molecular formula C4H7N5O B093921 6-Hydroxy-2,4,5-triaminopyrimidine CAS No. 1004-75-7

6-Hydroxy-2,4,5-triaminopyrimidine

Cat. No.: B093921
CAS No.: 1004-75-7
M. Wt: 141.13 g/mol
InChI Key: SYEYEGBZVSWYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,6-triamino-4-hydroxypyrimidine is a member of the class of aminopyrimidines that is 2,5,6-triaminopyrimidine carrying an additional hydroxy substituent at position 4. It has a role as a chromophore and an antioxidant. It is an aminopyrimidine and a hydroxypyrimidine.

Properties

IUPAC Name

2,4,5-triamino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-1-2(6)8-4(7)9-3(1)10/h5H2,(H5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEYEGBZVSWYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39267-74-8 (unspecified sulfate)
Record name 6-Hydroxy-2,4,5-triaminopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3061396
Record name 2,5,6-Triamino-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-75-7
Record name 4-Hydroxy-2,5,6-triaminopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-2,4,5-triaminopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1004-75-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(3H)-Pyrimidinone, 2,5,6-triamino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5,6-Triamino-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,6-triaminopyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5,6-TRIAMINO-4(1H)-PYRIMIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR001FJW89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,4,5-Triamino-6-hydroxypyrimidine CAS number 1004-75-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4,5-Triamino-6-hydroxypyrimidine (CAS 1004-75-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4,5-Triamino-6-hydroxypyrimidine, a pivotal chemical intermediate in pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, characterization, applications, and handling, grounding all information in established scientific literature and field-proven methodologies.

Introduction: A Cornerstone Intermediate

2,4,5-Triamino-6-hydroxypyrimidine (TAHP), particularly in its more stable sulfate salt form, is a critical building block in the synthesis of numerous biologically significant molecules.[1] Its primary importance lies in its role as a direct precursor to the purine ring system, making it an indispensable starting material for the large-scale production of antiviral drugs like Acyclovir and Ganciclovir, as well as the anti-anemia drug, Folic Acid.[2][3][4]

The structure, featuring a pyrimidine core with three amino groups and a hydroxyl group, offers a versatile scaffold for a variety of chemical transformations.[1] This guide will explore the synthesis of this high-value intermediate, its analytical validation, and its strategic application in the synthesis of therapeutic agents.

Physicochemical and Structural Characteristics

TAHP is most commonly handled as its sulfate salt (CAS 35011-47-3) due to its enhanced stability. The free base is registered under CAS 1004-75-7.[5][6] It typically appears as a yellow-beige or white to off-white crystalline powder.[7][8] A key characteristic is its high decomposition temperature, reflecting its thermal stability.

Table 1: Physicochemical Properties of 2,4,5-Triamino-6-hydroxypyrimidine and its Sulfate Salt
PropertyValueSource(s)
Chemical Name 2,4,5-Triamino-6-hydroxypyrimidine[9]
Synonyms 6-Hydroxy-2,4,5-triaminopyrimidine, TAHP[7][9][10]
CAS Number (Free Base) 1004-75-7[5][6]
CAS Number (Sulfate Salt) 35011-47-3[7][10][11]
Molecular Formula C₄H₇N₅O (Free Base)[9][12]
Molecular Weight 141.13 g/mol (Free Base Basis)[12]
Appearance Yellow-beige / light yellow to brown crystalline powder[7][13]
Melting Point >300 °C (decomposes)[7][12][13]
Solubility Very low in H₂O (Sulfate); Soluble in DMSO[7][8][10][14]
Storage Temperature 2-30°C in a cool, dry place[12][14]

Synthesis and Purification: From Precursor to Purified Intermediate

The most prevalent and industrially significant synthesis of TAHP involves the reduction of its nitroso precursor, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. The choice of reduction method is critical, impacting yield, purity, and environmental footprint.

Synthetic Pathway Overview

The synthesis begins with the cyclization of guanidine nitrate and a cyanoacetate ester to form the pyrimidine ring, followed by nitrosation at the C5 position.[3][15] The crucial step, the reduction of the nitroso group to an amine, is detailed below.

Synthesis_Overview A Guanidine Nitrate + Ethyl Cyanoacetate B 2,4-Diamino-6-hydroxypyrimidine A->B Cyclization C Nitrosation (e.g., NaNO₂, acid) B->C D 2,4-Diamino-6-hydroxy- 5-nitrosopyrimidine C->D E Reduction (Key Step) D->E F 2,4,5-Triamino-6-hydroxypyrimidine (TAHP) E->F

Caption: General synthesis pathway for TAHP.

Recommended Synthetic Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is the preferred modern method due to its high efficiency, cleaner reaction profile, and avoidance of harsh chemical waste.[3] It represents a "green" alternative to older methods that used reagents like sodium sulfide or iron powder, which generated significant environmental pollutants.[3][16]

The process involves the reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) using hydrogen gas in the presence of a noble metal catalyst, typically palladium on carbon (Pd/C).[16][17]

  • Suspension: Suspend the precursor, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, in an aqueous medium. A surfactant may be used to improve dispersion.[3] The reaction is typically run under neutral or slightly acidic conditions (pH 3-8.5) to minimize catalyst leaching.[17][18]

  • Catalyst Addition: Add the 5% Pd/C catalyst to the suspension under an inert atmosphere (e.g., Nitrogen).[16]

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas (e.g., 10-60 bar) and heat to a temperature between 70-120 °C.[16][18]

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Catalyst Removal: After hydrogenation is complete, the TAHP product is often insoluble. To facilitate catalyst separation, add an alkaline agent (e.g., NaOH) to dissolve the TAHP, adjusting the pH to ~12.[17][18] The hot solution is then filtered to remove the solid Pd/C catalyst. This post-hydrogenation addition of base is a key process improvement that prevents the dissolution of the noble metal catalyst.[18]

  • Precipitation: Acidify the filtrate with sulfuric acid to a pH of 1-2.[3] The desired 2,4,5-triamino-6-hydroxypyrimidine sulfate will precipitate out of the solution as a crystalline solid.

  • Isolation: Cool the mixture to complete precipitation, then isolate the product by filtration. Wash the filter cake with cold water and ethanol, and dry under vacuum.

Purification via Salt Conversion

For achieving high purity, TAHP sulfate can be further refined. A proven method involves converting the insoluble sulfate into a soluble hydrochloride salt, followed by reprecipitation.[7][8]

  • Suspend the crude TAHP sulfate in water containing an equimolar amount of barium chloride dihydrate.[19]

  • Heat the suspension to reflux for approximately 15 minutes.[7][19] This results in the formation of insoluble barium sulfate and the soluble TAHP dihydrochloride.

  • Filter the hot mixture to remove the barium sulfate precipitate.

  • To the hot filtrate containing the TAHP dihydrochloride, add an equivalent amount of sulfuric acid.[7][8]

  • The highly pure TAHP sulfate will precipitate as a white microcrystalline solid.

  • Filter the solid, wash thoroughly with water, and dry in a vacuum desiccator over P₂O₅ to yield the purified product.[7][8]

Analytical Characterization and Quality Control

Confirming the identity and purity of synthesized TAHP is crucial. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment.

HPLC Method for Purity Analysis

A robust reverse-phase HPLC method has been developed for analyzing the purity of TAHP sulfate.[2] Due to the compound's high polarity, an ion-pairing reagent is necessary to achieve adequate retention on a C18 column.

Table 2: Recommended HPLC Conditions for TAHP Sulfate Purity Assay
ParameterConditionRationale
Column C18 (Reversed-Phase)Standard for small molecule analysis.
Mobile Phase H₃PO₄-KH₂PO₄ Buffer / MethanolThe buffer system controls the pH to suppress the ionization of the highly basic amine groups.[2]
pH 3.4 - 4.4 (Optimal ~3.9)Maintains consistent ionization state for reproducible chromatography.[2]
Ion-Pair Reagent Alkyl sulfonate (e.g., 10 mmol/L Sodium Heptanesulfonate)The anionic sulfonate pairs with the cationic pyrimidine, increasing its hydrophobicity and retention on the C18 column.[2]
Detector UVThe pyrimidine ring is chromophoric, allowing for sensitive detection.
Internal Standard p-Aminobenzenesulfonic acidUsed for accurate quantification via the internal standard curve method.[2]
Spectroscopic Confirmation

Structural confirmation is typically achieved through spectroscopic methods.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands confirm the presence of essential functional groups. Expected peaks include N-H stretching for the amino groups, O-H stretching for the hydroxyl group, and characteristic absorptions for the pyrimidine ring.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to fully elucidate the structure, confirming the positions of the amino and hydroxyl protons on the pyrimidine ring.[16]

Applications in Research and Drug Development

The primary value of TAHP lies in its function as a synthon for heterocyclic ring systems, most notably purines and pteridines.

Synthesis of Guanine and Antiviral Drugs

TAHP is a cornerstone for the industrial synthesis of guanine. This transformation is achieved by reacting TAHP with a one-carbon source, such as formamide or formic acid, which facilitates the closure of the imidazole ring fused to the pyrimidine core.[4]

Caption: Synthesis of Guanine from TAHP.

This synthesized guanine is then used as the starting material for antiviral nucleoside analogues like Acyclovir and Ganciclovir, which are essential medicines for treating herpesvirus and cytomegalovirus (CMV) infections.[4]

Pteridine Synthesis

The adjacent amino groups at the C5 and C6 (or C4 and C5 depending on numbering) positions of TAHP make it an ideal precursor for constructing the pyrazine ring of the pteridine nucleus.[20] Pteridines are a class of bicyclic heterocycles that includes vital cofactors like biopterin and folic acid.[21][22] The synthesis is typically achieved through condensation with a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl), a reaction known as the Gabriel-Isay synthesis.[20][22]

Other Research Applications
  • Enzyme Studies: TAHP has been used as a molecular probe to study enzyme mechanisms. For instance, it was found to be active in the phenylalanine hydroxylase system, indicating that the pyrazine portion of the natural pterin cofactor is not strictly required for oxygen activation.[23]

  • Antioxidant Research: Derivatives of 5-aminopyrimidines, including those derived from TAHP, have shown antioxidative properties, suggesting potential applications in developing agents to combat oxidative stress.[1][8]

Safety and Handling

While not classified as hazardous under OSHA 2012 standards, proper laboratory precautions are essential when handling TAHP sulfate.

  • Hazards: May be harmful if swallowed. It is known to cause serious eye irritation and may cause an allergic skin reaction.[12][24]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[24]

  • Handling: Ensure adequate ventilation and avoid dust formation. Avoid contact with skin, eyes, and clothing.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[13][14]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with plenty of water. Seek medical attention if irritation persists.[13]

Conclusion

2,4,5-Triamino-6-hydroxypyrimidine is more than a simple chemical intermediate; it is a foundational element in the synthesis of life-saving medicines. Its efficient and clean synthesis via catalytic hydrogenation, coupled with robust methods for purification and analysis, ensures its availability as a high-quality raw material for the pharmaceutical industry. A thorough understanding of its chemistry, from synthesis to application, empowers researchers to leverage this versatile molecule in the ongoing development of novel therapeutics.

References

physical and chemical properties of 6-Hydroxy-2,4,5-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Hydroxy-2,4,5-triaminopyrimidine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of a Core Heterocycle

In the landscape of pharmaceutical and chemical research, certain molecular scaffolds emerge as foundational pillars for innovation. This compound is one such molecule. While unassuming in its structure, its dense arrangement of functional groups—three amino and one hydroxyl on a pyrimidine core—renders it a highly versatile and reactive intermediate. This guide moves beyond a simple recitation of data points, aiming instead to provide researchers, scientists, and drug development professionals with a cohesive understanding of this compound's properties and the causal logic behind its handling and application. Understanding why it behaves as it does is paramount to leveraging its full potential in synthesis and discovery.

Chemical Identity and Nomenclature

Precise identification is the bedrock of reproducible science. This compound is known by several names, a consequence of its tautomeric nature and historical naming conventions. Establishing its core identifiers is the first critical step for any researcher.

  • IUPAC Name: 2,5,6-Triaminopyrimidin-4(1H)-one[1]

  • CAS Number: 1004-75-7[1][2][3]

  • Molecular Formula: C₄H₇N₅O[1][2][3]

  • Molecular Weight: 141.13 g/mol [2][3]

  • Common Synonyms: 2,4,5-Triamino-6-hydroxypyrimidine, 2,5,6-Triamino-4-pyrimidinol, 2,5,6-Triamino-4-oxopyrimidine[1][2]

The presence of the hydroxyl group adjacent to a ring nitrogen allows for keto-enol tautomerism, leading to the various naming conventions. For clarity and consistency, this guide will primarily use the name this compound (abbreviated as THP).

Caption: 2D structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical properties of THP dictate its behavior in solution, its stability under storage, and the analytical methods best suited for its characterization. These are not merely numbers but clues to the molecule's intermolecular forces and electronic structure.

Table 1: Summary of Physicochemical Data

PropertyValueSignificance & Expert InsightSource(s)
Appearance White to off-white crystalline powder.The crystalline nature suggests a well-ordered solid lattice. Color may vary slightly with purity.[1]
Melting Point 242 °C (with decomposition).A high melting point indicates strong intermolecular forces, primarily hydrogen bonding from the multiple amine and hydroxyl groups. Decomposition suggests thermal instability at this temperature.[2][3][4]
Solubility Sparingly soluble in water; Soluble in DMSO.Limited water solubility is expected for a planar heterocyclic compound despite H-bonding groups. Its solubility in DMSO makes it a suitable solvent for reaction chemistry and NMR analysis. The sulfate salt has very low water solubility.[1][5][6]
pKa (Predicted) 10.48 ± 0.50This predicted pKa likely corresponds to the hydroxyl group, indicating it is weakly acidic. The amino groups are basic. This dual nature is key to its role in pH-dependent reactions.[1][3]
Density (Predicted) 2.16 ± 0.1 g/cm³The high predicted density is consistent with a tightly packed crystalline structure.[2][4]
LogP (Predicted) -0.88The negative LogP value (XLogP3) indicates the compound is hydrophilic, favoring the aqueous phase over an octanol phase, which aligns with its multiple polar functional groups.[2]
Spectroscopic Profile

Spectroscopic data provides the definitive structural fingerprint of the molecule. While experimental spectra for public access are limited, we can infer the expected characteristics and reference available data.

  • UV-Vis Spectroscopy: As a substituted pyrimidine, THP is a chromophore, meaning it absorbs ultraviolet light.[3][7][8] The absorption maxima (λmax) are pH-dependent due to the protonation state of the molecule. At pH 7, λmax values are observed at 208 nm and 262 nm.[9][10] This property is crucial for quantitative analysis using UV-based detectors in techniques like HPLC.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic stretches from its functional groups. Key expected peaks include:

    • O-H Stretch: A broad band around 3200-3600 cm⁻¹.

    • N-H Stretches: Sharp to medium peaks in the 3100-3500 cm⁻¹ region, corresponding to the primary amine groups.

    • C=O Stretch: A strong peak around 1650-1700 cm⁻¹, indicative of the keto tautomer.

    • C=N and C=C Stretches: Multiple peaks in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show distinct signals for the amine (NH₂) and hydroxyl (OH) protons, which would be broad and their chemical shifts dependent on solvent and concentration. A single aromatic proton signal would also be expected.

    • ¹³C NMR: The carbon NMR would show four distinct signals for the pyrimidine ring carbons, with chemical shifts influenced by the attached electronegative nitrogen and oxygen atoms.

Chemical Properties and Reactivity Profile

The synthetic utility of THP is derived directly from its chemical reactivity. Its electron-rich nature and multiple nucleophilic sites make it an ideal precursor for building more complex heterocyclic systems.

  • Stability: The compound is stable under normal storage conditions, though it should be stored in a cool, dry, well-ventilated place away from incompatible materials.[2][11] The sulfate salt is noted to be stable in water for up to 24 hours when mixed with a suitable antioxidant.[9][10]

  • Reactivity:

    • Nucleophilicity: The three amino groups are nucleophilic and can participate in various condensation and substitution reactions.

    • Cyclization Reactions: The key feature is the ortho-diamino arrangement (at positions 4 and 5), which is a classic precursor for forming fused five- or six-membered rings. For instance, condensation with dicarbonyl compounds or their equivalents is a common strategy to build pteridine ring systems.[12]

    • Antioxidant Potential: The electron-rich aromatic system with multiple amino and hydroxyl substituents suggests that THP has antioxidant properties, capable of scavenging free radicals.[3][8]

  • Incompatibilities: It should be kept away from strong oxidizing agents.[13]

Core Applications in Research and Development

THP is not typically an end-product but a critical starting material or intermediate. Its value lies in the downstream molecules it enables.

  • Pharmaceutical Synthesis: This is the primary application field. THP serves as a key intermediate in the synthesis of a wide range of pharmaceuticals.[1][14]

    • Antivirals: It is used in the preparation of guanines and other purine derivatives that exhibit antiviral activities.[5]

    • Folic Acid Derivatives: It is a building block for synthesizing folic acid and its analogs, which are vital in various biological processes.[3][6][8]

    • Antimicrobial Agents: The pyrimidine core is central to many antimicrobial drugs, and THP is a valuable precursor in their development.[7][14]

    • Enzyme Inhibitors: Its structure allows it to interact with the active sites of specific enzymes, making it a target for the development of enzyme inhibitors.[7][14]

  • Agricultural Chemicals: The biological activity of pyrimidine derivatives extends to agriculture, where THP is used in formulating herbicides and pesticides.[7][14]

  • Biochemical Research: In a laboratory setting, it is employed to study metabolic pathways and enzyme interactions, aiding in the fundamental understanding of cellular processes.[7][14]

Synthesis Pathway: An Overview

A common and efficient industrial method for preparing THP is through the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP). This process is a classic example of reducing a nitroso group to an amine.

cluster_0 Synthesis Workflow for this compound start Start: Aqueous suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) step1 Add Noble Metal Catalyst (e.g., 5% Pd on Charcoal) start->step1 step2 Pressurize with Hydrogen (H₂) (e.g., 15-30 bar) step1->step2 step3 Heat Reaction Mixture (e.g., 70-120 °C) step2->step3 step4 Monitor for completion of Hydrogen uptake step3->step4 step5 Add Base (e.g., NaOH) post-hydrogenation to pH ~12 step4->step5 Key Step: Base added *after* reaction to dissolve product for separation step6 Filter to remove catalyst step5->step6 end Product: Aqueous solution of This compound step6->end

Caption: A typical workflow for the synthesis of THP via catalytic hydrogenation.

A notable improvement in this process involves adding the base (e.g., sodium hydroxide) after the hydrogenation is complete.[15][16] This strategic choice prevents catalyst deactivation and simplifies the separation of the product, which is soluble in the resulting basic solution, from the solid catalyst.[15][16]

Analytical and Characterization Workflow

Confirming the identity and purity of THP after synthesis or before use is non-negotiable. A multi-step analytical workflow is required.

cluster_1 Analytical Characterization Workflow cluster_2 Structural Confirmation cluster_3 Purity & Quantitative Analysis synthesis Synthesized or Procured THP Sample nmr NMR Spectroscopy (¹H, ¹³C) Confirms covalent structure and proton/carbon environment. synthesis->nmr ms Mass Spectrometry (MS) Confirms molecular weight (141.13 Da). synthesis->ms ir FT-IR Spectroscopy Confirms presence of key functional groups (NH₂, OH, C=O). synthesis->ir hplc HPLC-UV Determines purity (%) and quantifies the compound. nmr->hplc ms->hplc ir->hplc mp Melting Point Analysis Sharp melting range indicates high purity. hplc->mp final Qualified Material for Research & Development mp->final

Caption: Standard workflow for the analytical validation of THP.

Safety, Handling, and Storage Protocols

As with any chemical reagent, a thorough understanding of hazards and handling procedures is essential for ensuring laboratory safety. THP is classified with specific hazards that demand rigorous protocols.

Table 2: GHS Hazard and Precautionary Information

CategoryCodeDescriptionPictogram
Hazard Statements H315Causes skin irritation.
alt text
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P233Store in a well-ventilated place. Keep container tightly closed.

Source(s):[1][2][11]

Step-by-Step Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[2][17]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[17]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin contact.[11][17]

    • Respiratory Protection: If ventilation is inadequate or dust is generated, use a particulate filter respirator (EN 143).[11]

  • Handling Practices:

    • Avoid dust generation and accumulation.[17]

    • Wash hands thoroughly after handling.[2][11]

    • Keep away from food, drink, and animal feeding stuffs.[11]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

    • Some suppliers recommend storage at -20°C, under nitrogen, and protected from light for long-term stability.[3]

  • Spill Response:

    • Vacuum or sweep up spilled material mechanically and place it into a suitable, labeled disposal container.[17] Avoid actions that generate dust. Ventilate the affected area.[11]

References

An In-depth Technical Guide to 6-Hydroxy-2,4,5-triaminopyrimidine: Structure, Tautomerism, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-2,4,5-triaminopyrimidine (6-OH-TAP) is a pivotal heterocyclic compound, forming the backbone of numerous biologically significant molecules, including pterins and folic acid. Its multifaceted chemical nature, particularly its rich tautomeric landscape, dictates its reactivity and biological function. This guide provides a comprehensive technical overview of 6-OH-TAP, delving into its structural intricacies, the delicate balance of its tautomeric forms, established synthetic protocols, and its burgeoning applications in medicinal chemistry and biotechnology. By synthesizing spectroscopic, crystallographic, and computational data, this document aims to serve as an essential resource for researchers engaged in the study and utilization of this versatile pyrimidine derivative.

Core Molecular Identity

This compound is a substituted pyrimidine characterized by the presence of three amino groups and one hydroxyl group. This arrangement of functional groups imparts a high degree of chemical reactivity and the capacity for complex intermolecular interactions.

IdentifierValueSource
IUPAC Name 2,4,5-triamino-1H-pyrimidin-6-one[1]
CAS Number 1004-75-7[2]
Molecular Formula C₄H₇N₅O[2]
Molecular Weight 141.13 g/mol [2]
Canonical SMILES C1(=C(N=C(NC1=O)N)N)N[2]
InChI Key SYEYEGBZVSWYPK-UHFFFAOYSA-N[2]

Synonyms for this compound include 2,4,5-Triamino-6-hydroxypyrimidine, 2,5,6-Triaminopyrimidin-4-ol, and 2,5,6-Triamino-4(1H)-pyrimidinone, reflecting its tautomeric nature.[3][4] It typically appears as a white to off-white crystalline powder and is sparingly soluble in water.[2][5]

The Intricate World of Tautomerism

The biological and chemical behavior of 6-OH-TAP is profoundly influenced by its existence as a mixture of tautomers in equilibrium. Tautomerism involves the migration of a proton, leading to distinct isomers that can interconvert. For 6-OH-TAP, two primary forms of tautomerism are at play: keto-enol and amino-imino.

Keto-Enol Tautomerism

The presence of the hydroxyl group adjacent to a ring nitrogen allows for keto-enol tautomerism. The equilibrium is between the 6-hydroxy (enol) form and the 6-oxo (keto or lactam) form. Computational studies on related 4-hydroxypyrimidine systems have shown that the introduction of a second nitrogen atom into the pyridine ring shifts the equilibrium towards the keto form.[6][7] This is attributed to factors such as aromaticity and electronic delocalization.[6] For 6-OH-TAP, the keto form, 2,4,5-triamino-1,6-dihydropyrimidin-6-one , is considered a major contributor to the tautomeric mixture.[1]

Amino-Imino Tautomerism

The three amino groups can also exhibit tautomerism, converting to the corresponding imino forms. This further complicates the tautomeric landscape, leading to a variety of possible structures.

The Dominant Tautomers

While a multitude of tautomeric forms are theoretically possible, experimental and computational evidence suggests that a few predominate. Solid-state nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations on the sulfate salt of 6-OH-TAP indicate that the enol form is dominant in the crystalline state, stabilized by intramolecular hydrogen bonds.[1] However, in solution, the equilibrium can be influenced by solvent polarity and pH.[8]

The following Graphviz diagram illustrates the principal keto-enol and amino-imino tautomeric equilibria for this compound.

tautomers cluster_keto_enol Keto-Enol Tautomerism cluster_amino_imino Amino-Imino Tautomerism (at C2) Keto 2,4,5-Triamino-1H-pyrimidin-6-one (Keto Form) Enol This compound (Enol Form) Keto->Enol Amino 2-Amino Form Imino 2-Imino Form Amino->Imino

Tautomeric equilibria of this compound.

Synthesis and Experimental Protocols

The most prevalent and efficient synthesis of 6-OH-TAP is achieved through the reduction of a nitrosated precursor.

Primary Synthetic Pathway: Catalytic Hydrogenation

The industrial synthesis of 6-OH-TAP typically involves the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.[9][10][11] This method is favored for its high yield and environmental friendliness compared to older methods that used reducing agents like sodium sulfide or iron powder, which generated significant waste.[11]

synthesis Start 2,4-Diamino-6-hydroxypyrimidine Nitroso 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine Start->Nitroso NaNO₂ / Acid Product This compound Nitroso->Product H₂ / Pd-C Catalyst

General synthetic scheme for this compound.
Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound sulfate, adapted from literature procedures.[9][12]

Step 1: Preparation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine

  • In a suitable reaction vessel, suspend 2,4-diamino-6-hydroxypyrimidine in water.

  • Add a solution of sodium nitrite (NaNO₂) in water to the suspension.

  • While stirring vigorously, slowly add glacial acetic acid or another suitable acid dropwise to facilitate the nitrosation reaction.

  • The reaction progress is indicated by a color change.

  • Isolate the resulting 2,4-diamino-6-hydroxy-5-nitrosopyrimidine precipitate by filtration and wash with water.

Step 2: Catalytic Hydrogenation to 2,4,5-triamino-6-hydroxypyrimidine sulfate

  • In a high-pressure autoclave, create a suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in water.

  • Add a catalytic amount of palladium on activated charcoal (Pd/C, typically 5 wt%).

  • Pressurize the autoclave with hydrogen gas (e.g., 15-20 bar) and heat the mixture (e.g., to 95-100 °C) with stirring.[9]

  • After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reaction mixture.

  • To isolate the product as its sulfate salt, carefully add sulfuric acid to the reaction mixture to adjust the pH, causing the precipitation of 2,4,5-triamino-6-hydroxypyrimidine sulfate.

  • Filter the precipitate, wash with cold water and ethanol, and dry under vacuum.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show broad singlets for the protons of the three amino groups and the hydroxyl/NH proton, with their chemical shifts being highly dependent on the solvent and concentration due to hydrogen bonding and proton exchange.

  • ¹³C NMR: The spectrum would display four distinct signals for the carbon atoms of the pyrimidine ring. The chemical shifts would be influenced by the electron-donating amino groups and the electron-withdrawing nature of the ring nitrogens and the keto/enol group.

X-ray Crystallography

The crystal structure of this compound sulfate monohydrate has been determined by X-ray diffraction.[1] This analysis provides definitive proof of the molecular geometry and intermolecular interactions in the solid state.

Crystal SystemTriclinic
Space Group P1
Unit Cell Parameters a = 7.231 Å, b = 7.458 Å, c = 10.382 Å
α = 76.12°, β = 79.45°, γ = 64.33°

The crystallographic data reveals that the asymmetric unit contains one doubly protonated 6-OH-TAP cation, one sulfate anion, and one water molecule. The bond lengths are consistent with an aromatic pyrimidine system, with C-O and N-C bond distances indicative of the keto-enol tautomerism.[1]

Biological Significance and Applications

6-OH-TAP is not only a crucial synthetic intermediate but also exhibits intrinsic biological activity.

Precursor in Drug Synthesis

A primary application of 6-OH-TAP is as a key building block in the synthesis of various pharmaceuticals. It is notably used in the preparation of purine derivatives, such as guanine, which are precursors to antiviral drugs.[3] Its structural similarity to the pyrimidine core of folic acid also makes it a relevant compound in the synthesis of folate analogs and impurities.[1][4]

Riboswitch Agonist and Antimicrobial Potential

Recent research has identified 6-OH-TAP and its derivatives as agonists for certain bacterial riboswitches.[1] Riboswitches are structured RNA elements in the 5' untranslated region of messenger RNA that regulate gene expression by binding to specific metabolites.[12][14] By binding to a riboswitch, an agonist can mimic the natural ligand and trigger a conformational change in the RNA, leading to the repression of genes essential for bacterial survival.[15] This mechanism of action makes riboswitches attractive targets for the development of novel antibiotics. The aminopyrimidine moiety of compounds like thiamine pyrophosphate (TPP) is known to bind to specific pockets in TPP riboswitches through hydrogen bonding and stacking interactions.[12][15] The structural similarity of 6-OH-TAP suggests it could function in a similar manner, potentially inhibiting metabolic pathways crucial for bacterial growth.[16]

The following diagram illustrates the general mechanism of a riboswitch being targeted by a ligand, leading to the inhibition of protein synthesis.

riboswitch cluster_off Riboswitch OFF cluster_on Riboswitch ON mRNA_off mRNA Ribosome_blocked Ribosome Blocked mRNA_off->Ribosome_blocked forms terminator stem-loop Ligand Ligand (e.g., 6-OH-TAP) Ligand->mRNA_off binds No_Protein No Protein Synthesis Ribosome_blocked->No_Protein mRNA_on mRNA Ribosome_translating Ribosome Translating mRNA_on->Ribosome_translating anti-terminator conformation Protein Protein Synthesis Ribosome_translating->Protein

Mechanism of riboswitch-mediated gene regulation.
Enzyme Inhibition

6-OH-TAP has been shown to be active in the phenylalanine hydroxylase system, indicating its ability to interact with enzymes.[3] Although it acts as an uncoupler in this specific system, this activity highlights its potential to be developed as an inhibitor for other enzymatic targets. Its ability to chelate metal ions, a common feature of enzyme active sites, further supports this potential.[1]

Conclusion

This compound is a molecule of significant academic and industrial interest. Its rich tautomeric chemistry presents both a challenge and an opportunity for the design of novel molecules with tailored properties. As a versatile synthetic intermediate and a biologically active compound in its own right, particularly as a riboswitch agonist, 6-OH-TAP is poised to remain a key player in the development of new therapeutics and biotechnological tools. A thorough understanding of its structure, tautomerism, and reactivity, as outlined in this guide, is essential for harnessing its full potential.

References

The Solubility Profile of 6-Hydroxy-2,4,5-triaminopyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its potential success. Among these, solubility stands as a cornerstone, governing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. 6-Hydroxy-2,4,5-triaminopyrimidine, a key intermediate in the synthesis of antiviral and anti-anemia drugs, presents a compelling case study in the challenges and nuances of solubility. This technical guide provides an in-depth exploration of the solubility of this compound and its commonly used sulfate salt in both aqueous and organic media. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with field-proven insights to offer a comprehensive understanding and practical methodologies for solubility assessment.

Physicochemical Properties and Tautomeric Considerations

This compound (CAS 1004-75-7) is a pyrimidine derivative characterized by the presence of three amino groups and one hydroxyl group. This structure allows for keto-enol tautomerism, which can influence its physicochemical properties, including solubility. The molecule's multiple hydrogen bond donors and acceptors suggest a propensity for strong intermolecular interactions, which play a significant role in its solubility behavior.

The compound is often utilized in its sulfate salt form (CAS 39267-74-8) to improve handling and stability. It is crucial to distinguish between the free base and the sulfate salt when discussing solubility, as their profiles differ significantly.

Aqueous Solubility: The Impact of pH

The aqueous solubility of this compound is highly dependent on the pH of the medium, a critical factor for predicting its behavior in biological systems and for designing appropriate formulations.

This compound (Free Base)

The free base is described as being sparingly soluble in water[1]. While specific quantitative data is limited in publicly available literature, empirical evidence from synthesis procedures provides valuable insights. The precursor to this compound is noted to be almost insoluble in water and acidic conditions, only dissolving in alkaline solutions[2]. This suggests that the free base itself has low solubility in neutral and acidic water, with its solubility increasing significantly in alkaline environments due to the deprotonation of the hydroxyl group and potential changes in the ionization state of the amino groups.

This compound Sulfate (Sulfate Salt)

The sulfate salt exhibits low solubility in water. A quantitative value of 2 g/L has been reported, with the resulting solution having a pH of 2-3 at 20°C. This low solubility in acidic conditions is further supported by its method of purification, which involves precipitation from an aqueous solution by the addition of sulfuric acid[3].

The following diagram illustrates the relationship between the form of the compound and the general effect of pH on its aqueous solubility.

G cluster_pH Aqueous pH Scale cluster_solubility Expected Solubility Acidic (pH < 7) Acidic (pH < 7) Sulfate Salt Sulfate Salt Acidic (pH < 7)->Sulfate Salt Neutral (pH ≈ 7) Neutral (pH ≈ 7) Free Base Free Base Neutral (pH ≈ 7)->Free Base Alkaline (pH > 7) Alkaline (pH > 7) Alkaline (pH > 7)->Free Base Low Low Moderate Moderate High High Sulfate Salt->Low Low solubility in acidic media Free Base->Low Sparingly soluble Free Base->High Increased solubility in alkaline media

Caption: pH-dependent solubility of this compound forms.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is a key consideration for its use in organic synthesis and for the development of non-aqueous formulations.

This compound (Free Base)

There is a notable lack of specific, quantitative data on the solubility of the free base in common organic solvents in the available literature. Based on its highly polar nature with multiple hydrogen bonding groups, it is anticipated to have limited solubility in non-polar solvents and potentially higher solubility in polar aprotic solvents that can engage in hydrogen bonding.

This compound Sulfate (Sulfate Salt)

The sulfate salt is frequently reported as being soluble in dimethyl sulfoxide (DMSO)[3]. However, quantitative data is not widely available. For other common organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate), the solubility is expected to be low due to the ionic nature of the salt.

Summary of Solubility Data

The following table summarizes the available solubility information for this compound and its sulfate salt. It is important to note the qualitative nature of much of the available data.

Solvent Form Reported Solubility Conditions Reference
WaterFree BaseSparingly solubleNot specified[1]
WaterSulfate Salt2 g/L20°C, pH 2-3
DMSOSulfate SaltSolubleNot specified[3]

Experimental Protocols for Solubility Determination

Given the limited quantitative data, researchers will likely need to perform their own solubility studies. The following protocols provide robust methods for determining the thermodynamic solubility of this compound.

Materials and Equipment
  • This compound (free base and/or sulfate salt)

  • Selected solvents (e.g., water, buffered solutions at various pH levels, methanol, ethanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter

  • Syringe filters (0.22 µm)

Experimental Workflow: Thermodynamic Solubility

The following diagram outlines the workflow for determining the thermodynamic solubility.

G start Start prep Prepare saturated solution: Add excess solid to solvent in a vial. start->prep equilibrate Equilibrate at constant temperature with continuous agitation (24-48h). prep->equilibrate separate Separate solid and liquid phases (centrifugation). equilibrate->separate filter Filter supernatant through a 0.22 µm syringe filter. separate->filter quantify Quantify concentration of the dissolved compound using HPLC-UV. filter->quantify end End quantify->end

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration:

    • Place the vials in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC-UV:

    • Analyze the diluted samples using a validated HPLC method. A common approach for similar compounds involves a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., methanol or acetonitrile)[4][5]. UV detection at an appropriate wavelength (e.g., 254 nm) is typically used.

    • Prepare a calibration curve using standards of known concentrations.

    • Calculate the concentration of the dissolved compound in the original supernatant based on the dilution factor. This concentration represents the thermodynamic solubility.

Conclusion and Future Directions

The solubility of this compound is a complex property that is significantly influenced by its chemical form (free base vs. sulfate salt) and the pH of the aqueous medium. While the free base is sparingly soluble in neutral water, its solubility is expected to increase in alkaline conditions. The sulfate salt has a low aqueous solubility, particularly in acidic media. For organic solvents, DMSO is a known solvent for the sulfate salt, but a broader, quantitative understanding is needed.

The protocols outlined in this guide provide a framework for researchers to generate the specific and reliable solubility data required for their work. Future research should focus on generating a comprehensive, quantitative pH-solubility profile and exploring the solubility in a wider array of pharmaceutically relevant organic solvents and co-solvent systems. Such data will be invaluable for the continued development of this important pharmaceutical intermediate.

References

The Central Role of 6-Hydroxy-2,4,5-triaminopyrimidine in Biochemical Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2,4,5-triaminopyrimidine (TOPA), a substituted pyrimidine, holds a critical position as a key intermediate in the biosynthesis of essential cofactors, including riboflavin (vitamin B2) and pteridines.[1][2] Its strategic placement in these metabolic pathways makes it a compound of significant interest for researchers in biochemistry, enzymology, and drug development. Understanding the synthesis, conversion, and regulation of TOPA provides a foundational framework for exploring a range of biological processes and developing novel therapeutic and agricultural agents. This technical guide offers a comprehensive overview of the biochemical significance of TOPA, detailing its role in key pathways, the enzymology of its formation, and practical methodologies for its study.

The Pivotal Role of TOPA in Pteridine and Riboflavin Biosynthesis

TOPA serves as a crucial branching point in the synthesis of two major classes of cofactors: pteridines and flavins. These molecules are indispensable for a multitude of cellular processes, from one-carbon metabolism to redox reactions.

Pteridine Biosynthesis

Pteridines are a class of heterocyclic compounds that includes vital cofactors such as tetrahydrobiopterin (BH4). BH4 is an essential cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine and serotonin, as well as for nitric oxide synthases.[3] The biosynthesis of pteridines commences with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.

The initial and rate-limiting step in this pathway is catalyzed by GTP cyclohydrolase I (GTPCH) .[3] This enzyme converts GTP to 7,8-dihydroneopterin triphosphate.[3] This intermediate is then further processed by other enzymes to ultimately yield various pteridine derivatives. The formation of the pyrimidine ring of the pteridine structure is a key transformation where TOPA emerges as a central precursor.

Riboflavin (Vitamin B2) Biosynthesis

Riboflavin is the precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for a wide array of redox reactions in metabolism. The biosynthesis of riboflavin also originates from GTP.[1] The pathway involves the hydrolytic opening of the imidazole ring of GTP, leading to the formation of a pyrimidine intermediate.[1] This intermediate is then converted through a series of enzymatic reactions, including deamination, side chain reduction, and dephosphorylation, to yield 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.[1] TOPA is a key structural component in the early stages of this transformation.

The convergence of the pteridine and riboflavin biosynthetic pathways at the level of pyrimidine intermediates underscores the fundamental importance of TOPA in cellular metabolism.

The Enzymology of TOPA Formation: GTP Cyclohydrolase I

The synthesis of the pyrimidine core of both pteridines and riboflavin is initiated by the enzyme GTP cyclohydrolase I (GTPCH). This enzyme catalyzes a complex reaction involving the hydrolytic opening of the imidazole ring of GTP and the subsequent rearrangement to form a diaminopyrimidine derivative.

Mechanism of GTP Cyclohydrolase I

The reaction mechanism of GTP cyclohydrolase I has been extensively studied and involves several key steps:

  • Binding of GTP: The enzyme binds to its substrate, GTP, in a specific active site.

  • Hydrolytic Cleavage: A zinc-coordinated water molecule attacks the C8 position of the guanine ring, leading to the hydrolytic opening of the imidazole ring.[4]

  • Formate Elimination: This is followed by the elimination of formate.

  • Amadori Rearrangement: The ribose moiety undergoes an Amadori rearrangement to form a 1-amino-1-deoxy-ribulose derivative.[5]

  • Cyclization: The newly formed amino group then attacks a carbonyl group to form the dihydropyrazine ring of 7,8-dihydroneopterin triphosphate.[4]

The product, 7,8-dihydroneopterin triphosphate, is the direct precursor for the synthesis of other pteridines and is a key intermediate leading to the formation of the pyrimidine ring structure found in TOPA.

GTP_Cyclohydrolase_I_Mechanism GTP GTP Intermediate1 Imidazole Ring Opening (Hydrolysis) GTP->Intermediate1 GTP Cyclohydrolase I (Zn2+ dependent) Intermediate2 Formate Elimination Intermediate1->Intermediate2 Intermediate3 Amadori Rearrangement Intermediate2->Intermediate3 Product 7,8-Dihydroneopterin Triphosphate Intermediate3->Product Cyclization

Caption: Simplified workflow of the GTP cyclohydrolase I enzymatic reaction.

Regulation of GTP Cyclohydrolase I and Pteridine Biosynthesis

The activity of GTP cyclohydrolase I is tightly regulated to control the flux of metabolites into the pteridine and riboflavin biosynthetic pathways. This regulation occurs at multiple levels:

  • Feedback Inhibition: The end-product of the pteridine pathway, tetrahydrobiopterin (BH4), can allosterically inhibit GTP cyclohydrolase I activity.[4] This feedback mechanism ensures that the synthesis of pteridines is matched to cellular demand.

  • Regulation by Iron and Flavins: In some organisms, such as the yeast Pichia guilliermondii, the synthesis of TOPA is regulated by the availability of iron and is subject to feedback inhibition by flavins.[1] Iron deficiency can lead to an increase in TOPA synthesis, suggesting a link between iron metabolism and flavinogenesis.[1]

Experimental Protocols for the Study of this compound

The study of TOPA and its role in biochemical pathways requires robust methods for its synthesis, purification, and analysis.

Chemical Synthesis of TOPA

A common method for the laboratory synthesis of TOPA involves the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.[6]

Step-by-Step Methodology:

  • Preparation of the Starting Material: 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is suspended in an aqueous medium.

  • Catalytic Hydrogenation: The suspension is subjected to hydrogenation at elevated temperature and pressure in the presence of a noble metal catalyst, such as palladium on charcoal.[6] The pH is typically maintained in the acidic to neutral range during hydrogenation to avoid catalyst leaching.[6]

  • Product Isolation: After the reaction is complete, the reaction mixture is made alkaline to dissolve the TOPA product.

  • Purification: The catalyst is removed by filtration, and the filtrate is then acidified to precipitate TOPA sulfate.[7] The precipitate is collected by filtration, washed, and dried.[7]

TOPA_Synthesis_Workflow Start 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in aqueous suspension Hydrogenation Catalytic Hydrogenation (Pd/C, H2, heat, pressure) Start->Hydrogenation Dissolution Alkalinization (e.g., NaOH) Hydrogenation->Dissolution Filtration1 Catalyst Removal (Filtration) Dissolution->Filtration1 Precipitation Acidification (e.g., H2SO4) Filtration1->Precipitation Filtration2 Product Collection (Filtration) Precipitation->Filtration2 Product This compound sulfate Filtration2->Product

Caption: Experimental workflow for the chemical synthesis of TOPA.

Purification and Characterization

Purification of TOPA is typically achieved by recrystallization. The identity and purity of the synthesized TOPA can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the chemical structure of TOPA.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the TOPA molecule.[8]

Quantitative Analysis of TOPA and Related Metabolites

High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of TOPA and other intermediates in the riboflavin and pteridine biosynthetic pathways.

HPLC Method Outline:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where TOPA and other pyrimidine derivatives absorb, or fluorescence detection for enhanced sensitivity of certain pteridines, can be employed. Mass spectrometry can also be coupled with HPLC (LC-MS) for highly specific and sensitive quantification.

TOPA Analogs in Drug and Agrochemical Development

The central role of pyrimidine derivatives in essential metabolic pathways makes them attractive targets for the development of novel therapeutic and agricultural agents.

Antimicrobial Agents

The pyrimidine scaffold is found in numerous antimicrobial drugs.[9][10] Derivatives of pyrimidines have been shown to exhibit a broad spectrum of antibacterial and antifungal activities.[9][11] The inhibition of enzymes in the riboflavin and folate biosynthesis pathways, where TOPA is a key intermediate, is a validated strategy for developing antimicrobial agents. By targeting these pathways, which are essential for microbial growth but not for humans (who obtain folate and riboflavin from their diet), selective toxicity against pathogens can be achieved.

Herbicides

The pyrimidine biosynthesis pathway is also a target for the development of herbicides.[12][13] Inhibition of key enzymes in this pathway can disrupt plant growth and development.[12] For instance, some herbicides act by inhibiting acetohydroxyacid synthase, an enzyme involved in the biosynthesis of branched-chain amino acids, which has a pyrimidine-based inhibitor.[14] While direct herbicidal activity of TOPA itself is not widely reported, its structural analogs represent a promising area for the discovery of new herbicidal compounds that target essential plant metabolic pathways.[15]

Quantitative Data Summary

ParameterValueOrganism/ConditionReference
GTP Cyclohydrolase I Kinetics
Apparent Km for GTP100 µMEscherichia coli (purified with GTP-agarose)[4]
Apparent Km for GTP110 µMEscherichia coli (purified with UTP-agarose)[4]
Turnover Number12 min-1Escherichia coli (purified with GTP-agarose)[4]
Turnover Number19 min-1Escherichia coli (purified with UTP-agarose)[4]
HPLC Analysis of Riboflavin
Detection Limit9 µg/LSynchronous fluorimetric method[16]
Recovery95.2-103.9%RP-HPLC method[16]

Conclusion

This compound stands as a cornerstone in the biosynthesis of the vital cofactors, pteridines and riboflavin. Its formation, catalyzed by the highly regulated enzyme GTP cyclohydrolase I, represents a critical control point in these pathways. A thorough understanding of the biochemistry of TOPA not only illuminates fundamental cellular processes but also provides a rational basis for the development of novel antimicrobial agents and herbicides. The experimental protocols and analytical methods outlined in this guide provide a practical framework for researchers to investigate the multifaceted roles of this important biomolecule.

References

An In-Depth Technical Guide to 6-Hydroxy-2,4,5-triaminopyrimidine as a Chromophore

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Hydroxy-2,4,5-triaminopyrimidine (HTAP), a versatile heterocyclic compound with significant potential as a chromophore in various scientific and biomedical applications. Drawing upon established research and field-proven insights, this document delves into the synthesis, photophysical properties, and practical applications of HTAP, offering a valuable resource for professionals in drug development and molecular research.

Introduction: The Significance of this compound (HTAP)

This compound, also known by its CAS number 1004-75-7, is a substituted pyrimidine that plays a crucial role as a fundamental building block in the synthesis of several key biological molecules.[1] Its structure, featuring a pyrimidine ring with three amino groups and one hydroxyl group, underpins its utility as a versatile chemical intermediate. Notably, it is a key precursor in the industrial synthesis of folic acid, a vital B vitamin, and the antiviral drug acyclovir.[2]

Beyond its role as a synthetic intermediate, the inherent electronic structure of HTAP makes it a compelling candidate for applications centered around its chromophoric and potential fluorophoric properties. A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths.[1] The strategic arrangement of electron-donating amino groups and an electron-withdrawing hydroxyl group on the pyrimidine core suggests the potential for interesting photophysical behavior, making it a molecule of interest for the development of fluorescent probes and labels.[1] This guide will explore the fundamental aspects of HTAP that are pertinent to its application as a chromophore.

Synthesis and Chemical Properties of HTAP

The reliable synthesis of high-purity HTAP is paramount for its application in research and development. Several synthetic routes have been established, with the most common methods involving the reduction of a nitroso-pyrimidine precursor.

Synthetic Pathways

A prevalent and effective method for synthesizing HTAP is the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This process is typically carried out using a noble metal catalyst, such as palladium on carbon.[2]

An alternative and illustrative synthetic route involves the following key steps:

  • Formation of 2,4-diamino-6-hydroxypyrimidine: This initial step involves the condensation of guanidine nitrate with ethyl cyanoacetate.

  • Nitrosation: The resulting pyrimidine is then treated with sodium nitrite in an acidic medium to yield 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

  • Reduction: The nitroso group is subsequently reduced to an amino group to form the final product, this compound. This reduction can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like sodium dithionite.

Key Chemical Properties

A summary of the key chemical properties of HTAP is provided in the table below.

PropertyValueReference(s)
CAS Number 1004-75-7
Molecular Formula C₄H₇N₅O[3]
Molecular Weight 141.13 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 242 °C (decomposes)[4]
Solubility Sparingly soluble in water[1]
pKa (Predicted) 10.48 ± 0.50[1]

The Chromophoric and Fluorophoric Nature of HTAP

The defining characteristic of a chromophore is its ability to absorb light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. This absorption is due to the presence of conjugated π-systems and specific functional groups within the molecule.

Theoretical Basis for Chromophoric Properties

The pyrimidine ring in HTAP, with its alternating double bonds, forms a conjugated system. The presence of multiple amino groups (-NH₂) and a hydroxyl group (-OH) significantly influences the electronic distribution within this system. These substituents act as auxochromes, which are groups that, when attached to a chromophore, modify its ability to absorb light, often shifting the absorption maximum to longer wavelengths (a bathochromic shift) and increasing the intensity of absorption.

While specific, experimentally determined UV-Vis absorption spectra for HTAP are not extensively documented in readily available literature, the structural similarities to other aminopyrimidines and pteridines, which are known to be fluorescent, strongly suggest that HTAP possesses inherent chromophoric properties.[5]

Potential as a Fluorophore

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. For a molecule to be fluorescent, it must not only absorb light but also have a structure that allows for the efficient emission of that energy as photons. The rigid, planar structure of the pyrimidine ring in HTAP is conducive to fluorescence.

Recent research into 2,4,5-triaminopyrimidine derivatives has demonstrated their potential as blue fluorescent probes.[6] These studies have shown that such compounds can exhibit significant fluorescence with high quantum yields, environment-sensitive emission, and substantial Stokes shifts (the difference between the absorption and emission maxima).[6] This provides strong evidence for the fluorophoric potential of the core HTAP structure.

The fluorescence of pyrimidine derivatives is often influenced by environmental factors such as solvent polarity and pH. For instance, changes in solvent polarity can alter the energy levels of the excited state, leading to shifts in the emission wavelength (solvatochromism).[5] Similarly, the protonation state of the amino and hydroxyl groups can be affected by pH, which in turn can modulate the fluorescence intensity and wavelength. This pH sensitivity opens up possibilities for the development of HTAP-based fluorescent pH sensors.[7]

Applications in Research and Drug Development

The unique chemical and potential photophysical properties of HTAP make it a valuable tool in a range of applications, from serving as a critical synthetic intermediate to its potential use as a fluorescent probe.

Intermediate in Pharmaceutical Synthesis

As previously mentioned, HTAP is a cornerstone in the synthesis of several important pharmaceuticals.[6] Its role as an intermediate in the production of antimicrobial agents highlights its significance in drug development.[4] The ability to readily functionalize the amino and hydroxyl groups allows for the construction of more complex molecular architectures with desired biological activities.[4]

Fluorescent Labeling of Biomolecules

The presence of primary amino groups in HTAP provides a reactive handle for conjugation to biomolecules, such as proteins. One common strategy for labeling proteins involves the use of N-hydroxysuccinimide (NHS) esters. While HTAP itself is not an NHS ester, it can be chemically modified to incorporate a reactive group that can then be used for labeling.

Alternatively, the amino groups of HTAP can be directly targeted for conjugation. The following is a generalized protocol for the labeling of a protein with an amine-reactive fluorescent dye, which can be adapted for a suitably functionalized HTAP derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) C Add HTAP derivative to protein solution (e.g., 10-20 fold molar excess) A->C B Prepare HTAP Derivative Stock Solution (e.g., 10 mM in anhydrous DMSO or DMF) B->C D Incubate (Room temp for 1-2 hours or 4°C overnight, protected from light) C->D E Quench reaction (optional) (e.g., with Tris buffer) D->E F Purify conjugate (Size-exclusion chromatography or dialysis) E->F G Characterize labeled protein (Determine Degree of Labeling via spectroscopy) F->G

References

The Untapped Potential of 6-Hydroxy-2,4,5-triaminopyrimidine in Advanced Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Bio-active Intermediate

For decades, 6-Hydroxy-2,4,5-triaminopyrimidine (HTP), often handled as its sulfate salt, has been a cornerstone intermediate in the synthesis of a multitude of bioactive molecules, finding significant applications in the pharmaceutical and agricultural sectors.[1] Its unique molecular architecture, featuring a pyrimidine core decorated with three reactive amine groups and a hydroxyl moiety, has been primarily exploited for its ability to interact with biological systems.[1][2] However, to confine HTP to the realm of life sciences would be to overlook a vast landscape of opportunity in material science. The very characteristics that make it a potent biological precursor—high nitrogen content, multiple hydrogen-bonding sites, and versatile reactivity—are the same attributes that position it as a powerful building block for a new generation of functional materials.

This technical guide aims to bridge this gap, moving beyond the established applications of HTP to explore its untapped potential in material science. We will delve into the fundamental properties of this versatile molecule and present a forward-looking exploration of its application in high-performance polymers, functional coatings, and coordination chemistry. This document is intended for researchers and scientists who are poised at the forefront of materials innovation, providing both the theoretical underpinnings and practical, field-proven insights to unlock the next chapter in the story of this compound.

Unveiling the Core: Physicochemical Properties of this compound

This compound, with the chemical formula C4H7N5O, is a white to off-white crystalline powder.[3] While sparingly soluble in water, its sulfate salt exhibits enhanced solubility, a property beneficial for various laboratory and industrial applications.[2] The molecule's structure is characterized by a pyrimidine ring with three amino groups and one hydroxyl group, making it a highly functionalized building block.[3]

PropertyValueSource
Molecular Formula C4H7N5O[3]
Molar Mass 141.134 g·mol−1[4]
Appearance White to off-white crystalline powder[3]
Melting Point 165–167 °C[4]
pKa 10.48±0.50 (Predicted)[3]
Solubility Sparingly soluble in water[3]

The presence of multiple amine and hydroxyl groups imparts several key characteristics that are highly desirable in material science:

  • High Propensity for Hydrogen Bonding: The three amino groups and the hydroxyl group can act as both hydrogen bond donors and acceptors, facilitating strong intermolecular interactions. This is a critical attribute for creating materials with high thermal stability and mechanical strength.

  • Chelating and Ligand Capabilities: The nitrogen and oxygen atoms can act as coordination sites for metal ions, opening the door to the synthesis of novel coordination polymers and metal-organic frameworks (MOFs).

  • Reactive Sites for Polymerization: The primary amine groups are nucleophilic and can readily participate in various polymerization reactions, such as condensation with carboxylic acids or isocyanates to form polyamides and polyureas, respectively.

  • Inherent Chromophoric Properties: The pyrimidine ring system, with its conjugated double bonds and heteroatoms, can absorb light, suggesting potential applications in dyes, pigments, and functional coatings.[2]

Forging New Frontiers: Potential Applications in Material Science

The unique combination of properties inherent to HTP opens up a myriad of possibilities for its application in advanced materials. This section will explore several promising avenues, providing the scientific rationale and proposed experimental pathways.

High-Performance Aramid-like Polymers

The trifunctional nature of HTP makes it an exceptional candidate for creating highly cross-linked, thermally stable polymers analogous to aramids. Traditional aramids, such as Kevlar®, are synthesized from bifunctional monomers. The incorporation of HTP could introduce a three-dimensional network structure, significantly enhancing thermal and mechanical properties.

Causality behind Experimental Choices:

The selection of aromatic dicarboxylic acids as co-monomers is driven by the desire to create rigid polymer backbones, a hallmark of high-performance aramids. The use of a direct polycondensation method with a phosphorylation agent like triphenyl phosphite is a well-established technique for synthesizing high molecular weight aramids under mild conditions, preventing thermal degradation of the monomers.

Experimental Protocol: Synthesis of a HTP-based Cross-linked Polyamide

  • Monomer Preparation: Ensure this compound (HTP) is thoroughly dried under vacuum at 80°C for 24 hours to remove any residual moisture that could interfere with the polymerization. Terephthaloyl chloride is purified by sublimation.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve HTP in a solution of N-methyl-2-pyrrolidone (NMP) containing 5% (w/v) lithium chloride. The lithium chloride aids in dissolving the polymer as it forms.

  • Polycondensation: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution. The molar ratio of HTP to terephthaloyl chloride should be carefully controlled to manage the degree of cross-linking.

  • Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Polymer Isolation: Precipitate the resulting viscous polymer solution into a large volume of methanol.

  • Purification: Filter the precipitated polymer and wash it extensively with methanol and then with hot water to remove any unreacted monomers and lithium chloride.

  • Drying: Dry the final polymer product in a vacuum oven at 100°C until a constant weight is achieved.

Characterization: The resulting polymer should be characterized for its thermal stability using Thermogravimetric Analysis (TGA), its mechanical properties via tensile testing of cast films, and its structure confirmed by Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

HTP_Polymerization HTP 6-Hydroxy-2,4,5- triaminopyrimidine (HTP) Polymer Cross-linked Polyamide Network HTP->Polymer Polycondensation TC Terephthaloyl Chloride TC->Polymer Solvent NMP / LiCl Solvent->Polymer

Caption: Synthesis of a cross-linked polyamide from HTP.

Advanced Corrosion Inhibitors

The multiple heteroatoms (N and O) and the aromatic pyrimidine ring in HTP make it an excellent candidate for a corrosion inhibitor, particularly for steel in acidic environments. The lone pair electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of iron atoms on the metal surface, forming a protective film that blocks the active sites for corrosion. The planar nature of the pyrimidine ring allows for efficient adsorption onto the metal surface.

Causality behind Experimental Choices:

The selection of hydrochloric acid as the corrosive medium is a standard and aggressive environment for testing the efficacy of corrosion inhibitors for steel. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are chosen as they provide quantitative data on the inhibition efficiency and the mechanism of inhibition (anodic, cathodic, or mixed-type).

Experimental Protocol: Evaluation of HTP as a Corrosion Inhibitor

  • Specimen Preparation: Mild steel coupons are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, rinsed with distilled water, and dried.

  • Test Solution: Prepare a 1 M hydrochloric acid solution. A range of concentrations of HTP (e.g., 50, 100, 200, 500 ppm) will be added to this solution.

  • Electrochemical Measurements:

    • Potentiodynamic Polarization: A three-electrode cell is used with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. Polarization curves are recorded by sweeping the potential from -250 mV to +250 mV versus the open circuit potential (OCP) at a scan rate of 1 mV/s.

    • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP over a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 10 mV.

  • Data Analysis: The corrosion current density (Icorr) is determined from the polarization curves to calculate the inhibition efficiency. The charge transfer resistance (Rct) from the EIS data is used to further confirm the inhibitive properties.

Corrosion_Inhibition cluster_surface Steel Surface in Acidic Medium Fe Fe (Steel) Corrosion Corrosion (Fe -> Fe2+ + 2e-) Fe->Corrosion H_plus H+ H_plus->Corrosion Cl_minus Cl- Cl_minus->Corrosion HTP HTP Molecule Protective_Film Adsorbed Protective Film HTP->Protective_Film Adsorption Protective_Film->Corrosion Inhibition

Caption: Mechanism of corrosion inhibition by HTP.

Functional Dyes and Pigments

The inherent chromophoric nature of the pyrimidine ring system can be exploited to develop novel dyes and pigments.[2] By chemically modifying the amino groups, the electronic properties of the molecule can be tuned to absorb light at different wavelengths, leading to a range of colors. For instance, diazotization of one of the amino groups followed by coupling with a suitable aromatic compound can lead to the formation of vibrant azo dyes.

Causality behind Experimental Choices:

The diazotization-coupling reaction is a classic and versatile method for synthesizing azo dyes. The choice of a coupling agent like phenol allows for the creation of a highly conjugated system, which is essential for strong color. The reaction conditions (low temperature for diazotization) are critical to prevent the decomposition of the unstable diazonium salt.

Experimental Protocol: Synthesis of an HTP-based Azo Dye

  • Diazotization: Dissolve HTP in a dilute hydrochloric acid solution and cool it to 0-5°C in an ice-salt bath. Slowly add a cooled aqueous solution of sodium nitrite dropwise with constant stirring. The reaction is complete when a drop of the solution gives a positive test with starch-iodide paper.

  • Coupling Reaction: Prepare a solution of phenol in an aqueous sodium hydroxide solution and cool it to 0-5°C. Slowly add the diazonium salt solution prepared in the previous step to the alkaline phenol solution with vigorous stirring.

  • Dye Precipitation: A brightly colored azo dye should precipitate out of the solution. Continue stirring for another 30 minutes.

  • Isolation and Purification: Filter the precipitated dye and wash it with a small amount of cold water. The crude dye can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: The synthesized dye should be characterized by UV-Visible spectroscopy to determine its absorption maximum (λmax) and by FTIR and NMR to confirm its chemical structure.

Coordination Chemistry: A Playground for HTP

The presence of multiple nitrogen and oxygen atoms makes HTP an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have garnered significant interest for their applications in gas storage, catalysis, and sensing.

Proposed Research Direction: Synthesis of a 2D Coordination Polymer

It is hypothesized that HTP can react with divalent metal salts (e.g., Cu(II), Zn(II), Co(II)) under solvothermal conditions to form two-dimensional (2D) coordination polymers. The amine groups and the hydroxyl group can coordinate to the metal centers, while the pyrimidine rings can engage in π-π stacking interactions, leading to the formation of a layered structure.

Experimental Workflow: Exploratory Synthesis of an HTP-based Coordination Polymer

  • Reactant Preparation: Prepare solutions of HTP and a metal salt (e.g., copper(II) nitrate) in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water.

  • Solvothermal Synthesis: Combine the solutions in a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a set period (e.g., 48 hours).

  • Crystal Growth: After the reaction, allow the autoclave to cool slowly to room temperature to promote the growth of single crystals.

  • Product Isolation: Collect the crystalline product by filtration, wash with the mother liquor, and dry in air.

  • Structural Determination: The structure of the resulting coordination polymer will be determined by single-crystal X-ray diffraction. Further characterization can include powder X-ray diffraction (PXRD) to confirm phase purity and TGA to assess thermal stability.

Coordination_Polymer_Workflow Start Start Reactants Prepare HTP and Metal Salt Solutions Start->Reactants Solvothermal Solvothermal Reaction in Autoclave Reactants->Solvothermal Cooling Slow Cooling for Crystal Growth Solvothermal->Cooling Isolation Filter and Isolate Crystalline Product Cooling->Isolation Characterization Structural Analysis (SC-XRD, PXRD, TGA) Isolation->Characterization End End Characterization->End

Caption: Workflow for the synthesis of an HTP-based coordination polymer.

Conclusion and Future Outlook

This compound stands at a crossroads. While its role as a precursor in the synthesis of biologically active compounds is well-established, its potential in material science remains largely unexplored. This guide has outlined several promising avenues where the unique chemical attributes of HTP can be leveraged to create novel materials with advanced properties. From highly cross-linked polymers with superior thermal stability to effective corrosion inhibitors and functional dyes, the possibilities are vast and compelling.

The proposed experimental protocols and workflows serve as a starting point for researchers to embark on this exciting journey of discovery. The true potential of HTP will only be realized through rigorous experimentation and a creative approach to material design. As we continue to push the boundaries of material science, it is imperative that we look to versatile and functional molecules like this compound to build the next generation of advanced materials.

References

An In-depth Technical Guide to 6-Hydroxy-2,4,5-triaminopyrimidine as a Precursor for Folic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Folic acid (Vitamin B9) is a critical component in numerous biological processes, including nucleotide synthesis and amino acid metabolism.[1][2][3] Its deficiency is linked to significant health issues, making its synthesis a topic of paramount importance in the pharmaceutical and nutraceutical industries.[2] While microbial fermentation is an emerging method, chemical synthesis remains a prevalent and scalable approach.[1][4] This guide provides a comprehensive technical overview of the chemical synthesis of folic acid, with a specific focus on the pivotal role of 6-Hydroxy-2,4,5-triaminopyrimidine (HTP) as a key precursor. We will delve into the underlying chemical principles, detailed reaction mechanisms, and step-by-step protocols for the synthesis, offering insights for researchers, scientists, and professionals in drug development.

Introduction to Folic Acid and the Significance of this compound (HTP)

Folic acid, in its biologically active form as tetrahydrofolate, is an essential coenzyme for one-carbon transfer reactions.[3][5] These reactions are fundamental to the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] Furthermore, it plays a crucial role in the interconversion of amino acids.[3] Unlike microorganisms and plants that can synthesize folates de novo, humans must obtain it from their diet, making folic acid a vital nutrient.[6][7]

The industrial production of folic acid has historically relied on chemical synthesis due to its cost-effectiveness and high yields.[4] At the heart of this synthesis is the construction of the pteridine ring system, a core component of the folic acid molecule.[5][8] this compound (HTP), often used as its more stable sulfate salt, is a critical starting material for building this pteridine moiety.[9][10][11] Its unique structure, featuring adjacent amino groups and an activated pyrimidine ring, makes it an ideal precursor for the condensation reactions required to form the bicyclic pteridine system.[12][13]

This guide will explore the chemical journey from HTP to folic acid, elucidating the key transformations and the rationale behind the synthetic strategies employed.

The Chemical Blueprint: A Three-Component Condensation Strategy

The most common and industrially scalable synthesis of folic acid involves a one-pot, three-component condensation reaction. This elegant approach brings together:

  • A Pyrimidine Precursor: this compound (HTP), typically as its sulfate salt for improved stability.[9][14]

  • A Three-Carbon Electrophile: A reactive three-carbon molecule is required to form the pyrazine ring of the pteridine system. Historically, 1,1,3-trichloroacetone has been a common choice.[15][16] However, due to its hazardous nature and the generation of significant waste, alternative reagents are being explored.[17]

  • The Side Chain: N-(4-aminobenzoyl)-L-glutamic acid provides the p-aminobenzoic acid (PABA) and L-glutamic acid moieties that constitute the side chain of folic acid.[6][18]

The overall reaction can be conceptualized as the formation of the pteridine ring from HTP and the three-carbon unit, followed by the attachment of the N-(4-aminobenzoyl)-L-glutamic acid side chain.

Visualizing the Synthetic Pathway

Folic_Acid_Synthesis cluster_reactants Reactants HTP This compound (HTP) Pteroic_Acid Pteroic Acid HTP->Pteroic_Acid Condensation Three_Carbon Three-Carbon Electrophile (e.g., 1,1,3-Trichloroacetone) Three_Carbon->Pteroic_Acid PABG p-Aminobenzoyl-L-glutamic Acid Folic_Acid Folic Acid PABG->Folic_Acid Coupling Pteroic_Acid->Folic_Acid

Caption: Overall synthetic scheme for Folic Acid.

In-Depth Synthesis of Folic Acid from HTP

The synthesis of folic acid is a meticulously controlled process, with each step optimized to maximize yield and purity. The following sections provide a detailed breakdown of the reaction, including the underlying chemistry and practical considerations.

Stage 1: Formation of the Pteridine Ring and Pteroic Acid

The initial and most critical step is the condensation of the three primary components. This reaction is typically carried out in an aqueous medium under controlled pH.

The Chemistry:

The reaction is initiated by the condensation of this compound (HTP) with a three-carbon electrophile, such as 1,1,3-trichloroacetone. The adjacent amino groups on the pyrimidine ring are highly nucleophilic and readily attack the electrophilic carbons of the three-carbon unit. This is followed by a cyclization and dehydration sequence to form the pteridine ring system. Simultaneously, the newly formed pteridine intermediate reacts with the amino group of p-aminobenzoyl-L-glutamic acid to form pteroic acid, which is then coupled with L-glutamic acid. In the more common industrial one-pot synthesis, the pteroic acid intermediate is not isolated.

Key Considerations:

  • pH Control: Maintaining the pH within a specific range (typically 2-5) is crucial for the reaction to proceed efficiently and to minimize the formation of byproducts.[15] Aqueous sodium carbonate or other suitable bases are often added incrementally to maintain the desired pH.[15]

  • Antioxidants: HTP and its intermediates are susceptible to oxidation.[17] The inclusion of an antioxidant, such as sodium pyrosulfite or ascorbic acid, is essential to prevent degradation and improve the overall yield and purity of the product.[15]

  • Temperature: The reaction is typically carried out at a controlled temperature to ensure a steady reaction rate and to prevent decomposition of the reactants and products.

Visualizing the Pteridine Ring Formation

Pteridine_Formation Reactants This compound (HTP) 1,1,3-Trichloroacetone p-Aminobenzoic acid Condensation Condensation & Cyclization Reactants:ht->Condensation Reactants:tc->Condensation Reactants:pa->Condensation Pteroic_Acid Pteroic Acid Condensation->Pteroic_Acid

Caption: Formation of the Pteroic Acid intermediate.

Stage 2: Coupling with L-Glutamic Acid to form Folic Acid

In a two-step synthesis, the isolated pteroic acid is then coupled with L-glutamic acid. However, in the more efficient one-pot industrial method, the formation of pteroic acid and its subsequent reaction with the glutamic acid moiety of N-(4-aminobenzoyl)-L-glutamic acid occur in the same reaction vessel.

The Chemistry:

The formation of the final folic acid molecule involves the formation of a peptide bond between the carboxylic acid group of the pteroic acid intermediate and the amino group of the L-glutamic acid moiety. This reaction is also influenced by the pH and temperature of the reaction medium.

Purification of Folic Acid

The crude folic acid obtained from the reaction mixture requires purification to remove unreacted starting materials, byproducts, and inorganic salts.

Purification Strategy:

  • Precipitation: The crude folic acid is often precipitated from the reaction mixture by adjusting the pH. Folic acid is least soluble at its isoelectric point (around pH 3.0), allowing for its separation from more soluble impurities.[19]

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent, often hot water.[19]

  • Washing and Drying: The purified folic acid is then washed with water and a suitable organic solvent (like ethanol) to remove residual impurities and then dried under vacuum.

Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and the scale of the synthesis.

Synthesis of Folic Acid (One-Pot Method)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
This compound sulfate239.211.0 eq
1,1,3-Trichloroacetone161.401.1 eq
N-(4-aminobenzoyl)-L-glutamic acid266.241.0 eq
Sodium Pyrosulfite190.110.1 eq
Sodium Carbonate105.99As needed for pH
Deionized Water18.02Sufficient volume
Hydrochloric Acid36.46For pH adjustment

Procedure:

  • To a stirred suspension of this compound sulfate, N-(4-aminobenzoyl)-L-glutamic acid, and sodium pyrosulfite in deionized water, slowly add a solution of 1,1,3-trichloroacetone in water.

  • Maintain the pH of the reaction mixture between 2 and 4 by the periodic addition of an aqueous sodium carbonate solution.

  • Heat the reaction mixture to a controlled temperature (e.g., 40-50 °C) and stir for several hours until the reaction is complete (monitored by HPLC).

  • After the reaction is complete, cool the mixture and adjust the pH to approximately 3.0 with hydrochloric acid to precipitate the crude folic acid.

  • Filter the precipitate, wash with cold water, and then with ethanol.

  • Recrystallize the crude product from hot water to obtain purified folic acid.

  • Dry the final product under vacuum.

Data Presentation and Expected Outcomes

The yield and purity of the synthesized folic acid are critical parameters.

ParameterTypical ValueAnalytical Method
Yield 60-85%Gravimetric
Purity >98%HPLC
Appearance Yellow to orange crystalline powderVisual Inspection

Conclusion

The chemical synthesis of folic acid using this compound as a precursor is a well-established and efficient method. A thorough understanding of the reaction mechanism, careful control of reaction parameters such as pH and temperature, and the use of antioxidants are paramount to achieving high yields and purity. This guide has provided a detailed technical overview of this important synthetic process, offering valuable insights for professionals in the field. As the demand for folic acid continues to grow, further research into more sustainable and environmentally friendly synthetic routes, such as enzymatic and microbial methods, will be of increasing importance.[4]

References

use of 6-Hydroxy-2,4,5-triaminopyrimidine in agricultural chemicals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 6-Hydroxy-2,4,5-triaminopyrimidine as a Core Moiety in Modern Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Quest for Novel Agrochemical Scaffolds

The persistent challenge in modern agriculture is to enhance crop yields and quality while ensuring environmental sustainability and managing the evolution of resistance in pests, weeds, and fungi. This necessitates a continuous pipeline of novel agrochemicals with high efficacy, target specificity, and favorable safety profiles. Within the vast landscape of synthetic chemistry, nitrogen-containing heterocyclic compounds are paramount, with the pyrimidine ring standing out as a "privileged scaffold."[1][2] Its structural versatility and ability to interact with diverse biological targets have made it a cornerstone in the development of numerous successful pesticides.[3][4]

This guide focuses on a specific, highly functionalized pyrimidine derivative: This compound (and its commonly used sulfate salt). While not an active pesticide itself, this compound serves as a critical starting material and versatile intermediate in the synthesis of next-generation herbicides and fungicides.[5][6] Its unique arrangement of three amino groups and a hydroxyl group on the pyrimidine core provides a rich platform for chemical modification, enabling the creation of potent molecules that target specific biological pathways in plants and fungi.[6] This document provides a comprehensive technical overview of its synthesis, mechanistic pathways for its derivatives, validated bioassay protocols, and key safety considerations to empower researchers in the agrochemical field.

Part 1: Physicochemical Profile and Foundational Synthesis

A thorough understanding of the starting material is the bedrock of successful synthesis campaigns. This compound is typically handled in its sulfate salt form, which enhances stability and aqueous solubility.[6][7]

Table 1: Physicochemical Properties of this compound and its Sulfate Salt

PropertyThis compoundThis compound Sulfate
IUPAC Name 2,5,6-Triaminopyrimidin-4-ol[8]2,5,6-Triamino-4-pyrimidinol sulfate[9]
CAS Number 1004-75-7[8][10]1603-02-7[7]
Molecular Formula C₄H₇N₅OC₄H₇N₅O · H₂SO₄[7]
Molecular Weight 141.13 g/mol [8]239.21 g/mol [5][7]
Appearance Data not consistently availableSlight yellow or off-white powder[5][7]
Solubility Limited dataEnhanced solubility in water[6]

It is crucial to recognize that this compound exists in multiple tautomeric forms, with the 2,5,6-Triamino-4(1H)-pyrimidinone structure being a significant contributor.[8] This tautomerism can influence its reactivity in subsequent synthetic steps.

Experimental Protocol 1: Synthesis via Catalytic Hydrogenation

The most prevalent and scalable synthesis of this compound (often isolated as its sulfate salt, TAHP sulfate) involves the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP). This protocol is adapted from established industrial processes.[11]

Causality: The nitroso group (-N=O) at the 5-position is selectively reduced to an amino group (-NH₂) using a noble metal catalyst (like Palladium) under a hydrogen atmosphere. The reaction is typically performed in an aqueous suspension. The final product is precipitated as the sulfate salt by adjusting the pH, which aids in purification and improves handling of the final product.

Step-by-Step Methodology:

  • Reactor Setup: Charge a suitable high-pressure hydrogenation reactor (e.g., a Parr autoclave) with an aqueous suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP). The initial pH of the suspension is typically acidic (around 3.5).[11]

  • Catalyst Addition: Add 5% Palladium on activated carbon (Pd/C) catalyst. The catalyst loading is typically low relative to the substrate.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50 bar and heat to 90-100°C with vigorous stirring.[11]

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. After hydrogen consumption ceases, maintain the reaction conditions for an additional 30-60 minutes to ensure complete conversion. The pH of the suspension will naturally rise to 6.0-7.0 upon completion.[11]

  • Product Isolation (as Sulfate Salt):

    • Cool the reactor and vent the hydrogen.

    • Add a stoichiometric amount of aqueous sodium hydroxide solution to the reaction mixture to adjust the pH to approximately 12. This step helps dissolve the product and prepare for catalyst filtration.[11]

    • Filter the hot solution to remove the Pd/C catalyst.

    • Transfer the catalyst-free filtrate into a vessel containing a pre-determined amount of aqueous sulfuric acid.

    • Cool the resulting acidic solution to induce precipitation of this compound sulfate.

  • Purification: Filter the precipitated solid, wash with cold water and then with a solvent like ethanol to remove residual impurities, and dry under vacuum.

G cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup & Isolation DAHNP Aqueous Suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) Reactor High-Pressure Reactor (90-100°C, 50 bar H₂) DAHNP->Reactor Catalyst 5% Pd/C Catalyst Catalyst->Reactor NaOH Add NaOH (pH 12) Reactor->NaOH Reaction Complete Filtration1 Filter to Remove Catalyst NaOH->Filtration1 H2SO4 Add Filtrate to H₂SO₄ Filtration1->H2SO4 Precipitation Cool & Precipitate H2SO4->Precipitation Filtration2 Filter & Wash Solid Precipitation->Filtration2 FinalProduct Pure this compound Sulfate (TAHP) Filtration2->FinalProduct

Fig 1. Synthesis Workflow for this compound Sulfate.

Part 2: Mechanisms of Action for Agrochemical Derivatives

The true value of this compound lies in its role as a scaffold. By chemically modifying its amino and hydroxyl groups, researchers can design molecules that potently and selectively inhibit essential biological pathways in weeds and fungi.[1][6]

Herbicidal Mechanisms of Action

Derivatives often function by targeting enzymes unique to plants or that have susceptible isoforms compared to mammals, providing a basis for selective toxicity.[12]

This is one of the most successful commercial herbicide targets. AHAS (also known as acetolactate synthase, ALS) is the first enzyme in the biosynthetic pathway for branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[13][14]

Causality: Pyrimidine-based inhibitors act as non-competitive or slow-binding inhibitors. They bind to a site on the AHAS enzyme near the quinone-binding pocket, allosterically preventing the catalytic cycle from proceeding.[14] This starves the plant of essential amino acids, leading to a cessation of growth and eventual death. The development of pyrimidine–biphenyl hybrids has shown great potential for overcoming weed resistance to existing AHAS inhibitors.[14]

Pyruvate Pyruvate AHAS AHAS Enzyme Pyruvate->AHAS AminoAcids Branched-Chain Amino Acids (Val, Leu, Ile) AHAS->AminoAcids Catalysis Inhibitor Pyrimidine Derivative Inhibitor->AHAS Inhibition Growth Protein Synthesis & Plant Growth AminoAcids->Growth

Fig 2. AHAS Inhibition Pathway for Herbicidal Action.

A more recently identified herbicidal mode of action involves the disruption of pyrimidine biosynthesis itself. DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthetic pathway, which produces the building blocks for DNA and RNA.[15]

Causality: Certain herbicidal compounds inhibit plant DHODH, preventing the conversion of dihydroorotate to orotate. This blockade halts the production of pyrimidines, leading to a deficiency in essential nucleic acid precursors. The resulting disruption of DNA replication and transcription causes rapid growth arrest in susceptible weeds.[15] This novel mechanism provides a powerful tool to control weeds that have developed resistance to other herbicide classes.

Fungicidal Mechanism of Action

Many successful pyrimidine-based fungicides, known as anilinopyrimidines (e.g., cyprodinil), function by inhibiting the biosynthesis of methionine, an essential amino acid in fungi. However, other pyrimidine derivatives target a more fundamental process: cellular respiration.[3][16]

Causality: These fungicides act as inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase) or Complex III.[16] By binding to these enzyme complexes, the pyrimidine derivatives block the flow of electrons, which disrupts the proton gradient across the inner mitochondrial membrane. This effectively shuts down the production of ATP, the cell's primary energy currency, leading to energy deprivation and fungal cell death.[16]

cluster_etc Mitochondrial Electron Transport Chain C1 Complex I C3 Complex III C1->C3 C4 Complex IV C3->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Inhibitor Pyrimidine Fungicide Inhibitor->C3 Inhibition

Fig 3. Fungal Mitochondrial Respiration Inhibition Pathway.

Part 3: Bioassay Protocols for Screening Derivatives

After synthesizing novel derivatives based on the this compound scaffold, rigorous and reproducible biological screening is essential to determine their efficacy.

Experimental Protocol 2: In Vitro Pre-Emergence Herbicidal Activity Assay

This protocol assesses the ability of a test compound to prevent seed germination and early seedling growth, a key characteristic of pre-emergence herbicides.[17]

Causality: This assay directly measures the phytotoxic effects of the synthesized compounds on a model plant species under controlled laboratory conditions. By quantifying the inhibition of germination, root elongation, and shoot elongation, researchers can establish a dose-response relationship and determine the compound's potency (e.g., EC₅₀ value).

Step-by-Step Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound (e.g., 10,000 µg/mL) in a suitable solvent like DMSO or acetone.

    • Create a series of dilutions (e.g., 100, 75, 50, 25 µg/mL) in sterile distilled water containing a small amount of surfactant (e.g., 0.1% Tween-20) to ensure uniform application.

    • Prepare a positive control (a commercial herbicide like Pendimethalin) and a negative control (solvent + surfactant in water).[17]

  • Assay Setup:

    • Place a sterile filter paper (e.g., Whatman No. 1) into sterile 90 mm Petri dishes.

    • Evenly spread 20-25 surface-sterilized seeds of a model plant (e.g., radish, Raphanus sativus) onto the filter paper.[17]

    • Pipette 5 mL of each test concentration, positive control, or negative control into the corresponding Petri dish, ensuring the filter paper is saturated. Seal the dishes with paraffin film.

  • Incubation: Place the Petri dishes in a controlled environment growth chamber (e.g., 25 ± 2°C, with a 12h/12h light/dark cycle) for 5-7 days.

  • Data Collection and Analysis:

    • After the incubation period, count the number of germinated seeds in each dish.

    • Carefully measure the root length and shoot length of 10 randomly selected seedlings from each dish.

    • Calculate the percent inhibition for each parameter relative to the negative control using the formula: % Inhibition = [1 - (Value_treatment / Value_control)] × 100

    • Use the inhibition data across concentrations to calculate the EC₅₀ value (the concentration that causes 50% inhibition) using probit analysis or non-linear regression software.

Table 2: Sample Data Reporting for Herbicidal Assay

Compound IDConc. (µg/mL)Germination Inhibition (%)Root Inhibition (%)Shoot Inhibition (%)
Negative Control 0000
Positive Control 50100100100
Derivative 1A 10085.292.588.1
Derivative 1A 5048.955.351.7
Derivative 1B 10065.470.168.3
Derivative 1B 5030.235.833.0
Experimental Protocol 3: In Vitro Fungicidal Activity by Poisoned Food Technique

This method is a standard for evaluating the efficacy of compounds against mycelial growth of phytopathogenic fungi.[3]

Step-by-Step Methodology:

  • Media and Solution Preparation:

    • Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Prepare stock solutions of your test compounds in a sterile solvent (e.g., DMSO).

  • Poisoned Media Preparation:

    • Cool the molten PDA to 45-50°C.

    • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Mix thoroughly but gently to avoid bubbles.

    • Pour the "poisoned" PDA into sterile Petri dishes and allow them to solidify. Prepare control plates containing only the solvent at the same concentration.

  • Inoculation:

    • Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum).[3][16]

    • Place the mycelial disc, mycelium-side down, in the center of both the treated and control PDA plates.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) until the mycelial growth in the control plate has nearly reached the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for both control and treated plates.

    • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] × 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter in the treated plate.

Part 4: Toxicological and Environmental Considerations

While efficacy is paramount, the development of a modern agrochemical must be guided by safety and environmental stewardship.

Toxicological Profile

Safety Data Sheets (SDS) for this compound sulfate provide initial toxicological data. The substance is classified as causing skin and serious eye irritation, and it may cause respiratory irritation upon inhalation of dust.[18] It is not currently classified as acutely toxic, a germ cell mutagen, carcinogenic, or a reproductive toxicant based on available assessments.[9][18] However, any new derivative synthesized from this core must undergo its own comprehensive toxicological evaluation.

Environmental Fate

The ultimate environmental impact of an agrochemical derived from this scaffold will depend on the physicochemical properties imparted by its derivatization. Key factors influencing environmental fate include:

  • Adsorption: The binding of the pesticide to soil organic matter and clay particles. Higher adsorption reduces the likelihood of leaching into groundwater but may increase persistence in the topsoil.[19]

  • Degradation: The breakdown of the compound in the environment. This occurs through three primary mechanisms:

    • Microbial Degradation: Soil microorganisms use the chemical as a food source, breaking it down into simpler, non-toxic compounds.[20]

    • Chemical Degradation (Hydrolysis): The compound reacts with water, breaking chemical bonds. This is often dependent on soil pH.[19]

    • Photodegradation: Breakdown caused by exposure to sunlight.[19]

  • Persistence: The length of time a pesticide remains active in the environment, often measured by its half-life. While persistence can provide longer-lasting control, it also increases the risk of environmental accumulation and off-target effects.[21][22] Research has suggested that the atmospheric persistence of some pyrimidine fungicides may be underestimated, highlighting the need for thorough environmental modeling.[21]

Conclusion and Future Outlook

This compound represents a potent and versatile platform for the discovery and development of novel agricultural chemicals. Its highly functionalized core allows for extensive synthetic modification, enabling the rational design of molecules that target critical enzymatic pathways in weeds and fungi. By leveraging established mechanisms like AHAS inhibition and exploring novel modes of action such as DHODH inhibition, researchers can create effective solutions to combat resistance and enhance crop protection.

The path forward requires an integrated approach. Future research should focus not only on maximizing biological activity through structure-activity relationship studies but also on "designing for degradation"—creating molecules that are potent against their target but possess functionalities that lead to a predictable and safe breakdown in the environment. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to this mission, paving the way for the next generation of sustainable and effective agrochemicals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine from Guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the multi-step synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine, a pivotal intermediate in the production of various bioactive molecules, including purines like guanine and folate-based pharmaceuticals.[1][2][3] The described pathway commences with the widely available and cost-effective starting material, guanidine. The synthesis is presented in three distinct stages: (1) the cyclocondensation of guanidine with an active methylene compound to form the core pyrimidine ring; (2) the regioselective nitrosation at the C5 position; and (3) the final reduction to yield the target triaminopyrimidine. This guide is tailored for researchers, chemists, and drug development professionals, offering detailed, validated protocols, mechanistic insights, and expert commentary to ensure reproducibility and safety.

Overall Synthetic Workflow

The synthesis follows a logical and well-established three-step sequence. The workflow is designed to build complexity on the pyrimidine core, starting with the formation of 2,4-diamino-6-hydroxypyrimidine, followed by functionalization at the 5-position, and concluding with the reduction to the desired product.

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Guanidine Guanidine Salt (e.g., Hydrochloride) DAHP Intermediate 1 2,4-Diamino-6-hydroxypyrimidine Guanidine->DAHP Step 1: Cyclocondensation Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->DAHP NitrosoDAHP Intermediate 2 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine DAHP->NitrosoDAHP Step 2: Nitrosation TAHP This compound (often as sulfate salt) NitrosoDAHP->TAHP Step 3: Reduction

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Intermediate 1)

Principle and Mechanism

This initial step is a classic Traube pyrimidine synthesis, a cyclocondensation reaction.[4] Guanidine, a strong base, reacts with ethyl cyanoacetate. The reaction is typically mediated by a strong base like sodium ethoxide, which serves two primary functions: first, to generate the free guanidine base from its salt (e.g., guanidine hydrochloride), and second, to deprotonate the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate.[4][5][6] This enolate is then attacked by a nitrogen atom from guanidine, initiating a cascade of intramolecular reactions culminating in the formation of the stable pyrimidine ring.

G cluster_mech Mechanism: Traube Synthesis Guanidine Guanidine Adduct Initial Adduct Guanidine->Adduct Nucleophilic Attack Enolate Cyanoacetate Enolate Enolate->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DAHP 2,4-Diamino-6- hydroxypyrimidine Cyclized->DAHP Tautomerization & EtOH Elimination

Caption: Simplified mechanism of the Traube pyrimidine synthesis.

Experimental Protocol

This protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses.[4]

1. Preparation of Guanidine Free Base: a. In a 1 L round-bottom flask equipped with a reflux condenser and a drying tube, prepare a sodium ethoxide solution by cautiously dissolving sodium metal (23 g, 1.0 g-atom) in anhydrous ethanol (250 mL). b. To this solution, add guanidine hydrochloride (97 g, 1.02 mol). A precipitate of sodium chloride will form. c. Filter the mixture to remove the sodium chloride, collecting the clear ethanolic solution of free guanidine.

2. Preparation of the Sodiocyanoacetate: a. In a separate 1 L flask, prepare a second equivalent of sodium ethoxide solution (23 g sodium in 250 mL anhydrous ethanol). b. Cool the solution and add ethyl cyanoacetate (113 g, 1.0 mol).[4]

3. Cyclocondensation Reaction: a. Add the prepared guanidine solution to the ethyl sodiocyanoacetate solution. b. Heat the resulting mixture under reflux for 2 hours.[4][7] c. After reflux, evaporate the solvent to dryness at atmospheric pressure.

4. Isolation and Purification: a. Dissolve the solid residue in boiling water (approx. 325 mL). b. Acidify the hot solution with glacial acetic acid (approx. 67 mL) to a pH of ~7.[4][8] c. Cool the solution in an ice bath. The product will precipitate as yellow needles. d. Collect the crystals by vacuum filtration, wash with cold water, and dry. The expected yield is 101–103 g (80–82%).[4]

Data and Reagents
ReagentM.W. ( g/mol )AmountMoles (eq.)Role
Sodium Metal22.9946 g2.0Base Precursor
Anhydrous Ethanol46.07500 mL-Solvent
Guanidine HCl95.5397 g1.02 (1.02)Pyrimidine Precursor
Ethyl Cyanoacetate113.12113 g1.00 (1.00)Pyrimidine Precursor
Glacial Acetic Acid60.05~67 mL-Neutralization
Expert Insights & Causality
  • Choice of Base: Sodium ethoxide in ethanol is the classic choice. The use of sodium metal and anhydrous ethanol ensures a water-free environment, which is crucial to prevent side reactions and maximize the yield of the alkoxide base. Using a pre-made sodium ethoxide solution is a safer alternative. Sodium methoxide in methanol is also commonly used and effective.[7][8][9]

  • Isolation Step: The product, 2,4-diamino-6-hydroxypyrimidine, is soluble in the alkaline reaction mixture as its sodium salt. Acidification with acetic acid protonates the molecule, significantly reducing its aqueous solubility and causing it to precipitate, which is a highly effective method of isolation.[4][10] Using a weaker acid like acetic acid is preferable to a strong mineral acid to avoid salt formation with the amino groups, which could increase solubility and lower the yield.[7]

Part 2: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (Intermediate 2)

Principle and Mechanism

This step involves an electrophilic aromatic substitution. The pyrimidine ring of Intermediate 1 is electron-rich due to the activating effects of the two amino groups and the hydroxyl group. This makes the C5 position susceptible to attack by an electrophile. In an acidic medium, sodium nitrite generates the nitrosonium ion (NO⁺), which acts as the electrophile, attacking the C5 position to yield the 5-nitroso derivative.[10][11]

Experimental Protocol

1. Reaction Setup: a. In a large beaker (e.g., 3 L), suspend 2,4-diamino-6-hydroxypyrimidine (60 g, 0.476 mol) in water (1200 mL).[10] b. Prepare a solution of sodium nitrite (34 g, 0.493 mol) in water (100 mL) and add it to the pyrimidine suspension. c. Stir the mixture vigorously with a magnetic stirrer at room temperature.

2. Nitrosation: a. Slowly add glacial acetic acid (40 mL) dropwise to the stirring suspension.[10] A distinct color change to red or reddish-brown should be observed as the nitroso compound forms. b. Continue stirring the reaction mixture at room temperature for at least 16 hours to ensure the reaction goes to completion.

3. Isolation: a. Collect the red precipitate by vacuum filtration. b. Wash the filter cake thoroughly with distilled water, followed by a wash with ethanol to aid in drying.[10] c. Dry the product. The expected yield is approximately 59 g (80%).[10]

Data and Reagents
ReagentM.W. ( g/mol )AmountMoles (eq.)Role
Intermediate 1126.1260 g0.476 (1.00)Substrate
Sodium Nitrite69.0034 g0.493 (1.04)Nitrosating Agent
Glacial Acetic Acid60.0540 mL-Acid Catalyst
Water18.021300 mL-Solvent
Expert Insights & Causality
  • Reaction Control: The slow, dropwise addition of acid is critical. It allows for the controlled generation of the electrophilic nitrosonium species in situ, preventing potential side reactions and ensuring a safer procedure.

  • Reaction Endpoint: The reaction is characterized by a dramatic color change, providing a clear visual cue of product formation. Stirring for an extended period ensures high conversion of the starting material.[10]

Part 3: Synthesis of this compound (Final Product)

Principle and Mechanism

The final step is the reduction of the C5 nitroso group (–N=O) to a primary amino group (–NH₂). This transformation can be achieved through several methods, most commonly via chemical reduction with a reagent like sodium dithionite or through catalytic hydrogenation.

Protocol A: Chemical Reduction with Sodium Dithionite

This method is often preferred in a lab setting due to its operational simplicity.

1. Reaction Setup: a. In a beaker, add 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (52 g, 0.335 mol) to hot distilled water (440 mL, ~80 °C).[10] b. Place the beaker in a water bath maintained at 90 °C and stir the suspension. c. To aid solubility, a small amount of 20% sodium hydroxide solution (~46 mL) can be added.[10]

2. Reduction: a. Add sodium dithionite (Na₂S₂O₄, also known as sodium hydrosulfite) (105 g, ~0.6 mol) portion-wise over about 20 minutes. The characteristic red color of the suspension will fade as the reduction proceeds.[10] b. Maintain the temperature at 80 °C for an additional period after the addition is complete to ensure full reduction.

3. Isolation as Sulfate Salt: a. Filter the hot mixture to remove any insoluble impurities. b. Cool the filtrate in an ice bath. c. Prepare a dilute sulfuric acid solution (56 mL concentrated H₂SO₄ in 500 mL water) and add it to the cooled filtrate to precipitate the product as its more stable sulfate salt. d. Heat the mixture in a boiling water bath for 90 minutes.[10] e. Cool the mixture, collect the white precipitate by vacuum filtration, wash with cold water and then ethanol, and dry.

Protocol B: Catalytic Hydrogenation

This method is highly efficient and cleaner, making it suitable for larger-scale production.

1. Reaction Setup: a. In a suitable hydrogenation vessel (e.g., a Parr shaker or autoclave), create a suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (e.g., 279 g, 1.8 mol) in water (~650 mL).[12][13] b. Add a palladium on activated carbon catalyst (e.g., 5% Pd/C, ~5 g).[12][14]

2. Hydrogenation: a. Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 15-50 bar).[12][14] b. Heat the mixture to 60–100 °C while stirring or shaking vigorously. c. Monitor the reaction by observing hydrogen uptake. Once uptake ceases, maintain the conditions for an additional 30-60 minutes to ensure complete reaction.[12]

3. Isolation as Sulfate Salt: a. Cool the vessel and carefully vent the hydrogen. Purge with nitrogen. b. Add an aqueous sodium hydroxide solution to the reaction mixture to dissolve the triaminopyrimidine product (pH ~12), leaving the catalyst as an insoluble solid.[12][13] c. Filter the mixture to remove the Pd/C catalyst. (Caution: Pd/C can be pyrophoric and should be handled while wet). d. Precipitate the product from the filtrate by adding sulfuric acid, similar to Protocol A. e. Filter, wash, and dry the this compound sulfate.

Data Comparison: Reduction Methods
ParameterMethod A (Dithionite)Method B (Hydrogenation)
Reducing Agent Sodium Dithionite (Na₂S₂O₄)H₂ gas with Pd/C catalyst
Pros Operationally simple, no special pressure equipment needed.High atom economy, clean reaction, scalable.[12][15]
Cons Generates significant salt byproducts (sulfates/sulfites), potentially complicating purification.Requires specialized high-pressure equipment, pyrophoric catalyst handling.
Typical Yield ~70%[10]>95%[15]
Expert Insights & Causality
  • Product Stability: The final product, this compound, contains an o-phenylenediamine-like moiety, which can be sensitive to air oxidation. Isolating it as a sulfate salt significantly enhances its stability, purity, and shelf-life, which is standard practice in the industry.[10][12]

  • Catalyst Separation (Method B): The key advantage of the post-hydrogenation basification step is the elegant separation of the product from the catalyst. The triaminopyrimidine is soluble in strong base, while the palladium on carbon support is not. This allows for simple filtration to recover the expensive catalyst, which can often be recycled.[12][14]

Safety Precautions

  • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere and with extreme care.

  • Sodium Ethoxide/Methoxide: Corrosive and moisture-sensitive. Avoid contact with skin and eyes.

  • Sodium Dithionite: Can decompose upon contact with water and air, releasing toxic sulfur dioxide gas. It is also flammable. Use in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Involves flammable hydrogen gas under high pressure. Use appropriate, certified equipment and follow all safety protocols for high-pressure reactions. Spent Pd/C catalyst can be pyrophoric upon exposure to air and should not be allowed to dry.

References

Application Note: Catalytic Hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) to synthesize 2,4,5-triamino-6-hydroxypyrimidine (TAHP). TAHP is a critical intermediate in the synthesis of various pharmacologically significant molecules, including diuretics and folic acid antagonists.[1][2] This application note details the underlying chemical principles, optimized experimental protocols, safety procedures, and data interpretation to ensure a safe, efficient, and reproducible synthesis.

Introduction: Significance and Context

The reduction of the 5-nitroso group on the pyrimidine core is a pivotal transformation in medicinal chemistry. The resulting product, 2,4,5-triamino-6-hydroxypyrimidine (TAHP), possesses a vicinal triamine arrangement that is a versatile synthon for the construction of fused heterocyclic systems, such as purines. Guanine, a fundamental component of nucleic acids, can be synthesized from TAHP, highlighting the importance of this reaction in both biological and synthetic contexts.[3] Furthermore, derivatives of TAHP are investigated as inhibitors of inflammatory caspases and ligands for galanin receptors, indicating their potential in drug discovery.[4][5]

Catalytic hydrogenation is the preferred industrial method for this conversion due to its high efficiency, clean reaction profile—producing water as the primary byproduct—and amenability to scale-up.[6] This guide focuses on heterogeneous catalysis, primarily utilizing palladium on carbon (Pd/C) or Raney Nickel, which are robust and widely used catalysts for nitro and nitroso group reductions.[6][7]

Mechanistic Insights: The "Why" Behind the Protocol

The catalytic hydrogenation of a nitroso group to an amine is a multi-step process that occurs on the surface of a heterogeneous catalyst. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

The generally accepted mechanism, analogous to the Haber-Lukashevich pathway for nitroarenes, involves the following key stages:[6]

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the active sites of the metal catalyst (e.g., Palladium) and dissociates into highly reactive atomic hydrogen (H•).

  • Substrate Adsorption: The 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) molecule adsorbs onto the catalyst surface, orienting the nitroso group (-N=O) towards the adsorbed hydrogen atoms.

  • Stepwise Reduction: The nitroso group is sequentially reduced. This proceeds through a hydroxylamine intermediate (R-NHOH).[8]

    • R-N=O + 2[H] → R-NHOH

  • Final Reduction: The hydroxylamine intermediate is further reduced to the final amine product, 2,4,5-triamino-6-hydroxypyrimidine (TAHP).[9][10]

    • R-NHOH + 2[H] → R-NH₂ + H₂O

It is important to note that the hydroxylamine intermediate can sometimes be problematic, as its accumulation can lead to side reactions or thermal instability.[8] Proper catalyst selection and reaction conditions are key to ensuring its rapid conversion to the desired amine.

Visualizing the Reaction Pathway

Reaction_Mechanism cluster_catalyst Catalyst Surface (e.g., Pd/C) cluster_reaction Reaction on Surface H2 H₂ (gas) H_ads 2H• (adsorbed) H2->H_ads Adsorption & Dissociation DAHNP DAHNP (R-N=O) adsorbed Hydroxylamine Hydroxylamine Intermediate (R-NHOH) DAHNP->Hydroxylamine + 2H• TAHP TAHP (R-NH₂) product Hydroxylamine->TAHP + 2H• - H₂O

References

Protocol for the Synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine via Reduction of 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This application note provides a detailed protocol for the chemical reduction of 5-nitroso-2,4,6-triaminopyrimidine to synthesize 6-Hydroxy-2,4,5-triaminopyrimidine. This latter compound is a crucial building block in the synthesis of various pharmaceutical agents, including folic acid derivatives and other heterocyclic compounds of medicinal interest.[1][2] The protocol herein emphasizes safety, procedural causality, and reproducibility, employing sodium dithionite as an effective and accessible reducing agent. This guide is intended for researchers and scientists in drug development and process chemistry.

Introduction and Scientific Principle

The conversion of a nitroso group (-NO) to a primary amine (-NH₂) is a fundamental transformation in organic synthesis, particularly in the preparation of aromatic and heteroaromatic amines. In this specific application, the raspberry-red 5-nitroso-2,4,6-triaminopyrimidine is reduced to the valuable intermediate, this compound.[3] This transformation is pivotal for constructing more complex molecules, such as guanine and its antiviral derivatives.[4]

The core of this reaction is a redox process. The nitrogen atom in the nitroso group is in a higher oxidation state and must be reduced by a suitable agent that can donate electrons and protons. While various methods exist, including catalytic hydrogenation[5] and reduction with agents like sodium sulfide[6], this protocol utilizes sodium dithionite (Na₂S₂O₄).

Causality of Reagent Choice: Sodium dithionite is a powerful yet gentle reducing agent, well-suited for this conversion. In an aqueous solution, it effectively reduces the nitroso group to an amine. The reaction is typically performed in hot water, often with the addition of a base like sodium hydroxide, to enhance the solubility of the pyrimidine starting material and facilitate the reaction.[4]

Figure 1: General reaction scheme for the reduction.

Safety and Handling

Trustworthiness through Safety: A successful protocol is a safe protocol. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • 5-Nitroso-2,4,6-triaminopyrimidine:

    • Hazards: May cause skin and serious eye irritation.[7][8] May cause an allergic skin reaction.[9] The toxicological properties have not been fully investigated.[10] Minimize dust generation and accumulation.[10]

    • PPE: Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[10][11] A dust respirator is recommended if handling large quantities.[7]

    • Handling: Wash hands thoroughly after handling.[10] Avoid breathing dust.[11] Store in a cool, dry, well-ventilated area in a tightly closed container.[9][10]

    • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] For skin contact, wash with plenty of water.[11] If inhaled, move the person to fresh air.[11] Seek immediate medical attention if symptoms persist or in case of ingestion.[10]

  • Sodium Dithionite:

    • Hazards: Self-heating; may catch fire. Harmful if swallowed. Contact with acids liberates toxic gas (sulfur dioxide).

    • PPE: Standard PPE as listed above.

    • Handling: Keep away from heat and moisture. Handle under an inert atmosphere if possible.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for larger scale operations.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
5-Nitroso-2,4,6-triaminopyrimidine>98%TCI (T1705)
Sodium Dithionite (Na₂S₂O₄)≥85%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Deionized Water (H₂O)Type II or better-
Hydrochloric Acid (HCl), concentratedACS Reagent Grade-
Equipment
3-Neck Round Bottom Flask (500 mL)
Magnetic Stirrer with Hot Plate
Thermometer or Temperature Probe
Condenser
Addition Funnel or Powder Funnel
Büchner Funnel and Filter Flask
Standard Glassware (beakers, cylinders)
Step-by-Step Methodology
  • Reaction Setup:

    • To a 500 mL 3-neck round bottom flask equipped with a magnetic stir bar, a condenser, and a thermometer, add 5-nitroso-2,4,6-triaminopyrimidine (e.g., 15.4 g, 0.1 mol).

    • Add deionized water (e.g., 250 mL). This will form a suspension.

  • Solubilization and Heating:

    • Begin stirring the suspension.

    • Prepare a 20% (w/v) sodium hydroxide solution. Carefully add this solution dropwise to the flask until the pH is ~9-10 and the starting material shows increased solubility. This step is adapted from a similar procedure and aids the reaction.[4]

    • Heat the mixture to 80-90 °C using a water bath or heating mantle.[6]

  • Reduction Step:

    • Once the reaction mixture reaches the target temperature, begin adding sodium dithionite (e.g., 26.1 g, ~1.5 eq.) in small portions over 30-45 minutes.

    • Causality: Portion-wise addition is crucial to control the exothermic nature of the reaction and prevent excessive foaming or temperature spikes.

    • Observation: During the addition, the characteristic raspberry-red or purple color of the starting material should fade, indicating the reduction of the nitroso group.

  • Reaction Completion and Work-up:

    • After the final addition of sodium dithionite, maintain the temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

    • Turn off the heat and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to ~10 °C to maximize precipitation of the product.

  • Product Isolation:

    • If the solution is basic, carefully neutralize it to a pH of ~7 using dilute hydrochloric acid. The product, this compound, has low solubility in neutral water.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with cold deionized water (2 x 30 mL) and then a small amount of cold ethanol or acetone to aid in drying.

  • Drying and Characterization:

    • Dry the isolated product in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • The final product should be a white to off-white crystalline powder.[1]

    • Characterize the product using standard analytical techniques (e.g., Melting Point, ¹H NMR, IR Spectroscopy) and compare with reference data. The product is often isolated as a sulfate salt for better stability.[12][13][14]

Figure 2: Experimental workflow for the synthesis.

Quantitative Data and Troubleshooting

Reagent Table (Example Scale)
CompoundMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
5-Nitroso-2,4,6-triaminopyrimidine154.1315.40.101.0
Sodium Dithionite (85% purity)174.1130.70.151.5
Water (Solvent)18.02~250 mL--
Expected Product
This compound141.13~11.3~0.08~80% Yield

Note: The theoretical yield is based on the limiting reagent. Actual yields may vary.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent; reaction time too short; temperature too low.Add a small excess of sodium dithionite. Extend reaction time. Ensure the temperature is maintained at 80-90 °C.
Low Product Yield Product remains dissolved during work-up; mechanical losses during transfer.Ensure the solution is fully cooled and properly neutralized before filtration. Be meticulous with transfers and washes.
Product Discoloration Air oxidation of the aminopyrimidine product.Work-up promptly after the reaction is complete. Consider performing the reaction under an inert (N₂ or Ar) atmosphere.
Excessive Foaming Addition of reducing agent is too rapid.Add sodium dithionite more slowly and in smaller portions. Ensure adequate headspace in the reaction flask.

References

Application Notes & Protocols for the Laboratory Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

2,4,5-Triamino-6-hydroxypyrimidine (TAHP) is a cornerstone intermediate in synthetic organic chemistry, primarily recognized for its critical role in the construction of purine ring systems. Its structural framework is integral to the synthesis of vital bioactive molecules, including the anti-anemia drug Folic Acid and the antiviral agent Acyclovir, by serving as a precursor to guanine.[1][2] The reliable and efficient synthesis of TAHP is therefore a frequent requirement in pharmaceutical research and development.

This document provides a comprehensive, field-tested guide for the laboratory-scale preparation of TAHP, typically isolated as its more stable sulfate salt. The synthesis is logically structured as a three-step sequence, designed to maximize yield and purity while ensuring procedural clarity. The pathway commences with the construction of the pyrimidine core, followed by regioselective nitrosation, and culminates in the reduction of the nitroso group to the target amine.

Overall Synthetic Workflow

The synthesis proceeds through three distinct stages:

  • Pyrimidine Ring Formation: Condensation of guanidine with an activated dicarbonyl equivalent (ethyl cyanoacetate) to form 2,4-diamino-6-hydroxypyrimidine (DAHP).

  • Nitrosation: Introduction of a nitroso group at the electron-rich C5 position of the pyrimidine ring to yield 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP).

  • Reduction and Isolation: Reduction of the C5-nitroso group to an amino group, followed by precipitation and isolation of the final product as 2,4,5-triamino-6-hydroxypyrimidine sulfate.

G A Guanidine + Ethyl Cyanoacetate B Step 1: Cyclocondensation A->B C 2,4-Diamino-6-hydroxypyrimidine (DAHP) B->C D Step 2: Nitrosation (NaNO₂ / CH₃COOH) C->D E 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) D->E F Step 3: Reduction (e.g., Na₂S₂O₄) E->F G 2,4,5-Triamino-6-hydroxypyrimidine Sulfate (Final Product) F->G

Caption: Overall 3-step synthesis pathway for TAHP Sulfate.

Detailed Experimental Protocols

Part 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP)

Principle: This step involves a classical Traube pyrimidine synthesis.[3] Guanidine, acting as a binucleophilic reagent, undergoes a cyclocondensation reaction with ethyl cyanoacetate. The reaction is driven by a strong base, sodium ethoxide, which deprotonates the active methylene group of ethyl cyanoacetate, initiating the condensation cascade.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity UsedMoles
Guanidine Nitrate122.0778.4 g0.642
Ethyl Cyanoacetate113.1272.8 g0.644
Sodium Metal22.9930.0 g1.305
Absolute Ethanol46.071000 mL-
Glacial Acetic Acid60.05As needed-
Distilled Water18.02~500 mL-

Protocol:

  • Preparation of Sodium Ethoxide: In a 2000 mL round-bottom flask equipped with a reflux condenser and a drying tube, place small, clean portions of sodium metal (30 g). Cautiously add absolute ethanol (1000 mL) dropwise from an addition funnel. The reaction is highly exothermic; cooling in an ice bath may be necessary to control the rate. Allow all the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction with Ethyl Cyanoacetate: To the vigorously stirred sodium ethoxide solution, slowly add ethyl cyanoacetate (72.8 g). A white precipitate of ethyl sodiocyanoacetate will form.[4]

  • Addition of Guanidine: Add guanidine nitrate (78.4 g) to the reaction mixture.

  • Cyclization: Heat the resulting suspension under reflux in an oil bath for 3 hours.

  • Work-up and Isolation: After reflux, remove the excess ethanol by distillation under reduced pressure. Dissolve the resulting solid residue completely in 500 mL of hot distilled water.

  • Precipitation: Acidify the aqueous solution by adding glacial acetic acid dropwise until the pH reaches approximately 5.0. The product, 2,4-diamino-6-hydroxypyrimidine, will precipitate out of the solution.

  • Filtration and Drying: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash it with cold distilled water, and dry it in an oven at 80-90°C. An expected yield of ~95% is reported.[4]

Expert Insights: The use of guanidine nitrate is a cost-effective choice; however, other salts like guanidine hydrochloride can also be used.[3] The acidification step is critical; DAHP is amphoteric and precipitates near its isoelectric point. Over-acidification should be avoided as it can lead to the formation of soluble salts.

Part 2: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)

Principle: This step is an electrophilic aromatic substitution where the C5 position of the DAHP ring, activated by the two amino groups and the hydroxyl group, is attacked by the nitrosonium ion (NO⁺). The nitrosonium ion is generated in situ from sodium nitrite and a weak acid, typically acetic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity UsedMoles
2,4-Diamino-6-hydroxypyrimidine (DAHP)126.1260.0 g0.476
Sodium Nitrite (NaNO₂)69.0034.0 g0.493
Glacial Acetic Acid60.0540 mL~0.7
Distilled Water18.021300 mL-
Ethanol46.07For washing-

Protocol:

  • Suspension: In a 3000 mL beaker, suspend the DAHP (60 g) in 1200 mL of distilled water.

  • Addition of Nitrite: Add a solution of sodium nitrite (34 g) dissolved in 100 mL of distilled water to the beaker. Stir the mixture with a magnetic stirrer.

  • Nitrosation: While stirring vigorously at room temperature, add glacial acetic acid (40 mL) dropwise. A distinct color change to red or deep purple will be observed as the nitroso product forms.[4]

  • Reaction Time: Continue to stir the reaction mixture at room temperature for at least 16 hours to ensure the reaction goes to completion.

  • Isolation and Washing: Collect the red precipitate by vacuum filtration. Wash the solid sequentially with ample distilled water and then with ethanol to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the product in an oven. An expected yield of ~80% is reported.[4]

Expert Insights: The slow, dropwise addition of acetic acid is crucial to maintain a controlled concentration of nitrous acid, minimizing side reactions and ensuring safety. The vibrant red color of the product is a reliable visual indicator of successful nitrosation.

Part 3: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

Principle: The final step involves the reduction of the nitroso group to a primary amine. While catalytic hydrogenation over palladium on carbon (Pd/C) is a clean and efficient method[4][5], chemical reduction with sodium dithionite (Na₂S₂O₄) is highly effective and more accessible in standard laboratory settings. Sodium dithionite is a powerful reducing agent that readily converts the C=N bond of the nitroso group to an amino group. The final product is precipitated from the aqueous solution as its sulfate salt, which has low water solubility and enhanced stability.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity UsedMoles
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)157.1252.0 g0.331
Sodium Dithionite (Na₂S₂O₄)174.11~75 g~0.43
Sodium Hydroxide (NaOH)40.00As needed (20% soln)-
Sulfuric Acid (H₂SO₄), conc.98.0856 mL~1.03
Distilled Water18.02~1000 mL-
Ethanol46.07For washing-

Protocol Workflow Diagram:

G cluster_prep Reaction Setup cluster_reduction Reduction Step cluster_isolation Isolation & Precipitation A Suspend DAHNP (52g) in hot water (440mL, 80°C) B Add 20% NaOH (46mL) to aid solubility A->B C Add Sodium Dithionite in portions (e.g., 5 x 15g) at 20 min intervals B->C D Maintain temp at >80°C Stir until red color fades C->D E Boil mixture and perform hot filtration D->E F Cool supernatant, add H₂SO₄ solution (56mL conc. in 500mL H₂O) E->F G Heat in boiling water bath for 90 min F->G H Cool, filter precipitate, wash with H₂O & EtOH G->H I Dry at 80°C to obtain TAHP Sulfate H->I

Caption: Workflow for the reduction of DAHNP and isolation of TAHP Sulfate.

Step-by-Step Procedure:

  • Suspension: In a large beaker, add DAHNP (52 g) to hot (80°C) distilled water (440 mL). Place the beaker in a water bath maintained at 90°C and stir the suspension.[4]

  • Solubilization: To increase the solubility of the suspension, add 46 mL of a 20% sodium hydroxide solution.

  • Reduction: Begin the portion-wise addition of sodium dithionite. Add approximately 15 g of sodium dithionite every 20 minutes. The exothermic reaction should be monitored, and the vigorous stirring is necessary to prevent the mixture from becoming too viscous.[4] The gradual reduction of the nitroso compound is visually confirmed by the fading of the intense red color of the suspension to a pale yellow or off-white.[4][7]

  • Completion: After the final addition of dithionite, continue stirring the mixture at 80°C for an additional hour to ensure the reduction is complete.

  • Purification and Precipitation: Bring the mixture to a boil and filter it while hot through a Buchner funnel to remove any insoluble impurities. Allow the filtrate to cool.

  • Sulfate Salt Formation: To the cooled filtrate, add a solution of sulfuric acid (prepared by cautiously adding 56 mL of concentrated H₂SO₄ to 500 mL of cold water). Upon addition, the 2,4,5-triamino-6-hydroxypyrimidine sulfate will precipitate.

  • Digestion: Heat the entire mixture in a boiling water bath for 90 minutes. This "digestion" step helps to promote the formation of larger, more easily filterable crystals.[4]

  • Final Isolation: Cool the mixture thoroughly in an ice bath. Collect the white, microcrystalline product by vacuum filtration. Wash the filter cake liberally with cold distilled water, followed by a wash with ethanol.

  • Drying: Dry the final product in a vacuum oven at 80°C. The product has a melting point reported as >300°C.[4][6] A typical yield is around 70-80%.

Product Purification (Optional Advanced Protocol)

For applications requiring exceptionally high purity, the sulfate salt can be further purified. This is achieved by converting it to the more water-soluble dihydrochloride salt, removing insoluble impurities, and then re-precipitating the pure sulfate.[6][8]

  • Suspend the crude TAHP sulfate (e.g., 2.57 g, 10 mmol) in water (20 mL) containing an equimolar amount of barium chloride (BaCl₂).

  • Stir and heat the suspension in a boiling water bath for 15 minutes. Insoluble barium sulfate (BaSO₄) will precipitate.

  • Filter off the BaSO₄ and wash it with hot water.

  • Combine the filtrate and washings, make them acidic with concentrated HCl, and evaporate to dryness to obtain the TAHP dihydrochloride salt.

  • Recrystallize the dihydrochloride salt from water by adding concentrated HCl.

  • Dissolve the purified dihydrochloride in hot water and add an equivalent amount of sulfuric acid to re-precipitate the highly pure TAHP sulfate.[6]

Safety and Handling

  • Sodium Metal: Reacts violently with water. Handle under an inert atmosphere or in a non-protic solvent. Use appropriate PPE, including safety glasses, lab coat, and gloves.

  • Sodium Dithionite: A flammable solid that can ignite upon contact with moisture. It can also release toxic sulfur dioxide gas upon decomposition. Handle in a well-ventilated fume hood.

  • Acids and Bases: Concentrated sulfuric acid, acetic acid, and sodium hydroxide solutions are highly corrosive. Handle with extreme care and appropriate PPE. Always add acid to water, never the reverse.

  • General Precautions: All steps should be performed in a well-ventilated laboratory fume hood. Standard laboratory safety practices should be followed at all times.

References

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 6-Hydroxy-2,4,5-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and analysis of related substances for 6-Hydroxy-2,4,5-triaminopyrimidine (HTAP). HTAP is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anti-anemia drug folic acid and antiviral agents.[1] Ensuring the purity of this starting material is paramount for the quality and safety of the final drug product. The described reversed-phase HPLC method utilizes ion-pairing chromatography to achieve adequate retention of the highly polar HTAP molecule and is designed to separate the main component from potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method parameters, system suitability criteria, and a protocol for forced degradation studies to validate the method's specificity in line with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

This compound (HTAP), a substituted pyrimidine, is a highly polar, water-soluble molecule.[2] Its structure, featuring multiple amino groups and a hydroxyl function, makes it a challenging analyte for traditional reversed-phase HPLC, often resulting in poor retention on standard C8 or C18 columns.[3] A reliable analytical method must not only quantify the main peak but also be "stability-indicating." This means the method must be capable of resolving the active ingredient from any potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, or light.[4][5][6]

The synthesis of HTAP often involves the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.[7] Conducting this reaction under certain conditions, such as in a basic medium, can lead to hydrolysis and oxidation by-products, which may persist as impurities.[8] Therefore, the analytical method must possess the specificity to separate these and other potential process impurities.

This application note addresses these challenges by employing an ion-pairing reversed-phase HPLC method. The addition of an ion-pairing reagent to the mobile phase forms a neutral complex with the ionized HTAP, enhancing its hydrophobicity and promoting retention on a non-polar stationary phase.[9] We will detail the development of this method and provide a comprehensive protocol for its implementation and validation.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Name This compoundGuidechem[2]
Synonyms 2,5,6-Triaminopyrimidin-4-ol, TAPSChemicalBook[9]
CAS Number 1004-75-7Guidechem[2]
Molecular Formula C₄H₇N₅OGuidechem[2]
Molecular Weight 141.13 g/mol ChemicalBook[9]
Appearance White to off-white crystalline powderGuidechem[2]
Solubility Sparingly soluble in water, Soluble in DMSOGuidechem[2], ChemBK[1]
pKa (Predicted) 10.48 ± 0.50Guidechem[2]

Recommended HPLC Method for Purity Analysis

The following method is optimized for the purity determination of HTAP. It is based on a method described for the sulfate salt of the compound, with modifications for broader applicability and compatibility with modern instrumentation.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Instrument HPLC or UHPLC system with UV/PDA DetectorStandard equipment in most analytical laboratories. A PDA detector is recommended for peak purity analysis.
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µmA standard C18 column provides a good balance of efficiency and backpressure. The long column length aids in resolving closely eluting impurities.
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate, 5 mM Sodium Heptanesulfonate (Ion-Pair Reagent), pH adjusted to 3.5 with Phosphoric AcidThe phosphate buffer controls the pH to ensure consistent ionization of HTAP. Sodium heptanesulfonate acts as the ion-pairing agent to retain the polar analyte. A pH of 3.5 ensures the amino groups are protonated.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte and impurities.
Gradient Elution 0-5 min: 5% B; 5-25 min: 5% to 40% B; 25-30 min: 40% B; 30.1-35 min: 5% B (Re-equilibration)A gradient program is essential to elute any less polar impurities that may be present and to ensure the column is clean for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 280 nmHTAP is expected to have significant UV absorbance in this region due to its aromatic pyrimidine structure. A full UV scan should be performed on a reference standard to confirm the optimal wavelength.
Injection Volume 10 µLCan be adjusted based on sample concentration and detector sensitivity.
Sample Diluent Mobile Phase A or WaterUsing the initial mobile phase composition as the diluent ensures good peak shape.
Rationale for Method Parameters
  • Ion-Pairing Agent: HTAP is a highly polar molecule with multiple basic amino groups. At a pH of 3.5, these groups will be protonated, giving the molecule a positive charge. The anionic heptanesulfonate ion-pairing reagent forms a neutral ion pair with the protonated HTAP. This complex has increased hydrophobicity, allowing it to be retained and separated on a C18 column.[9]

  • pH Control: Maintaining a consistent pH is critical for reproducibility in ion-pairing chromatography. The buffer capacity of the mobile phase ensures that the ionization state of both the analyte and any ionizable impurities remains constant, leading to stable retention times.

  • Gradient Elution: A gradient is employed to ensure that any potential impurities, which may have a wide range of polarities, are eluted from the column. This is a key feature of a stability-indicating method, as it must be able to separate both polar and non-polar degradation products.[4]

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A: Dissolve 1.36 g of potassium dihydrogen phosphate and approximately 1.01 g of sodium heptanesulfonate in 1 L of HPLC-grade water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Diluent: Use Mobile Phase A.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the HTAP sample to be tested and prepare similarly to the Standard Solution.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance.

  • Inject the sample diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Standard Solution.

  • Calculate the system suitability parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) ≤ 2.0 for the HTAP peakEnsures peak symmetry, which is important for accurate integration.
Theoretical Plates (N) ≥ 2000 for the HTAP peakMeasures column efficiency and the ability to generate sharp peaks.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for replicate injectionsDemonstrates the precision of the system.
Analysis Procedure
  • Inject the blank, followed by the Standard Solution and the Sample Solution.

  • Identify the peak for HTAP in the sample chromatogram by comparing its retention time with that of the standard.

  • Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank.

  • Calculate the purity of the HTAP sample by the area normalization method:

    % Purity = (Area of HTAP Peak / Total Area of All Peaks) x 100%

Method Validation: Forced Degradation Studies

To validate the stability-indicating nature of the method, forced degradation studies must be performed.[5][6] The goal is to achieve partial degradation of the sample (typically 5-20%) to ensure that any degradation products formed can be resolved from the main HTAP peak and from each other.

Forced Degradation Protocol

A sample solution (e.g., 0.5 mg/mL) should be subjected to the following stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 2 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid HTAP powder in an oven at 105°C for 48 hours. Prepare a sample solution from the stressed solid for analysis.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light for an extended period, as specified in ICH Q1B guidelines.

Data Interpretation

After analysis of the stressed samples, examine the chromatograms for:

  • A decrease in the area of the HTAP peak.

  • The appearance of new peaks corresponding to degradation products.

  • Baseline resolution between the HTAP peak and all degradation product peaks.

Peak purity analysis using a PDA detector should be performed on the HTAP peak in the stressed samples to confirm that it is not co-eluting with any degradants.

Workflow and Data Visualization

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile Prepare Mobile Phases (A & B) sys_suit System Suitability Test (5 Replicate Injections) prep_mobile->sys_suit prep_std Prepare Standard Solution (0.5 mg/mL) prep_std->sys_suit prep_sample Prepare Sample Solution (0.5 mg/mL) analysis Inject Blank, Standard, & Sample Solutions prep_sample->analysis sys_suit->analysis If Pass integration Integrate Chromatograms analysis->integration calculation Calculate % Purity (Area Normalization) integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HTAP Purity Analysis.

Forced Degradation Logic Diagram

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation htap_sample HTAP Sample (Solid & Solution) acid Acid Hydrolysis (1N HCl, 60°C) htap_sample->acid base Base Hydrolysis (1N NaOH, 60°C) htap_sample->base oxidation Oxidation (3% H2O2, RT) htap_sample->oxidation thermal Thermal (105°C, Solid) htap_sample->thermal photo Photolytic (UV/Vis Light) htap_sample->photo analyze_stressed Analyze by HPLC Method acid->analyze_stressed base->analyze_stressed oxidation->analyze_stressed thermal->analyze_stressed photo->analyze_stressed eval_specificity Evaluate Specificity: - Resolution of Degradants - Peak Purity of HTAP analyze_stressed->eval_specificity conclusion Conclusion: Method is Stability-Indicating eval_specificity->conclusion If criteria met

Caption: Forced Degradation Study Workflow.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and robust solution for the purity assessment of this compound. The use of an ion-pairing reagent effectively overcomes the challenge of retaining this highly polar compound on a standard C18 column. The comprehensive protocol for forced degradation studies allows for the rigorous validation of the method's stability-indicating properties, ensuring that it is fit for purpose in a regulated pharmaceutical development or quality control environment. This method will aid in ensuring the quality of this key intermediate, contributing to the overall safety and efficacy of the final pharmaceutical products.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 6-Hydroxy-2,4,5-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Hydroxy-2,4,5-triaminopyrimidine (6-HTAP) and the Role of NMR

This compound (6-HTAP) is a pivotal heterocyclic compound, serving as a key intermediate in the synthesis of a wide array of biologically significant molecules, including antiviral drugs and folic acid derivatives.[1][2] Its structural integrity and purity are paramount in the drug development pipeline, necessitating robust analytical techniques for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this regard, offering detailed insights into the molecular structure, connectivity, and purity of 6-HTAP.[3][4]

This comprehensive guide provides detailed application notes and protocols for the complete NMR characterization of 6-HTAP. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, step-by-step instructions. The protocols outlined herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

Physicochemical Properties and Tautomerism

6-HTAP (C₄H₇N₅O) is typically an off-white to pale yellow crystalline powder.[5][6] It is often supplied and handled as a sulfate salt to improve its stability and solubility. The free base is sparingly soluble in water, making polar aprotic solvents such as dimethyl sulfoxide-d6 (DMSO-d6) the preferred choice for NMR analysis.

A crucial aspect of 6-HTAP's structure is its potential for tautomerism. The molecule can exist in equilibrium between the hydroxyl and the keto (pyrimidinone) forms. This dynamic equilibrium can be influenced by the solvent and pH, and NMR spectroscopy is an excellent technique to probe the dominant tautomeric form in solution.

Experimental Workflow for NMR Characterization

The comprehensive NMR characterization of 6-HTAP involves a systematic approach, beginning with meticulous sample preparation followed by the acquisition of a suite of 1D and 2D NMR spectra.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation prep1 Weigh 6-HTAP (10-20 mg for 1H, 50-100 mg for 13C) prep2 Dissolve in DMSO-d6 (0.6-0.7 mL) prep1->prep2 prep3 Vortex/sonicate to ensure dissolution prep2->prep3 prep4 Filter into NMR tube prep3->prep4 acq1d 1D NMR: 1H & 13C{1H} prep4->acq1d Transfer to spectrometer acq2d 2D NMR: COSY, HSQC, HMBC acq1d->acq2d anl1 Process spectra (phasing, baseline correction) acq2d->anl1 Export data anl2 Assign signals anl1->anl2 anl3 Confirm connectivity & tautomeric form anl2->anl3

Caption: Experimental workflow for NMR characterization of 6-HTAP.

Detailed Protocols

Part 1: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample.

Materials:

  • This compound (or its sulfate salt)

  • Dimethyl sulfoxide-d6 (DMSO-d6), ≥99.8% D

  • High-quality 5 mm NMR tubes

  • Vials and Pasteur pipettes

  • Filter (e.g., cotton or glass wool plug in a pipette)

Protocol:

  • Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 10-20 mg of 6-HTAP for ¹H NMR and 50-100 mg for ¹³C NMR experiments into a clean, dry vial.

  • Solvent Addition: Add 0.6-0.7 mL of DMSO-d6 to the vial. The residual proton signal of DMSO-d6 will appear at approximately 2.50 ppm in the ¹H NMR spectrum, and the carbon signal will be a quintet at around 39.52 ppm in the ¹³C NMR spectrum.

  • Dissolution: Vortex or sonicate the vial to ensure complete dissolution of the sample. Gentle heating can be applied if necessary, but care should be taken to avoid degradation.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part 2: NMR Data Acquisition

The following experiments provide a comprehensive dataset for the structural elucidation of 6-HTAP.

1. 1D ¹H NMR Spectroscopy

  • Purpose: To identify all proton environments in the molecule and their relative integrations.

  • Typical Parameters:

    • Pulse Program: zg30 or similar

    • Spectral Width: ~16 ppm (centered around 6 ppm)

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (adjust for concentration)

2. 1D ¹³C{¹H} NMR Spectroscopy

  • Purpose: To identify all unique carbon environments.

  • Typical Parameters:

    • Pulse Program: zgpg30 or similar (with proton decoupling)

    • Spectral Width: ~200 ppm (centered around 100 ppm)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (adjust for concentration and experiment time)

3. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton scalar couplings, revealing which protons are neighbors in the spin system.

  • Typical Parameters:

    • Pulse Program: cosygpqf or similar

    • Spectral Width (F1 and F2): Same as 1D ¹H

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-8

4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate each proton with the carbon to which it is directly attached (one-bond C-H correlation).

  • Typical Parameters:

    • Pulse Program: hsqcedetgpsisp2.3 or similar

    • Spectral Width (F2 - ¹H): Same as 1D ¹H

    • Spectral Width (F1 - ¹³C): ~160-180 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 4-16

5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton.

  • Typical Parameters:

    • Pulse Program: hmbcgplpndqf or similar

    • Spectral Width (F2 - ¹H): Same as 1D ¹H

    • Spectral Width (F1 - ¹³C): ~200-220 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-32

Data Analysis and Structural Elucidation

The analysis of the acquired NMR spectra is a stepwise process of signal assignment and correlation.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_elucidation Structure Confirmation mol 6-HTAP Structure h1 1H NMR: - Chemical Shifts - Integrals - Multiplicities mol->h1 c13 13C NMR: - Chemical Shifts mol->c13 cosy COSY: - H-H Couplings h1->cosy hsqc HSQC: - Direct C-H Bonds h1->hsqc hmbc HMBC: - Long-range C-H  Connectivity h1->hmbc c13->hsqc c13->hmbc assign Full Signal Assignment cosy->assign hsqc->assign hmbc->assign tautomer Tautomer Determination assign->tautomer

Caption: Logical flow for structural elucidation using 1D and 2D NMR.

Expected Spectral Features and Interpretation

¹H NMR:

  • Amine Protons (NH₂): Three distinct, broad singlets are expected for the three amino groups. Their chemical shifts will be highly dependent on concentration, temperature, and any residual water in the solvent. They are likely to appear in the range of 4.0-8.0 ppm.

  • Hydroxyl Proton (OH): A broad singlet, also variable in its chemical shift, is expected for the hydroxyl proton.

  • Aromatic/Ring Protons: 6-HTAP itself does not have any C-H bonds on the pyrimidine ring.

¹³C NMR:

  • Four distinct carbon signals are expected for the pyrimidine ring.

  • C-OH (C6): This carbon will be significantly deshielded due to the attached oxygen, likely appearing in the range of 160-170 ppm.

  • C-NH₂ (C2, C4): These carbons will also be deshielded, with expected chemical shifts in the 150-160 ppm range.

  • C5-NH₂: This carbon is expected to be the most shielded of the ring carbons, likely appearing around 100-120 ppm.

2D NMR Interpretation:

  • COSY: No significant correlations are expected for 6-HTAP itself due to the absence of vicinal protons. However, this experiment is crucial for identifying any proton-bearing impurities and their spin systems.

  • HSQC: This experiment will be invaluable for confirming the absence of any C-H bonds on the pyrimidine ring, as no cross-peaks should be observed for the ring carbons.

  • HMBC: This is the key experiment for confirming the carbon skeleton. We expect to see correlations between the amine protons and the adjacent ring carbons (2-bond and 3-bond correlations). For example, the protons of the C2-NH₂ group should show correlations to C2 and C4. These correlations will definitively establish the connectivity of the pyrimidine ring.

Quantitative Data Summary (Predicted)
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (from NH₂)
C2-NH₂5.0 - 7.0 (broad)155 - 165C2, C4
C4-NH₂5.0 - 7.0 (broad)150 - 160C4, C5, C2
C5-NH₂4.0 - 6.0 (broad)100 - 120C5, C4, C6
C6-OH8.0 - 10.0 (broad)160 - 170C5, C2

Note: These are predicted values and should be confirmed by experimental data. Chemical shifts of exchangeable protons (NH₂, OH) are highly variable.

Conclusion

NMR spectroscopy provides an indispensable toolkit for the comprehensive characterization of this compound. By employing a combination of 1D and 2D NMR techniques, researchers can unambiguously confirm the molecular structure, assess purity, and investigate the tautomeric behavior of this important pharmaceutical intermediate. The protocols and guidelines presented in this application note provide a robust framework for obtaining high-quality, reliable NMR data, thereby ensuring the scientific integrity of research and development involving 6-HTAP.

References

Application Note: Quantitative Analysis of 6-Hydroxy-2,4,5-triaminopyrimidine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 6-Hydroxy-2,4,5-triaminopyrimidine (6-HTAP) in biological matrices. 6-HTAP is a key intermediate in the synthesis of various pharmaceuticals and agricultural chemicals.[1] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, metabolite identification, and quality control purposes. The methodology encompasses sample preparation, optimized chromatographic separation, and precise mass spectrometric detection, ensuring high-throughput and accurate analysis.

Introduction to this compound (6-HTAP)

This compound (CAS No: 1004-75-7), also known as 2,5,6-triamino-4-pyrimidinol, is a substituted pyrimidine characterized by its three amino groups and one hydroxyl group.[2] Its molecular formula is C4H7N5O with a molecular weight of 141.13 g/mol .[3] 6-HTAP serves as a crucial building block in the synthesis of a variety of bioactive molecules, including antimicrobial agents and herbicides.[1] Given its role as a pharmaceutical intermediate, a sensitive and selective analytical method is essential for its detection and quantification in various stages of drug development and in biological systems.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such applications due to its high sensitivity, specificity, and wide dynamic range.[4] This document provides a comprehensive guide to developing and implementing an LC-MS/MS assay for 6-HTAP.

Experimental Workflow & Causality

The successful quantification of 6-HTAP relies on a systematic workflow that ensures the analyte is efficiently extracted from the matrix, effectively separated from interferences, and sensitively detected. Each step is optimized based on the physicochemical properties of 6-HTAP.

Physicochemical Properties of 6-HTAP
PropertyValueSource
Molecular Formula C4H7N5O[2]
Molecular Weight 141.13 g/mol [3]
Appearance White to off-white crystalline powder[2]
Solubility Sparingly soluble in water, Soluble in DMSO[2][5]
pKa (Predicted) 10.48 ± 0.50[2]

The presence of multiple amino groups and a hydroxyl group makes 6-HTAP a polar molecule, which dictates the choice of chromatographic and extraction methods. Its basic nature (predicted pKa of 10.48) suggests that it will be readily protonated in an acidic mobile phase, making it suitable for positive mode electrospray ionization (ESI).[6]

Workflow Diagram

6-HTAP Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Sep Chromatographic Separation (HILIC Column) Inject->LC_Sep ESI Electrospray Ionization (ESI+) LC_Sep->ESI MS_Detect Tandem MS Detection (MRM) ESI->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of 6-HTAP Calibrate->Quantify

Caption: Workflow for the quantitative analysis of 6-HTAP.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples like plasma, which can interfere with the analysis.[7] For a polar analyte like 6-HTAP, this method is often sufficient.

Objective: To remove proteins and prepare a clean sample extract for LC-MS/MS analysis.

Materials:

  • Biological matrix (e.g., human plasma)

  • 6-HTAP stock solution (1 mg/mL in DMSO)

  • Internal Standard (IS) stock solution (e.g., 6-HTAP-d2, if available, or a structurally similar compound)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)

Protocol:

  • Thaw Samples: Thaw plasma samples on ice.

  • Prepare Spiked Samples: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample (except for blanks). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of ACN to plasma ensures efficient protein precipitation.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. The composition of this solvent should match the initial mobile phase conditions to ensure good peak shape.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for injection.

LC-MS/MS Method Development

Rationale for Method Choices:

  • Chromatography: Due to the polar nature of 6-HTAP, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for achieving good retention and separation from less polar matrix components. A column with an amide or cyano stationary phase is recommended.

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of organic solvent (acetonitrile) and a small percentage of aqueous buffer. The addition of a volatile acid like formic acid to the mobile phase is crucial for promoting the protonation of 6-HTAP, which enhances its signal in positive ion ESI.[6]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is selected due to the presence of basic amino groups that are readily protonated.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantification.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an ESI source.

LC Parameters:

ParameterRecommended Setting
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Predicted):

The following parameters are predicted based on the structure of 6-HTAP and may require optimization on the specific instrument used.

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

The precursor ion will be the protonated molecule [M+H]+. The fragmentation is predicted to involve the loss of small neutral molecules like ammonia (NH3) or isocyanic acid (HNCO) from the pyrimidine ring.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
6-HTAP (Quantifier) 142.1125.115
6-HTAP (Qualifier) 142.198.125
Internal Standard TBDTBDTBD
Predicted Fragmentation Pattern of 6-HTAP

The fragmentation of the protonated 6-HTAP molecule ([M+H]+ at m/z 142.1) is anticipated to proceed through characteristic losses from the pyrimidine ring structure.

6-HTAP Fragmentation Parent [M+H]+ m/z 142.1 Frag1 [M+H - NH3]+ m/z 125.1 Parent->Frag1 - NH3 Frag2 [M+H - HNCO]+ m/z 98.1 Parent->Frag2 - HNCO

Caption: Predicted fragmentation pathway of 6-HTAP in positive ESI.

Data Analysis and Quantification

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Quality Control: Quality control (QC) samples at low, medium, and high concentrations should be analyzed in each batch to ensure the accuracy and precision of the method. The results should fall within ±15% of the nominal value (±20% for the lower limit of quantification).

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in biological matrices. The protocol emphasizes a logical workflow from sample preparation to data analysis, with detailed steps and justifications for experimental choices. This method is well-suited for regulated bioanalysis and can be adapted for various research and development applications involving 6-HTAP.

References

Application Notes and Protocols for Pteridine Synthesis Using 6-Hydroxy-2,4,5-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Central Role of Pteridines and the Utility of 6-Hydroxy-2,4,5-triaminopyrimidine

Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are fundamental to a myriad of biological processes.[1][2][3] Naturally occurring pteridine derivatives, such as folic acid, biopterin, and neopterin, are vital as enzyme cofactors in the synthesis of amino acids, neurotransmitters, and nucleic acids.[4][5][6] Given their biological significance, the chemical synthesis of pteridine scaffolds is a cornerstone of medicinal chemistry and drug development research, enabling the exploration of novel therapeutic agents.

A key precursor in many pteridine syntheses is this compound (TAP), often utilized as its sulfate salt for improved stability.[7][8] This pyrimidine derivative contains the necessary 5,6-diamino functionality that, through condensation with a 1,2-dicarbonyl compound, allows for the construction of the adjacent pyrazine ring, thus forming the pteridine core. This robust and versatile approach, known as the Gabriel-Isay condensation, provides a direct and efficient pathway to a wide array of pteridine structures.[9][10]

This document provides a detailed experimental protocol for the synthesis of a representative pteridine, 2-amino-4-hydroxy-6,7-dimethylpteridine, using TAP and biacetyl. It further elaborates on the chemical principles, safety considerations, and variations of this synthetic strategy.

PART 1: Safety and Handling of this compound Sulfate

Before commencing any experimental work, it is crucial to be familiar with the safety profile of the starting material. This compound sulfate is an irritant and should be handled with appropriate personal protective equipment (PPE).

Hazard Identification and Precautionary Measures:

Hazard StatementPrecautionary MeasuresFirst Aid
H315: Causes skin irritation.[11]P280: Wear protective gloves/protective clothing.[11]Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]
H319: Causes serious eye irritation.[11]P280: Wear eye protection/face protection.[11]Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
H335: May cause respiratory irritation.[11]P261: Avoid breathing dust.[11] Use with adequate ventilation.[7]Remove from exposure and move to fresh air immediately.[7]
H302: Harmful if swallowed.[12]P270: Do not eat, drink or smoke when using this product.[12]Wash mouth out with water. Get medical aid.[7]

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7][11]

PART 2: Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6,7-dimethylpteridine

This protocol details the synthesis of 2-amino-4-hydroxy-6,7-dimethylpteridine via the Gabriel-Isay condensation of this compound sulfate with biacetyl (2,3-butanedione).

Materials and Reagents:
  • This compound sulfate (TAP sulfate)

  • Biacetyl (2,3-butanedione)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl, for pH adjustment)

  • Standard laboratory glassware (reflux setup, beakers, filtration apparatus)

  • Magnetic stirrer and hotplate

  • pH meter or pH paper

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve TAP sulfate in dilute NaOH(aq) C Combine solutions and reflux with stirring A->C B Prepare a solution of Biacetyl in Ethanol B->C D Monitor reaction (e.g., by TLC) C->D ~2-4 hours E Cool reaction mixture to room temperature D->E F Adjust pH to precipitate the product E->F G Isolate product by vacuum filtration F->G H Wash with cold water and ethanol G->H I Dry the purified product H->I

Caption: General workflow for pteridine synthesis.

Step-by-Step Methodology:
  • Preparation of the Pyrimidine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound sulfate in a minimal amount of deionized water containing a sufficient amount of sodium hydroxide to achieve a pH of approximately 12. This deprotonates the sulfate salt and enhances the nucleophilicity of the amino groups. Gentle warming may be required to facilitate dissolution.

  • Addition of the Dicarbonyl Compound: In a separate beaker, prepare a solution of 1.1 equivalents of biacetyl in 95% ethanol.

  • Condensation Reaction: Add the biacetyl solution to the stirred pyrimidine solution in the round-bottom flask. Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product may begin to precipitate. To maximize precipitation, slowly add dilute hydrochloric acid to neutralize the solution to a pH of ~7.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water and then cold 95% ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified 2-amino-4-hydroxy-6,7-dimethylpteridine product in a vacuum oven or desiccator to a constant weight. The product should be a crystalline solid.

PART 3: Chemical Rationale and Mechanism

The synthesis of pteridines from 4,5-diaminopyrimidines and 1,2-dicarbonyl compounds is a classic example of the Gabriel-Isay condensation reaction.[9][10] The reaction proceeds via a double condensation mechanism.

The key mechanistic steps are as follows:

  • Nucleophilic Attack: The more nucleophilic amino group at the C5 position of the pyrimidine ring initiates a nucleophilic attack on one of the carbonyl carbons of the dicarbonyl compound.[10]

  • First Condensation: This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The amino group at the C6 position then undergoes an intramolecular nucleophilic attack on the second carbonyl carbon.

  • Second Condensation (Aromatization): A second molecule of water is eliminated, leading to the formation of the stable, aromatic pyrazine ring, thus completing the pteridine core.

The regioselectivity of the reaction with unsymmetrical dicarbonyls can be influenced by the reaction conditions, particularly the pH, which can alter the relative nucleophilicity of the C5 and C6 amino groups.[9][10]

Reaction Mechanism Diagram:

G Start This compound + Biacetyl Intermediate1 Schiff Base Intermediate Start->Intermediate1 Nucleophilic attack & Dehydration Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product 2-Amino-4-hydroxy-6,7-dimethylpteridine + 2 H₂O Intermediate2->Product Dehydration & Aromatization

Caption: Simplified Gabriel-Isay condensation mechanism.

PART 4: Synthetic Versatility and Data

The protocol described can be adapted to synthesize a wide range of pteridine derivatives by substituting biacetyl with other 1,2-dicarbonyl compounds. This versatility makes TAP a valuable starting material in combinatorial chemistry and drug discovery programs.

Table of Pteridine Derivatives from TAP:

1,2-Dicarbonyl CompoundResulting Pteridine Derivative
Glyoxal2-Amino-4-hydroxypteridine
Biacetyl2-Amino-4-hydroxy-6,7-dimethylpteridine
Benzil2-Amino-4-hydroxy-6,7-diphenylpteridine
Oxalic Acid2-Amino-4,6,7-trihydroxypteridine

This table is illustrative and based on established condensation reactions of diaminopyrimidines with various dicarbonyls.[1]

Conclusion

The use of this compound provides a reliable and straightforward entry into the synthesis of the pteridine ring system, a privileged scaffold in medicinal chemistry. The Gabriel-Isay condensation is a high-yield reaction that can be performed under relatively mild conditions. By understanding the underlying mechanism and adhering to proper safety protocols, researchers can effectively utilize this methodology to generate diverse libraries of pteridine derivatives for biological screening and drug development.

References

Application Notes & Protocols: Developing Fluorescent Probes Using 6-Hydroxy-2,4,5-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Hydroxy-2,4,5-triaminopyrimidine (HPT) as a versatile scaffold for the development of novel fluorescent probes. This document outlines the synthesis, characterization, and application of HPT-derived probes, emphasizing the rationale behind experimental design and providing detailed, field-proven protocols.

Introduction: The Promise of the Pyrimidine Scaffold

Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of specific analytes within complex biological systems. The choice of the core chemical scaffold is paramount, as it dictates the probe's photophysical properties, stability, and synthetic accessibility. This compound (HPT), also known as 2,5,6-Triamino-4-pyrimidinol, is an emerging platform for probe development.[1][2][3] Its pyrimidine core is a chromophore, a molecule that absorbs light at specific wavelengths, providing a foundational structure for fluorescence.[3][4] The presence of multiple amino groups and a hydroxyl group offers rich chemical handles for synthetic modification, allowing for the fine-tuning of spectral properties and the introduction of specific recognition moieties.

Recent studies have highlighted the potential of 2,4,5-triaminopyrimidine derivatives as bright, environment-sensitive blue fluorescent probes, particularly for applications like cell viability monitoring where they can discriminate between live and dead cells.[5][6] These probes often function by interacting with intracellular targets like dsDNA, leading to significant changes in their fluorescence output.[5][6] This guide will provide the foundational knowledge and practical protocols to harness the potential of the HPT scaffold.

Part 1: Synthesis and Modification of the HPT Core

The key to developing a successful probe is a robust and flexible synthetic strategy. The multiple reactive sites on HPT allow for various modifications to create a library of probes with diverse functionalities. A common approach involves the condensation of one or more amino groups with aldehydes or activated carboxylic acids to append recognition units or photophysical modulators.

Protocol 1: General Synthesis of an HPT-Aryl Aldehyde Conjugate

This protocol describes a representative condensation reaction to conjugate an aromatic aldehyde to the HPT core. This reaction forms a Schiff base, which can extend the π-conjugated system of the molecule, often shifting its fluorescence to longer wavelengths and creating sensitivity to environmental factors like pH or metal ion binding.

Rationale: The selection of an aromatic aldehyde is critical. An aldehyde bearing an electron-donating group (e.g., methoxy) may enhance the quantum yield, while one with a metal-chelating moiety can form the basis of an ion sensor. The reaction is typically acid-catalyzed to activate the aldehyde carbonyl group for nucleophilic attack by the pyrimidine's amino group.

Materials:

  • This compound (HPT) sulfate or free base

  • Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde)

  • Anhydrous Ethanol or Methanol

  • Glacial Acetic Acid (as catalyst)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Purification system (e.g., column chromatography or recrystallization)

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve HPT (1 equivalent) in anhydrous ethanol. Add a magnetic stir bar.

  • Aldehyde Addition: Add the desired aromatic aldehyde (1.1 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using TLC. The formation of the new, more conjugated product should appear as a distinct spot with a different Rf value from the starting materials.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: Purify the crude product. Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) is often effective. Alternatively, silica gel column chromatography can be used for more challenging separations.

  • Characterization: Confirm the structure of the final compound using NMR spectroscopy and mass spectrometry.

cluster_synthesis Synthetic Workflow Start HPT + Aromatic Aldehyde Reaction Dissolve in Ethanol Add Acetic Acid (Catalyst) Reflux (4-6h) Start->Reaction Step 1-3 Monitoring Monitor by TLC Reaction->Monitoring Step 4-5 Monitoring->Reaction Incomplete Workup Cool to RT Filter or Concentrate Monitoring->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification Step 6 Product Characterize Product (NMR, MS) Purification->Product Step 7-8

Caption: General workflow for synthesizing HPT-based fluorescent probes.

Part 2: Essential Photophysical Characterization

Once synthesized, a new probe must be rigorously characterized to understand its optical properties. This data is crucial for designing experiments and interpreting results.

Protocol 2: Determining Key Photophysical Parameters

Rationale: This protocol establishes the fundamental optical properties of the probe. The absorption spectrum reveals the optimal excitation wavelengths. The emission spectrum identifies the fluorescence color and wavelength for detection. The Stokes shift (the difference between the absorption and emission maxima) is important for minimizing self-absorption and background noise. The quantum yield quantifies the efficiency of the fluorescence process.

Materials:

  • Synthesized HPT-derived probe

  • High-purity solvents (e.g., DMSO, PBS, Ethanol)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the probe in a suitable solvent like DMSO.

  • Absorption Spectrum:

    • Dilute the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4) to a concentration where the maximum absorbance is between 0.05 and 0.1.

    • Scan the absorbance from ~250 nm to ~700 nm to find the wavelength of maximum absorbance (λ_abs_max).

  • Emission Spectrum:

    • Using the same solution, place the cuvette in the spectrofluorometer.

    • Set the excitation wavelength to the determined λ_abs_max.

    • Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to ~750 nm to find the wavelength of maximum emission (λ_em_max).

  • Stokes Shift Calculation: Calculate the Stokes shift: Stokes Shift (nm) = λ_em_max - λ_abs_max.

  • Quantum Yield (Φ) Determination (Relative Method):

    • Prepare a series of dilutions of both the reference standard (Quinine sulfate) and your HPT probe with absorbances below 0.1 at the excitation wavelength.

    • Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for all solutions.

    • Plot integrated fluorescence intensity versus absorbance for both the standard and the sample. The slopes of these plots are proportional to the quantum yield.

    • Calculate the quantum yield of your probe (Φ_sample) using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) (Where 'std' refers to the standard, 'n' is the refractive index of the solvent).

Data Presentation: Comparative Photophysical Properties

PropertyHPT-Derivative (Hypothetical)DAPI (Reference)
λ_abs_max (nm) 360358
λ_em_max (nm) 455461
Stokes Shift (nm) 95103
Quantum Yield (Φ) 0.450.92 (bound to DNA)
Color BlueBlue

Part 3: Applications in Cellular Imaging

A primary application for HPT-derived probes is in cell-based assays. As analogues of nucleobases, they have the potential to interact with nucleic acids, making them excellent candidates for monitoring cell health.

Application Focus: Cell Viability Monitoring

Mechanism of Action: Certain 2,4,5-triaminopyrimidine derivatives have been shown to selectively accumulate in dead cells.[5][6] Live cells with intact plasma membranes exclude the probe. In dead or membrane-compromised cells, the probe can enter and intercalate into or bind to the grooves of double-stranded DNA (dsDNA).[5][6] This binding event restricts the molecular rotation of the probe, leading to a significant enhancement of its fluorescence, thus brightly labeling the dead cells.

cluster_live Live Cell cluster_dead Dead Cell Live_Membrane Intact Plasma Membrane Probe_Out HPT Probe Probe_Out->Live_Membrane Excluded Dead_Membrane Compromised Membrane DNA dsDNA Probe_In HPT Probe (Fluorescent) Probe_In->DNA Binds Probe_Ext HPT Probe (External) Probe_Ext->Dead_Membrane Enters cluster_screening Metal Ion Sensing Workflow Start HPT Probe in Buffer Screening Add Excess of Various Metal Ions (Cu2+, Zn2+, Fe3+...) Start->Screening Step 1 Measurement Measure Fluorescence Response for Each Ion Screening->Measurement Analysis Identify 'Hit' Ion with Strongest Response Measurement->Analysis Step 2 Titration Perform Fluorimetric Titration with 'Hit' Ion Analysis->Titration Hit Found Characterization Calculate Kd and Determine Stoichiometry Titration->Characterization Step 3

References

Unraveling Metabolic Pathways: A Guide to the Application of 6-Hydroxy-2,4,5-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. 6-Hydroxy-2,4,5-triaminopyrimidine (TOP), a versatile pyrimidine derivative, has emerged as a valuable tool in these investigations. This document provides an in-depth guide to the application of TOP in studying metabolic processes, with a focus on its role in enzymatic assays and the assessment of oxidative stress. The protocols detailed herein are designed to be self-validating, providing a robust framework for your research.

Introduction: The Significance of this compound in Metabolic Research

This compound, a structural analog of the pyrimidine core of pterins, serves as a key intermediate in the synthesis of various bioactive molecules, including antimicrobial agents and herbicides[1]. Its utility in metabolic studies stems from its ability to interact with specific enzymes and act as a surrogate for natural substrates. Furthermore, its chemical properties make it a useful probe for investigating oxidative stress, a critical factor in numerous disease states. This guide will explore two primary applications of TOP: its use in the phenylalanine hydroxylase system and its role as an indicator of guanine oxidation.

Part 1: Elucidating Phenylalanine Metabolism with this compound

The hydroxylation of phenylalanine to tyrosine is a critical step in amino acid metabolism, catalyzed by the enzyme phenylalanine hydroxylase (PAH). This reaction is dependent on the cofactor tetrahydrobiopterin. Studies have shown that TOP can actively participate in the phenylalanine-hydroxylating system, providing a unique tool to probe the enzyme's mechanism[2].

Application Note: Probing the Phenylalanine Hydroxylase System

TOP's activity with phenylalanine hydroxylase allows researchers to investigate the enzyme's kinetics and the coupling of cofactor oxidation to substrate hydroxylation. A key finding is that the reaction in the presence of TOP is largely uncoupled; that is, the oxidation of the cofactor (in this case, NADH) significantly exceeds the formation of tyrosine[2]. This characteristic can be exploited to study the factors that influence the efficiency of the hydroxylation reaction. Additionally, a product of the reaction with TOP is a substrate for dihydropteridine reductase, another key enzyme in the pterin metabolic pathway, offering a means to study this enzyme's activity as well[2][3].

Protocol 1: In Vitro Assay of Phenylalanine Hydroxylase Activity using this compound

This protocol is adapted from the foundational work of Kaufman (1979) and is designed to measure the activity of phenylalanine hydroxylase by monitoring the oxidation of NADH spectrophotometrically.

Materials:

  • Purified phenylalanine hydroxylase

  • This compound (TOP)

  • L-phenylalanine

  • NADH

  • Catalase

  • Dihydropteridine reductase (for coupled assays)

  • Potassium phosphate buffer (pH 6.8)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Experimental Workflow:

Figure 1: Workflow for the in vitro assay of Phenylalanine Hydroxylase activity using TOP.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

    • 100 µmol of potassium phosphate buffer, pH 6.8

    • 2 µmol of L-phenylalanine

    • 100 µg of catalase

    • 0.5 µmol of this compound

    • Bring the total volume to 0.9 ml with distilled water.

  • Initiation of Reaction: To the reaction mixture, add:

    • 0.1 ml of a solution containing purified phenylalanine hydroxylase.

    • 0.15 µmol of NADH.

  • Spectrophotometric Measurement: Immediately after adding NADH, mix the contents of the cuvette and begin monitoring the decrease in absorbance at 340 nm. Record the absorbance at 1-minute intervals for 10-15 minutes.

  • Data Analysis: Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Causality Behind Experimental Choices:

  • Catalase: Included to prevent the accumulation of hydrogen peroxide, which can inactivate phenylalanine hydroxylase.

  • pH 6.8: This is the optimal pH for the activity of rat liver phenylalanine hydroxylase.

  • Monitoring at 340 nm: This wavelength is the absorbance maximum for NADH, allowing for sensitive detection of its oxidation to NAD⁺.

Part 2: Assessing Oxidative Stress through Guanine Oxidation

Guanine is the most easily oxidized of the four DNA bases, making its oxidation products reliable biomarkers of oxidative stress and DNA damage[4][5]. This compound is a precursor in the synthesis of purines, including guanine[6]. Studying the oxidation products of TOP can provide insights into the mechanisms of guanine oxidation.

Application Note: A Surrogate for Guanine in Oxidative Stress Studies

Due to its structural similarity to the precursor of guanine, TOP can be used in cellular and cell-free systems to study the effects of oxidative insults. By exposing TOP to reactive oxygen species (ROS) and analyzing the resulting products, researchers can gain a deeper understanding of the chemical modifications that occur to guanine under oxidative stress. This approach is particularly useful for screening potential antioxidant compounds.

Protocol 2: Analysis of this compound Oxidation Products by HPLC with Electrochemical Detection (HPLC-ECD)

This protocol provides a framework for the separation and detection of TOP and its oxidized derivatives, adapted from methods used for the analysis of oxidative DNA damage markers[7][8][9].

Materials:

  • This compound (TOP)

  • Hydrogen peroxide (H₂O₂) or other ROS-generating system

  • HPLC system with an electrochemical detector (ECD)

  • C18 reverse-phase HPLC column

  • Mobile phase: Phosphate buffer with an organic modifier (e.g., acetonitrile or methanol)

  • Perchloric acid

Experimental Workflow for Sample Preparation and Analysis:

Figure 2: Workflow for the analysis of TOP oxidation products.

Step-by-Step Protocol:

  • Induction of Oxidation:

    • Prepare a solution of TOP in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Induce oxidation by adding a controlled amount of a ROS-generating agent (e.g., H₂O₂). The concentration and incubation time should be optimized based on the specific experimental goals.

  • Sample Preparation:

    • Terminate the oxidation reaction by adding perchloric acid to a final concentration of 0.5 M to precipitate proteins and other macromolecules.

    • Centrifuge the sample to pellet the precipitate.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC-ECD Analysis:

    • Equilibrate the C18 column with the mobile phase. A typical mobile phase could be 50 mM sodium phosphate buffer (pH 5.5) with 5-10% methanol.

    • Set the potential of the electrochemical detector to a value optimized for the detection of TOP and its expected oxidation products (e.g., +0.6 to +0.8 V).

    • Inject the prepared sample and run the chromatogram.

    • Identify and quantify the peaks corresponding to TOP and its oxidized derivatives by comparing their retention times and electrochemical responses to those of authentic standards.

Causality Behind Experimental Choices:

  • HPLC-ECD: This technique is highly sensitive and selective for the detection of electroactive compounds like TOP and its oxidized forms, making it ideal for analyzing the low concentrations of these molecules typically found in biological samples[8].

  • C18 Column: A versatile reverse-phase column suitable for the separation of polar and nonpolar compounds, including pyrimidine derivatives.

  • Acid Precipitation: This step effectively removes interfering substances from the sample, ensuring a clean chromatogram.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1004-75-7[10]
Molecular Formula C₄H₇N₅O[10]
Molecular Weight 141.13 g/mol [10]
Appearance White to off-white crystalline powder[10]
Solubility Sparingly soluble in water[10]

Conclusion

This compound is a powerful and versatile tool for researchers studying metabolic pathways. Its ability to interact with key enzymes like phenylalanine hydroxylase and its utility as a surrogate for guanine in oxidative stress studies provide unique avenues for investigation. The protocols detailed in this guide offer a starting point for incorporating TOP into your research, with the flexibility for optimization to suit your specific experimental needs. By understanding the principles behind these applications and adhering to rigorous experimental design, you can unlock new insights into the complex and vital world of metabolism.

References

Application Notes and Protocols for 6-Hydroxy-2,4,5-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidelines for the safe handling, storage, and application of 6-Hydroxy-2,4,5-triaminopyrimidine and its common salt form, this compound sulfate. These protocols are intended for researchers, scientists, and drug development professionals engaged in chemical synthesis and biological research.

Scientific Rationale and Applications

This compound (6-OH-TAP) is a pivotal heterocyclic compound, belonging to the aminopyrimidine class. Its structural resemblance to guanine makes it a critical precursor in the synthesis of various purine derivatives with significant biological activities.[1] The presence of multiple amino groups and a hydroxyl group imparts unique chemical properties, including antioxidant potential and the ability to act as a chromophore.[2][3]

The primary applications of 6-OH-TAP are in:

  • Pharmaceutical Synthesis: It is a key intermediate in the production of antiviral drugs, such as ganciclovir, by serving as a starting material for the synthesis of guanine.[1] It is also utilized in the preparation of other purine analogs with potential therapeutic activities.[4]

  • Biochemical Research: 6-OH-TAP is implicated in the biosynthesis of riboflavin (Vitamin B2), where it serves as a precursor to the pteridine ring system.[5][6][7] This makes it a valuable tool for studying metabolic pathways and enzyme kinetics.

  • Antioxidant Studies: The chemical structure of 6-OH-TAP suggests free radical scavenging capabilities, making it a subject of interest in research on oxidative stress and the development of novel antioxidants.[3]

  • Agricultural Chemistry: The compound is used in the formulation of some herbicides and pesticides.[4]

This guide will provide the necessary protocols to safely and effectively utilize 6-OH-TAP in these and other research applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 6-OH-TAP is essential for its proper handling and use. The compound is most commonly available as its sulfate salt, which enhances its stability.

PropertyValueSource
Chemical Formula C₄H₇N₅O (Free Base) / C₄H₇N₅O·H₂SO₄ (Sulfate Salt)[8]
Molecular Weight 141.13 g/mol (Free Base) / 239.21 g/mol (Sulfate Salt)[8]
Appearance White to off-white or light yellow to brown crystalline powder[9]
Melting Point >300 °C[9]
Solubility Sparingly soluble in water. Soluble in DMSO.[10][10]
Stability Stable under normal conditions.[9] Sensitive to strong oxidizing agents.[9]

Safety, Handling, and Storage

3.1. Hazard Identification and Personal Protective Equipment (PPE)

This compound sulfate is classified as an irritant. All handling must be performed with appropriate personal protective equipment to mitigate risks.

  • Hazards:

    • Causes skin irritation.[11]

    • Causes serious eye irritation.[11]

    • May cause respiratory tract irritation.[11]

  • Mandatory PPE:

    • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

    • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[11]

    • Body Protection: Wear a lab coat or other appropriate protective clothing to minimize skin contact.[1]

    • Respiratory Protection: In case of insufficient ventilation or dust formation, wear a NIOSH/MSHA-approved respirator.[1]

3.2. Safe Handling Workflow

The following workflow is designed to ensure the safe handling of 6-OH-TAP in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Consult SDS->Don PPE Prepare Workspace Prepare Workspace in Fume Hood Don PPE->Prepare Workspace Weigh Compound Weigh Compound Carefully to Avoid Dust Prepare Workspace->Weigh Compound Dissolve Dissolve in Appropriate Solvent Weigh Compound->Dissolve Perform Experiment Perform Experiment Dissolve->Perform Experiment Segregate Waste Segregate Waste into Labeled Containers Perform Experiment->Segregate Waste Decontaminate Decontaminate Glassware and Surfaces Segregate Waste->Decontaminate Dispose Waste Dispose of Waste via Licensed Contractor Decontaminate->Dispose Waste Start This compound sulfate + Formamide Heat Heat at 170-180°C for 2 hours Start->Heat Cool Cool and Filter Heat->Cool Crude Guanine Crude Guanine Precipitate Cool->Crude Guanine Dissolve NaOH Dissolve in NaOH solution Crude Guanine->Dissolve NaOH Decolorize Add Activated Carbon, Heat, and Filter Dissolve NaOH->Decolorize Precipitate Precipitate with Formic Acid (pH 9.5) Decolorize->Precipitate Purified Guanine Filter and Dry Purified Guanine Precipitate->Purified Guanine

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine (HTAP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. HTAP is a critical intermediate in the synthesis of several important compounds, including the anti-anemia drug folic acid and the antiviral medication acyclovir[1].

The most prevalent and industrially favored synthesis route involves a three-step process:

  • Cyclization: Formation of 2,4-diamino-6-hydroxypyrimidine (DAHP) from starting materials like guanidine and a cyanoacetate derivative[1][2].

  • Nitrosation: Introduction of a nitroso group at the 5-position of the pyrimidine ring to form 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)[1].

  • Reduction: Conversion of the nitroso group to an amino group to yield the final product, HTAP, typically isolated as its more stable sulfate salt[1][3].

This guide will focus primarily on troubleshooting the final, and often most critical, reduction step, as well as addressing issues in the preceding stages that impact the final yield.

Synthesis Pathway Overview

The general pathway for the synthesis of this compound is illustrated below. Each step presents unique challenges that can affect the overall efficiency of the process.

Synthesis_Pathway cluster_cyclization Step 1: Cyclization cluster_nitrosation Step 2: Nitrosation cluster_reduction Step 3: Reduction cluster_isolation Step 4: Isolation Guanidine Guanidine Salts DAHP 2,4-Diamino-6-hydroxypyrimidine (DAHP) Guanidine->DAHP Base Catalysis (e.g., NaOMe) Cyanoacetate Cyanoacetate Esters Cyanoacetate->DAHP Base Catalysis (e.g., NaOMe) DAHNP 2,4-Diamino-6-hydroxy- 5-nitrosopyrimidine (DAHNP) DAHP->DAHNP Nitrosating_Agent Nitrosating Agent (e.g., NaNO2/Acid) Nitrosating_Agent->DAHNP HTAP This compound (HTAP) DAHNP->HTAP Reducing_Agent Reducing Agent (e.g., H2/Catalyst) Reducing_Agent->HTAP HTAP_Sulfate HTAP Sulfate Salt (Final Product) HTAP->HTAP_Sulfate Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->HTAP_Sulfate

Caption: General four-step synthesis route for HTAP Sulfate.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Yield in the Final Reduction Step

Question: My final yield of HTAP sulfate is consistently low after the catalytic hydrogenation of DAHNP. What are the most likely causes and how can I fix this?

Answer: Low yield in the reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) is a common problem. The root cause often lies in one of three areas: catalyst activity, reaction pH, or mass transfer limitations.

1. Catalyst Inactivation or Insufficient Loading:

  • Causality: The noble metal catalysts used (typically Palladium on carbon, Pd/C) are sensitive to poisoning by impurities. Sulfur compounds or other metal ions carried over from previous steps can irreversibly bind to the catalyst surface, rendering it inactive. Furthermore, insufficient catalyst loading will result in an incomplete or slow reaction.

  • Troubleshooting Steps:

    • Ensure Purity of DAHNP: Wash the DAHNP intermediate thoroughly to remove residual reagents from the nitrosation step.

    • Verify Catalyst Quality: Use a fresh, high-quality catalyst. If possible, test the catalyst with a standard reaction to confirm its activity.

    • Optimize Catalyst Loading: While literature suggests a range, a typical starting point is 0.02 to 0.2 g of Pd metal per mole of DAHNP[3][4]. You may need to empirically optimize this for your specific setup.

2. Incorrect pH Control During Hydrogenation:

  • Causality: The pH of the reaction medium is critical. Historically, this reduction was performed under alkaline conditions to dissolve the DAHNP substrate. However, research has shown that running the hydrogenation in an acidic, neutral, or weakly alkaline range (pH 3 to below 9) before the post-reaction addition of a strong base can prevent catalyst deactivation and improve yield[3][5]. Starting the reaction at a pH of around 3.5 is often effective[3][5].

  • Troubleshooting Steps:

    • Monitor Initial pH: Prepare your suspension of DAHNP in water and adjust the pH to the 3.0-4.0 range using a dilute acid (e.g., sulfuric acid) before adding the catalyst and pressurizing with hydrogen[3].

    • Avoid Base During Reaction: Do not add a strong base like NaOH during the hydrogenation itself. The base should only be added after the reaction is complete to dissolve the HTAP product for filtration away from the catalyst[5][6].

3. Poor Mass Transfer:

  • Causality: This is a three-phase reaction (solid catalyst, liquid solvent, hydrogen gas). Efficient mixing is required to ensure hydrogen gas can reach the catalyst surface where the reaction occurs. The DAHNP starting material also has low solubility.

  • Troubleshooting Steps:

    • Improve Agitation: Increase the stirring speed (RPM) in your reactor to ensure the catalyst remains suspended and gas is well-dispersed.

    • Use a Surfactant: Some methods suggest adding a surfactant to the aqueous solvent to help disperse the solid DAHNP, which can improve reaction rates[1].

    • Optimize Temperature and Pressure: The reaction is typically run at elevated temperatures (70-130°C) and hydrogen pressures (0.1-5 MPa) to improve both reaction kinetics and the solubility of hydrogen in the solvent[1][7].

ParameterRecommended RangeRationale
Reaction pH 3.0 - 8.5Prevents catalyst deactivation and improves product purity[3].
Temperature 70 - 120 °CIncreases reaction rate and solubility of reagents[5].
H₂ Pressure 10 - 60 barEnsures sufficient hydrogen availability for the reduction[5].
Catalyst 5% Pd/CEffective and widely used noble metal catalyst for this reduction[3].
Product Discoloration

Question: My final HTAP sulfate product is pink, red, or brown instead of the expected white or off-white crystals. What causes this and how can I prevent it?

Answer: The discoloration of HTAP is almost always due to oxidation. The triamino-substituted pyrimidine ring, particularly the free base, is highly susceptible to air oxidation, forming colored impurities[6][8].

  • Causality: The 1,2-diamine functionality on the pyrimidine ring is easily oxidized. Exposure to air (oxygen) during workup, especially under neutral or alkaline conditions before stabilization as a sulfate salt, can rapidly lead to the formation of colored oligomeric or polymeric byproducts.

  • Troubleshooting Workflow:

Troubleshooting_Workflow start Is the final HTAP product discolored? yes_node Yes start->yes_node no_node No, product is white/ off-white. start->no_node cause Likely Cause: Oxidation of HTAP free base yes_node->cause solution1 Workup under Inert Atmosphere: Use N₂ or Argon blanket during filtration and transfers. cause->solution1 Prevention solution2 Minimize Time Before Acidification: Add sulfuric acid promptly after reduction is complete. cause->solution2 Prevention solution3 Use Antioxidant: Consider adding a small amount of a suitable antioxidant during workup. cause->solution3 Prevention

Caption: Decision workflow for troubleshooting product discoloration.

  • Preventative Measures:

    • Prompt Acidification: Once the hydrogenation is complete and the catalyst is filtered off, immediately acidify the filtrate with sulfuric acid to a pH of 1-2[1]. The protonated sulfate salt is significantly more stable against oxidation than the free base.

    • Inert Atmosphere: Perform the workup (especially filtration of the catalyst and handling of the filtrate) under an inert atmosphere like nitrogen or argon to minimize contact with oxygen.

    • Use of Antioxidants: The stability of HTAP in aqueous solutions can be improved by the addition of a suitable antioxidant[9]. While specific examples for this synthesis are sparse in patents, compounds like sodium sulfite or ascorbic acid are common choices for protecting air-sensitive amines.

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of DAHNP

This protocol is based on modern methods that emphasize hydrogenation in a neutral or weakly acidic medium to maximize yield and catalyst life[1][3][5].

Materials:

  • 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)

  • Deionized water

  • 5% Palladium on activated charcoal (Pd/C)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • 2M Sodium Hydroxide (NaOH) solution

  • 2M Sulfuric Acid (H₂SO₄) solution

Equipment:

  • High-pressure hydrogenation reactor (autoclave) with stirring and temperature control

  • Filtration apparatus

  • pH meter

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with DAHNP (1.0 mol equivalent) and deionized water (approx. 3-5 L per mole of DAHNP).

  • pH Adjustment (Optional but Recommended): Stir the suspension and adjust the pH to ~3.5 with a small amount of 2M H₂SO₄[5].

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst under a nitrogen atmosphere.

  • Inerting: Seal the reactor and purge several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa or 20 bar)[1][5]. Begin stirring and heat the mixture to the target temperature (e.g., 90-100°C)[3].

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases (usually 3-5 hours).

  • Cooldown & Depressurize: Once complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Product Dissolution: Add 2M NaOH solution to the reaction mixture to adjust the pH to ~12. This dissolves the HTAP product, leaving the catalyst as a solid suspension[5].

  • Catalyst Removal: Under a nitrogen blanket, filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be washed with a small amount of deionized water.

  • Product Precipitation: Immediately transfer the filtrate to a separate vessel and, while stirring, add 2M H₂SO₄ to adjust the pH to 1-2. This will precipitate the this compound sulfate[1].

  • Isolation: Cool the mixture in an ice bath to complete crystallization. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

References

Technical Support Center: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,5-Triamino-6-hydroxypyrimidine (TAHP). This guide is designed for researchers, chemists, and drug development professionals who utilize TAHP as a critical intermediate in the synthesis of pharmaceuticals like acyclovir and folic acid.[1][2] We understand that while the synthetic route appears straightforward, it presents several challenges that can impact yield, purity, and reproducibility.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to explain the causality behind experimental choices, helping you navigate common pitfalls and optimize your synthetic process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant synthetic route for 2,4,5-Triamino-6-hydroxypyrimidine Sulfate?

The most established route is a two-step process starting from 2,4-diamino-6-hydroxypyrimidine. The first step is a nitrosation reaction at the C5 position to form the vibrant, rose-colored intermediate, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.[3] The second, and most critical step, is the reduction of this nitroso group to a primary amine, yielding the desired TAHP. The final product is then isolated as its sulfate salt.

Synthesis_Workflow A 2,4-Diamino-6- hydroxypyrimidine B 2,4-Diamino-6-hydroxy- 5-nitrosopyrimidine A->B Nitrosation (NaNO2, Acid) C 2,4,5-Triamino-6- hydroxypyrimidine (TAHP - Free Base) B->C Reduction (e.g., Catalytic Hydrogenation) D 2,4,5-Triamino-6- hydroxypyrimidine Sulfate (TAHP Sulfate) C->D Acidification (H2SO4)

Caption: General synthetic workflow for TAHP Sulfate.

Q2: Why is the final product always isolated as the sulfate salt instead of the free base?

This is a critical point related to product stability and process efficiency. The free base of TAHP, with its three electron-donating amino groups, is highly susceptible to aerial oxidation.[4][5] This degradation leads to discoloration (pinking or browning) and the formation of impurities, compromising the quality of your final product.

The sulfate salt offers two key advantages:

  • Enhanced Stability: Protonation of the amino groups reduces their electron-donating character, significantly slowing down oxidative degradation.

  • Low Aqueous Solubility: TAHP sulfate has very low solubility in water, especially in acidic conditions.[6][7] This property is exploited for a high-yield, non-chromatographic isolation and purification by simple filtration.

Q3: My final product is off-color (yellow, pink, or brown) instead of white/off-white. What are the likely causes?

An off-color product is a clear indicator of impurity or degradation. The most common causes are:

  • Oxidation: The primary culprit. This occurs if the free base is exposed to air for prolonged periods during workup, especially under neutral or basic conditions before acidification.

  • Incomplete Reduction: The 5-nitroso intermediate is typically a bright rose or reddish color.[3] Even trace amounts remaining due to an incomplete reduction reaction will impart a pink or reddish hue to the final product.

  • Starting Material Impurities: Impurities in the initial 2,4-diamino-6-hydroxypyrimidine can carry through the synthesis and potentially form colored byproducts.

  • High-Temperature Degradation: While TAHP is thermally stable, prolonged heating at very high temperatures (>120°C) during workup can lead to some degradation and discoloration.[5]

Q4: What are the most critical safety precautions for this synthesis?

  • Nitrosation Step: Sodium nitrite is an oxidizer and is toxic. Handle with appropriate personal protective equipment (PPE). The reaction is typically performed in an acidic medium, which can generate reactive nitrous acid. Ensure good ventilation.

  • Reduction Step:

    • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Use a properly rated autoclave or hydrogenation apparatus, ensure all connections are leak-proof, and purge the system with an inert gas (N₂ or Ar) before and after the reaction. The catalysts (e.g., Pd/C) can be pyrophoric when dry and saturated with hydrogen; handle with care, preferably as a wet paste.

    • Older Methods: If using historical methods like sodium sulfide reduction, be aware that toxic and flammable hydrogen sulfide (H₂S) gas is a byproduct.[2][8] These methods are generally avoided in modern labs due to safety and environmental concerns.

Section 2: Troubleshooting Guide

Problem: Incomplete Reduction of the 5-Nitroso Intermediate

Q: My reaction mixture remains pink/red after the allotted time for catalytic hydrogenation, and my final product is colored with low yield. How do I troubleshoot this?

A: This indicates a failure in the catalytic hydrogenation step, which is a three-phase reaction (solid catalyst, liquid solution, hydrogen gas) sensitive to multiple variables.[2] The key is to ensure efficient contact between all three phases.

Causality-Based Troubleshooting:

  • Catalyst Activity: The noble metal catalyst (typically Pd/C) is the engine of the reaction. Its activity can be compromised.

    • Poisoning: Have sulfur-containing compounds or other known catalyst poisons been inadvertently introduced? Ensure high-purity starting materials and solvents.

    • Deactivation: Is the catalyst from a new, unvalidated supplier, or is it an old batch that may have oxidized? Always test new catalyst batches on a small scale.

    • Amount: Is the catalyst loading sufficient? A typical loading is between 0.5-5 mol% of the noble metal relative to the substrate.

  • Mass Transfer Limitation: This is a very common issue. The hydrogen gas must dissolve into the solvent and reach the active sites on the catalyst surface.

    • Agitation: Is the stirring vigorous enough to keep the catalyst suspended and ensure a large surface area at the gas-liquid interface? Insufficient stirring is a primary cause of slow or stalled reactions.

    • Hydrogen Pressure: Is the H₂ pressure adequate? While the reaction can proceed at lower pressures, industrial processes often use 10-60 bar to increase hydrogen concentration in the liquid phase and accelerate the reaction rate.[5]

    • Temperature: The reaction is often run at elevated temperatures (70-120°C) to improve kinetics.[5] However, ensure the temperature is not so high that it causes solvent loss or product degradation.

  • Chemical Environment (pH): The pH of the reaction medium can influence the reaction rate and catalyst stability. Hydrogenation can be performed under neutral, acidic, or weakly alkaline conditions.[9] If the reaction is stalling, checking the pH can provide clues.

Troubleshooting_Hydrogenation Start Incomplete Hydrogenation (Mixture remains pink/red) Check_H2 1. Verify H₂ Supply - Pressure stable? - Cylinder has gas? Start->Check_H2 Check_Stirring 2. Check Mass Transfer - Stirring vigorous? - Catalyst fully suspended? Check_H2->Check_Stirring Yes Failure Problem Persists (Consult Senior Chemist) Check_H2->Failure No Check_Catalyst 3. Evaluate Catalyst - Is it fresh/active? - Correct loading? Check_Stirring->Check_Catalyst Yes Check_Stirring->Failure No Check_Conditions 4. Review Conditions - Temperature correct? - Reaction time sufficient? Check_Catalyst->Check_Conditions Yes Check_Catalyst->Failure No Success Reaction Complete Check_Conditions->Success Yes Check_Conditions->Failure No

Caption: Decision tree for troubleshooting incomplete catalytic hydrogenation.

Problem: Low Purity and Difficult Purification

Q: My isolated TAHP Sulfate is impure, containing inorganic salts and other byproducts. Standard recrystallization isn't working well. What is the best purification strategy?

A: Due to the very low solubility of TAHP sulfate, traditional recrystallization is often ineffective.[6] The authoritative and most effective method involves a salt conversion strategy. The principle is to convert the insoluble sulfate into a highly soluble salt form (dihydrochloride), remove insoluble impurities by filtration, and then reprecipitate the highly pure, insoluble sulfate.

The Self-Validating Logic: This protocol works because the impurities (e.g., inorganic salts from prior steps, insoluble catalyst residues, or organic polymers) have different solubility profiles. By converting your target compound into a highly soluble form, you can physically separate it from anything that isn't soluble under those conditions. The final precipitation of the pure sulfate salt then separates it from anything that is soluble.

See Protocol 3 for a detailed step-by-step methodology based on this principle.[6]

Problem: Loss of Precious Metal Catalyst During Workup

Q: I'm observing significant leaching of my expensive Palladium (Pd) catalyst into the product or wastewater, which is both costly and an environmental concern. How can this be prevented?

A: This is a well-documented industrial challenge. The root cause is the dissolution of the noble metal catalyst under basic conditions, which are often used to dissolve the TAHP product for filtration away from the catalyst.

The Solution: The key is to decouple the catalyst filtration from the product dissolution . An improved process involves running the hydrogenation in a neutral or slightly acidic suspension. After the reaction is complete, the solid catalyst is filtered off from the suspended solid product before any base is added. Only then is the product-catalyst-free filtrate treated with a base (e.g., NaOH) to dissolve the TAHP, allowing for a final filtration of any other insolubles before the ultimate precipitation with sulfuric acid.[5][9]

Catalyst_Recovery cluster_0 Problematic Workflow cluster_1 Optimized Workflow A1 1. Hydrogenation Complete A2 2. Add Base (NaOH) to dissolve product A1->A2 A3 3. Filter Catalyst A2->A3 A4 Result: Catalyst Leaching (Pd in filtrate) A3->A4 B1 1. Hydrogenation Complete (Neutral/Acidic pH) B2 2. Filter Catalyst (Product remains solid) B1->B2 B3 3. Add Base (NaOH) to filtrate to dissolve product B2->B3 B4 Result: Catalyst Recovered (Clean separation) B3->B4

References

side reactions in 6-Hydroxy-2,4,5-triaminopyrimidine synthesis and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine (HTP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate.[1][2] Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established scientific principles and field experience.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound (HTP)?

The most widely employed synthetic route for HTP is the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP).[3][4] This method is favored for its relatively high yields and the availability of the starting materials. The reaction involves the reduction of the nitroso group at the C5 position of the pyrimidine ring to an amino group, typically using a noble metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

The overall transformation is depicted below:

2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) → this compound (HTP)

Q2: My final HTP product has a distinct off-white, yellow, or even pinkish hue. What is the likely cause?

This is one of the most frequently encountered issues and is almost always indicative of product degradation through oxidation. This compound is an electron-rich aromatic diamine, which makes it highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This oxidation can lead to the formation of colored, often polymeric, byproducts. The final product is often isolated as the more stable sulfate salt to mitigate this issue.[4]

Q3: What are the critical parameters to control during the catalytic hydrogenation of DAHNP to minimize side reactions?

To ensure a successful and high-purity synthesis of HTP, the following parameters are critical:

  • Atmosphere: Strict exclusion of oxygen is paramount to prevent the oxidation of the final product. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) before the introduction of hydrogen.

  • pH Control: The pH of the reaction medium plays a crucial role. It is often beneficial to conduct the hydrogenation in a neutral or slightly acidic medium (pH 3-8.5).[3] Introducing a base after the hydrogenation is complete can aid in the dissolution of the HTP product for catalyst filtration, while minimizing base-catalyzed side reactions during the reduction.[3][4]

  • Temperature: The reaction is typically performed at elevated temperatures (e.g., 70-120°C) to ensure a reasonable reaction rate.[3] However, excessively high temperatures can promote degradation and side reactions.

  • Catalyst Selection and Loading: 5% or 10% Palladium on carbon (Pd/C) is a common catalyst. The catalyst loading should be optimized to ensure complete conversion without promoting over-reduction or other side reactions.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Problem 1: Low Yield of HTP
Potential Cause Troubleshooting/Prevention Strategy Scientific Rationale
Incomplete Hydrogenation - Increase hydrogen pressure. - Extend reaction time. - Increase catalyst loading or use fresh, active catalyst. - Ensure efficient stirring to overcome mass transfer limitations.The reduction of the nitroso group is a catalytic process that requires sufficient hydrogen availability at the catalyst surface. Inadequate mixing or catalyst deactivation can lead to incomplete conversion.
Product Loss During Workup - After hydrogenation, make the solution basic (pH >12) to fully dissolve the HTP before filtering off the catalyst.[4] - Carefully acidify the filtrate with sulfuric acid to a pH of 1-2 to precipitate the HTP sulfate salt.[5] - Cool the solution to maximize precipitation before filtration.HTP has limited solubility in neutral or acidic aqueous solutions but is more soluble at high pH. This property is exploited to separate it from the insoluble catalyst. The sulfate salt is less soluble and readily crystallizes upon acidification.
Side Reactions Consuming Starting Material - Maintain a neutral to slightly acidic pH during hydrogenation to minimize base-catalyzed degradation of DAHNP.[3] - Ensure the DAHNP starting material is of high purity.The starting material, DAHNP, can also be susceptible to degradation under harsh conditions, reducing the amount available for conversion to HTP.
Problem 2: Product Contamination and Discoloration
Potential Cause Troubleshooting/Prevention Strategy Scientific Rationale
Oxidation of HTP - Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction and workup. - Use degassed solvents. - After hydrogenation, work up the reaction mixture promptly. - Isolate the product as the more stable sulfate salt.The ortho-diamine functionality in HTP is highly prone to oxidation by atmospheric oxygen, leading to highly colored quinone-imine type structures and other complex oxidized products.
Incomplete Reduction of DAHNP - Optimize hydrogenation conditions (see "Low Yield" section). - Monitor the reaction for the disappearance of the colored DAHNP starting material.The intermediate hydroxylamine species (2,4-diamino-6-hydroxy-5-(hydroxyamino)pyrimidine) may be present if the reduction is not driven to completion. These intermediates can be unstable and contribute to impurities.
Impurities from DAHNP Synthesis - Purify the DAHNP precursor before use, for example, by washing with dichloromethane and water.[6] - Use high-purity starting materials for the DAHNP synthesis (e.g., 2,4-diamino-6-hydroxypyrimidine).Impurities from the nitrosation of 2,4-diamino-6-hydroxypyrimidine can carry through to the final product. Common precursors like guanidine should also be of high quality.
Hydrolysis of Product/Intermediates - Avoid prolonged exposure to strongly acidic or basic conditions at high temperatures.While HTP is relatively stable, extreme pH and temperature can lead to hydrolytic degradation of the pyrimidine ring over time.

III. Experimental Protocols & Methodologies

Protocol 1: Synthesis of HTP Sulfate via Catalytic Hydrogenation

This protocol is a synthesis of best practices derived from the literature.[3][4]

  • Reactor Setup: Charge a pressure reactor with 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) and deionized water.

  • Inerting: Seal the reactor and purge thoroughly with nitrogen or argon to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add 5% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen (e.g., 10-60 bar) and heat to the desired temperature (e.g., 95-100°C) with vigorous stirring.[3]

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Product Solubilization: After the reaction is complete, cool the reactor and vent the hydrogen. Purge again with inert gas. Add an aqueous solution of sodium hydroxide to raise the pH to >12, ensuring the HTP product fully dissolves.[4]

  • Catalyst Removal: Filter the hot, basic solution to remove the Pd/C catalyst.

  • Product Precipitation: Transfer the filtrate to a separate vessel and, with stirring, slowly add sulfuric acid to adjust the pH to 1-2.

  • Crystallization and Isolation: Cool the resulting slurry to promote crystallization. Collect the this compound sulfate by filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purity Analysis by HPLC-UV

The following is a general HPLC method for assessing the purity of HTP sulfate, adapted from a patented method.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and a polar organic solvent like methanol or acetonitrile.

  • Detection: UV detector set at a wavelength appropriate for the pyrimidine ring (e.g., 210-280 nm).

  • Internal Standard: An internal standard such as p-aminobenzenesulfonic acid can be used for accurate quantification.[7]

  • Sample Preparation: Dissolve a known amount of the HTP sulfate sample in the aqueous mobile phase component.

IV. Visualizations and Diagrams

Synthetic Pathway and Potential Side Reactions

HTP_Synthesis DAHNP 2,4-Diamino-6-hydroxy- 5-nitrosopyrimidine (DAHNP) HTP This compound (HTP) DAHNP->HTP H₂, Pd/C (Complete Reduction) Hydroxylamine Hydroxylamine Intermediate DAHNP->Hydroxylamine Incomplete Reduction Oxidation_Products Oxidized Impurities (Colored Byproducts) HTP->Oxidation_Products O₂ (Air) (Degradation) Hydroxylamine->HTP Further Reduction

Caption: Synthetic route to HTP and major side reactions.

Troubleshooting Workflow for Low Purity

Purity_Troubleshooting Start Low Purity HTP (e.g., Off-color, HPLC impurities) Check_Atmosphere Was a strict inert atmosphere maintained? Start->Check_Atmosphere Check_Reduction Was the hydrogenation complete? Check_Atmosphere->Check_Reduction Yes Solution_Atmosphere Implement rigorous inerting (N₂/Ar purge, degassed solvents) Check_Atmosphere->Solution_Atmosphere No Check_Precursor Was the DAHNP precursor pure? Check_Reduction->Check_Precursor Yes Solution_Reduction Optimize reduction: - Increase H₂ pressure/time - Use fresh catalyst Check_Reduction->Solution_Reduction No Solution_Precursor Purify DAHNP before use Check_Precursor->Solution_Precursor No End Re-run synthesis with improved protocol Check_Precursor->End Yes Solution_Atmosphere->End Solution_Reduction->End Solution_Precursor->End

Caption: Decision tree for troubleshooting low purity HTP.

V. References

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (n.d.). PubMed Central (PMC). --INVALID-LINK--

  • Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. (n.d.). TSI Journals. --INVALID-LINK--

  • This compound | 1004-75-7. (n.d.). ChemicalBook. --INVALID-LINK--

  • This compound sulfate | CAS 1603-02-7. (n.d.). Santa Cruz Biotechnology. --INVALID-LINK--

  • US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine. (n.d.). Google Patents. --INVALID-LINK--

  • EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. (n.d.). Google Patents. --INVALID-LINK--

  • This compound sulfate | 39267-74-8. (n.d.). Benchchem. --INVALID-LINK--

  • Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. (n.d.). Google Patents. --INVALID-LINK--

  • This compound sulfate hydrate 35011-47-3;1603-02-7. (n.d.). Jiangxi Chunjiang Fine Chemical Co., Ltd. --INVALID-LINK--

  • 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis. (n.d.). ChemicalBook. --INVALID-LINK--

  • This compound sulfate. (n.d.). Chem-Impex. --INVALID-LINK--

  • This compound | 1004-75-7. (n.d.). J&K Scientific. --INVALID-LINK--

  • This compound 1004-75-7 wiki. (n.d.). Guidechem. --INVALID-LINK--

  • The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine. (n.d.). Google Patents. --INVALID-LINK--

  • CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. (n.d.). Google Patents. --INVALID-LINK--

  • Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine. (n.d.). Google Patents. --INVALID-LINK--

  • [Oxidation of 2,4,5-triamino-6-hydroxypyrimidine by cytochrome C and 2,6-dichlorophenolindophenol]. (1981). PubMed. --INVALID-LINK--

References

Technical Support Center: Purification of 6-Hydroxy-2,4,5-triaminopyrimidine (HTAP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6-Hydroxy-2,4,5-triaminopyrimidine (HTAP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate.[1][2][3][4] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

I. Understanding Your Compound: this compound (HTAP)

This compound, often handled as its more stable sulfate salt, is a polar heterocyclic compound. Its structure, featuring multiple amino groups and a hydroxyl group, dictates its chemical behavior, particularly its solubility and reactivity. The presence of these functional groups makes HTAP a versatile building block in the synthesis of various active pharmaceutical ingredients.[1][2][3][4]

Key Properties:

  • Appearance: White to off-white or yellow-beige crystalline powder.[1][5]

  • Solubility: Sparingly soluble in water, and generally has low solubility in non-polar organic solvents. It is soluble in DMSO.[1][5]

  • Stability: The free base is susceptible to oxidation, especially in solution. The sulfate salt offers enhanced stability.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of HTAP from a reaction mixture, particularly after its synthesis via catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

Question 1: My final HTAP product is discolored (yellow to brown). What are the likely impurities and how can I remove them?

Answer:

Discoloration is a common issue and is typically indicative of colored impurities. These can arise from several sources:

  • Oxidation Products: The triamino-substituted pyrimidine ring is electron-rich and susceptible to oxidation, which can form highly colored, often polymeric, impurities. This is exacerbated by prolonged exposure to air, high temperatures, or residual oxidizing agents from previous synthetic steps.

  • Residual Starting Material: The starting material, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, is often colored. Incomplete reduction during the hydrogenation step will lead to its carryover.

  • Side-Reactions During Synthesis: The synthesis of HTAP can be accompanied by side-reactions leading to colored by-products.

Solutions:

  • Activated Carbon (Charcoal) Treatment: This is the most common method for removing colored impurities. The porous structure of activated carbon provides a large surface area for the adsorption of large, colored organic molecules.[6]

    Experimental Protocol: Decolorization with Activated Carbon

    • Dissolution: Dissolve the crude, colored HTAP in a suitable hot solvent. Given HTAP's low solubility, hot water or a mixture of water with a polar organic solvent like ethanol may be effective.

    • Charcoal Addition: Add a small amount of activated carbon to the hot solution. A general starting point is 1-3% by weight of the crude HTAP. Caution: Adding charcoal to a boiling solution can cause it to bump violently. Cool the solution slightly before adding the charcoal.

    • Heating: Gently heat the mixture with stirring for 15-30 minutes. Avoid prolonged heating, as this can lead to product degradation.

    • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a pad of celite or filter paper to remove the activated carbon. The pre-heating of the funnel is crucial to prevent premature crystallization of the product on the filter paper.

    • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the purified HTAP.

  • Recrystallization: A carefully chosen recrystallization solvent can leave colored impurities behind in the mother liquor. This is often performed after a charcoal treatment for best results.

Question 2: My yield is very low after recrystallization. How can I optimize the process?

Answer:

Low yield is a frequent challenge in crystallization and can be attributed to several factors. Here's how to troubleshoot:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor, even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the HTAP when hot but have low solubility when cold. If the solubility is still high at low temperatures, your recovery will be poor.

    • Solution: Conduct small-scale solvent screening to find the optimal solvent. Given HTAP's polarity, good starting points are water, ethanol, methanol, or mixtures thereof.

  • Premature Crystallization: If the product crystallizes during hot filtration (e.g., after charcoal treatment), you will lose a significant amount of material on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by passing some hot solvent through the setup just before filtering your product solution.

  • Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals that are difficult to filter and may trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask with a cloth or paper towels can help slow the cooling process.

Question 3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly supersaturated.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional solvent to reduce the saturation and allow it to cool more slowly.

  • Change the Solvent System: The chosen solvent may be too "good" for your compound. Try a solvent in which the HTAP is less soluble, or use a solvent mixture. For instance, if you are using water and the product oils out, adding a co-solvent like ethanol might help.

  • Induce Crystallization at a Lower Temperature: Try to induce crystallization at a temperature below the melting point of the oil. This can be done by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure HTAP.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of HTAP during the purification process?

A1: A combination of Thin Layer Chromatography (TLC) for rapid, qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis is recommended.

  • HPLC: A validated HPLC method for the purity of HTAP sulfate has been described. This method uses a C18 column with a mobile phase consisting of a phosphate buffer and methanol, with an ion-pairing reagent like heptanesulfonic acid sodium salt to improve retention of the polar HTAP.[7]

Experimental Protocol: HPLC Analysis of HTAP Sulfate Purity (Based on CN101968471B)

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of a phosphate buffer (pH 3.4-4.4, preferably 3.9) and methanol, containing an ion-pairing reagent such as 10 mmol/L sodium heptanesulfonate.

  • Detector: UV detector.

  • Internal Standard: p-aminobenzenesulfonic acid can be used for quantitative analysis.[7]

Q2: Can I use column chromatography to purify HTAP?

A2: Yes, column chromatography can be used, but it presents challenges due to the polar and basic nature of HTAP.

  • Normal-Phase Chromatography (Silica Gel): The basic amino groups of HTAP can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor elution and peak tailing. If you use silica gel, it is advisable to deactivate it by using a mobile phase containing a basic modifier like triethylamine or ammonia (e.g., a gradient of methanol in dichloromethane with 1% triethylamine).

  • Reverse-Phase Chromatography (C18): As HTAP is very polar, it may have poor retention on a standard C18 column with typical mobile phases. As with the HPLC method, the use of an ion-pairing reagent in the mobile phase can improve retention and separation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often a good choice for very polar compounds. A HILIC column (e.g., bare silica or an amide-bonded phase) with a mobile phase of high organic content (e.g., acetonitrile) and a small amount of aqueous buffer (e.g., ammonium formate) can provide good retention and separation of HTAP from less polar impurities.

Q3: Is acid-base extraction a viable purification strategy for HTAP?

A3: Acid-base extraction can be a powerful tool for purifying compounds with acidic or basic functional groups.[8][9][10][11][12] Given that HTAP has basic amino groups, it can be protonated by an acid to form a water-soluble salt. This allows for its separation from neutral or acidic impurities.

Conceptual Workflow for Acid-Base Extraction of HTAP:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic HTAP will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification and Back-Extraction: Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the HTAP, making it less water-soluble. Then, extract the HTAP back into a fresh portion of organic solvent.

  • Drying and Evaporation: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified HTAP.

This is a conceptual workflow and would require optimization for your specific impurity profile.

IV. Visualization of Purification Strategy

The choice of purification method depends on the nature and quantity of impurities. The following flowchart provides a decision-making framework.

Purification_Strategy start Crude HTAP Reaction Mixture discolored Is the product discolored? start->discolored charcoal Activated Carbon Treatment discolored->charcoal Yes recrystallization1 Recrystallization discolored->recrystallization1 No charcoal->recrystallization1 purity_check1 Assess Purity (TLC/HPLC) recrystallization1->purity_check1 pure_product Pure HTAP purity_check1->pure_product Purity > 98% column_chrom Column Chromatography purity_check1->column_chrom Purity < 98% purity_check2 Assess Purity (TLC/HPLC) column_chrom->purity_check2 purity_check2->pure_product Purity > 98% acid_base Consider Acid-Base Extraction purity_check2->acid_base Purity < 98% acid_base->recrystallization1

Caption: Decision flowchart for HTAP purification.

V. Recrystallization Solvent Selection

The following table provides a summary of common recrystallization solvents and their properties, which can guide your solvent screening for HTAP.

SolventBoiling Point (°C)PolarityComments
Water100HighHTAP is sparingly soluble; may be a good choice for recrystallization from a large volume or as part of a solvent mixture.
Ethanol78HighA good starting point for many polar compounds. A water/ethanol mixture might be effective.
Methanol65HighSimilar to ethanol but more volatile.
Isopropanol82MediumLess polar than ethanol and methanol.
Acetonitrile82MediumA polar aprotic solvent.
Acetone56MediumA versatile polar aprotic solvent, but its low boiling point can make it difficult to work with for hot recrystallizations.

VI. Safety and Handling

This compound sulfate may cause skin, eye, and respiratory tract irritation.[13] It is harmful if swallowed or inhaled.[13] Always handle this chemical in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][13] In case of contact, flush the affected area with plenty of water.[13] If inhaled, move to fresh air.[13] Seek medical attention if irritation persists.[1][13]

VII. References

  • Material Safety Data Sheet - this compound sulfate, 97%. Acros Organics. [URL not available]

  • Guidechem. This compound 1004-75-7 wiki. --INVALID-LINK--

  • Acid-Base Extraction. --INVALID-LINK--

  • Hampton Research. Optimization. --INVALID-LINK--

  • Wikipedia. Acid–base extraction. --INVALID-LINK--

  • ChemicalBook. This compound | 1004-75-7. --INVALID-LINK--

  • McPherson, A. (2004). Introduction to protein crystallization. Methods, 34(3), 254-265. [URL not available]

  • Engineering Ideas Clinic. Acid and Base Extraction. --INVALID-LINK--

  • Google Patents. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine. --INVALID-LINK--

  • Sigma-Aldrich. This compound 97 1603-02-7. --INVALID-LINK--

  • Jiangxi Chunjiang Fine Chemical Co., Ltd. This compound sulfate hydrate 35011-47-3;1603-02-7. --INVALID-LINK--

  • Calibre Scientific. Optimisation Tips. --INVALID-LINK--

  • YouTube. Acid-Base Extraction Tutorial. --INVALID-LINK--

  • Google Patents. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. --INVALID-LINK--

  • ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. --INVALID-LINK--

  • ResearchGate. How to conduct silica gel column chromatography with solvent system of chloroform: methanol: n-hexane, with ratio of 1:1:1 ?. --INVALID-LINK--

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. --INVALID-LINK--

  • Santa Cruz Biotechnology. 6-Hydroxy 2,4,5-triaminopyrimidine sulfate | CAS 1603-02-7. --INVALID-LINK--

  • ChemicalBook. This compound | 1004-75-7. --INVALID-LINK--

  • Creative Bioarray. Decolorization Protocol. --INVALID-LINK--

  • Google Patents. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. --INVALID-LINK--

  • Google Patents. CN102141562A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. --INVALID-LINK--

  • ChemicalBook. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3. --INVALID-LINK--

  • ResearchGate. CHAPTER 6 6. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA 6.1 Spectroscopy. --INVALID-LINK--

  • LGC Standards. This compound, Sulfate. --INVALID-LINK--

  • ProQuest. A Synthesis of 2t8Pihydro»4”hydroxy°2iinlno姣8~inethyl- pteridines. --INVALID-LINK--

  • SIELC Technologies. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. --INVALID-LINK--

  • Wikipedia. 4-Hydroxy-2,4,5-triaminopyrimidine. --INVALID-LINK--

  • Chem-Impex. This compound sulfate. --INVALID-LINK--

  • TSI Journals. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. --INVALID-LINK--

  • MDPI. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. --INVALID-LINK--

  • ResearchGate. Synthesis, structural characterization and anticancer activity of some new complexes of 6-amino-4-hydroxy-2-thiopyrimidine. --INVALID-LINK--

  • PubMed. Biosynthesis of riboflavin. Formation of this compound in rib 7 mutants of Saccharomyces cerevisiae. --INVALID-LINK--

  • Google Patents. CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process. --INVALID-LINK--

References

Technical Support Center: 6-Hydroxy-2,4,5-triaminopyrimidine (HTP)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for handling 6-Hydroxy-2,4,5-triaminopyrimidine (HTP), a compound known for its utility in pharmaceutical and biochemical research, but also for its challenging instability in solution.[1] As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs): Understanding HTP's Instability

Q1: Why is my HTP solution changing color (e.g., to pink, brown, or purple)?

This is the most common indicator of HTP degradation. HTP is a highly electron-rich aromatic compound due to its multiple amino groups and a hydroxyl group on the pyrimidine ring. This structure makes it highly susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light. The colored products are typically polymeric species formed from the oxidized HTP molecules. A key takeaway from safety data sheets is the compound's incompatibility with oxidizing agents.[2]

Q2: What is the primary degradation pathway for HTP in solution?

The primary degradation pathway is oxidation. The aminopyrimidine core can undergo one-electron oxidation, leading to the formation of radical cations that are highly reactive.[3][4] These intermediates can then dimerize or polymerize, leading to the insoluble, colored compounds you observe. The presence of a hydroxyl group further activates the ring towards oxidation. While the precise structure of the final polymeric products can be complex, the initial oxidation step is the critical event to prevent.

Q3: Which experimental factors have the most significant impact on HTP stability?

Several factors can accelerate HTP degradation. Understanding and controlling them is key to maintaining a stable solution:

  • Dissolved Oxygen: This is the most significant factor. Solutions prepared with solvents that have not been deoxygenated will degrade rapidly.

  • pH: HTP stability is highly pH-dependent. In alkaline (basic) solutions, the deprotonated form of HTP is even more susceptible to oxidation.[5] Conversely, acidic conditions, often achieved by using the sulfate salt of HTP, can improve stability by protonating the amino groups, making them less prone to oxidation.[6]

  • Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts for oxidation reactions. It is crucial to use high-purity water and reagents and to consider the use of a chelating agent.

  • Light and Temperature: Exposure to UV light and elevated temperatures can provide the energy needed to initiate oxidation. HTP solutions should be protected from light and stored at low temperatures.[1][7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Immediate color change upon dissolving HTP. 1. High concentration of dissolved oxygen in the solvent.2. Contaminated solvent or glassware (e.g., with metal ions).1. Deoxygenate your solvent: Sparge the solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for at least 30 minutes before use.2. Use high-purity reagents: Use HPLC-grade or equivalent solvents and acid-wash glassware to remove trace metals.
Solution is stable initially but degrades during the experiment. 1. Introduction of oxygen during experimental manipulations.2. pH of the reaction mixture is too high (alkaline).3. Exposure to light or elevated temperatures.1. Maintain an inert atmosphere: If possible, perform your experiment under a nitrogen or argon blanket.2. Control the pH: Maintain a slightly acidic pH (e.g., pH 3-6) if your experimental conditions allow. Using the HTP sulfate salt can help.[5]3. Protect from light and heat: Wrap your reaction vessel in aluminum foil and use a temperature-controlled water bath.
Inconsistent results or loss of biological activity. 1. Partial degradation of HTP stock solution.2. Formation of inhibitory degradation products.1. Prepare fresh solutions: HTP solutions should be prepared fresh for each experiment. Avoid long-term storage in solution.2. Add a stabilizing agent: Consider adding an antioxidant like sodium sulfite or dithiothreitol (DTT) to your solution.[8]3. Validate solution integrity: Use an analytical technique like HPLC to confirm the purity of your HTP solution before use.[9]
Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve HTP stability issues.

HTP_Troubleshooting Start HTP Solution Unstable (e.g., color change) Check_Solvent Check Solvent Preparation Start->Check_Solvent First step Check_Conditions Review Experimental Conditions Start->Check_Conditions Check_Storage Assess HTP Storage Start->Check_Storage Deoxygenate Deoxygenate Solvent (N2/Ar sparging) Check_Solvent->Deoxygenate Is it deoxygenated? Use_Antioxidant Add Antioxidant (e.g., DTT, Sodium Sulfite) Check_Solvent->Use_Antioxidant Consider adding Adjust_pH Adjust pH to be Slightly Acidic Check_Conditions->Adjust_pH Is pH > 7? Protect_Light_Heat Protect from Light & Heat Check_Conditions->Protect_Light_Heat Is it exposed? Prepare_Fresh Prepare Solutions Fresh Check_Storage->Prepare_Fresh Is it an old solution? Stable Stable HTP Solution Deoxygenate->Stable Use_Antioxidant->Stable Adjust_pH->Stable Protect_Light_Heat->Stable Prepare_Fresh->Stable

Caption: Troubleshooting workflow for HTP instability.

Protocols for Enhanced Stability

Protocol 1: Preparation of a Stabilized HTP Stock Solution

This protocol outlines the steps to prepare a 10 mM HTP stock solution with enhanced stability for short-term use.

Materials:

  • This compound sulfate (HTP sulfate)

  • High-purity, deionized water

  • Nitrogen or Argon gas source

  • 0.5 M HCl

  • Antioxidant (e.g., Sodium Sulfite)

  • Amber glass vial or a vial wrapped in aluminum foil

Procedure:

  • Solvent Deoxygenation: Place your desired volume of high-purity water into a flask. Sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Acidification: While continuing to sparge, add a small amount of 0.5 M HCl to adjust the pH of the water to approximately 3-4. This protonates the HTP molecule, increasing its stability.

  • Addition of Antioxidant (Optional but Recommended): Add a small amount of sodium sulfite to the acidified, deoxygenated water to a final concentration of ~0.1% (w/v).[8] This will help scavenge any residual oxygen.

  • Weighing HTP: Weigh the required amount of HTP sulfate in a separate container. The sulfate salt is generally more stable as a solid.[6]

  • Dissolution: Quickly add the weighed HTP sulfate to the prepared solvent. Cap the vial immediately and vortex until fully dissolved. The solution should be colorless.

  • Storage: Store the solution at 2-8°C, protected from light.[1] For best results, use the solution the same day it is prepared.

Protocol 2: HPLC Method for Purity Assessment

It is good practice to verify the purity of your HTP solution. A simple HPLC method can be used to separate HTP from its degradation products.[9]

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of methanol and a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0).

  • Detection: UV detector at a wavelength where HTP has significant absorbance (e.g., 280 nm).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Procedure:

  • Prepare your HTP solution as described in Protocol 1.

  • Inject a sample onto the HPLC system.

  • A stable, pure HTP solution will show a single major peak. The appearance of multiple, often broader peaks, especially those with longer retention times, is indicative of degradation.

Proposed Degradation Pathway

The following diagram illustrates a simplified view of the oxidative degradation of HTP.

HTP_Degradation cluster_oxidation Oxidation cluster_polymerization Polymerization HTP HTP (this compound) Radical HTP Radical Cation HTP->Radical - e- Radical->HTP + e- (Reversible) Dimer Dimerized Species Radical->Dimer Dimerization Polymer Colored Polymeric Products Dimer->Polymer Further Oxidation & Polymerization O2 [O] (O2, Metal Ions)

Caption: Simplified oxidative degradation pathway of HTP.

References

identifying degradation products of 6-Hydroxy-2,4,5-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Hydroxy-2,4,5-triaminopyrimidine (6-HTAP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential degradation products of 6-HTAP during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound sulfate to minimize degradation?

A1: this compound sulfate should be stored in a cool, dry place, ideally at 0-8 °C. It is important to keep the container tightly sealed to protect it from moisture and atmospheric oxygen, as the molecule has antioxidant properties, indicating its susceptibility to oxidation.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: My 6-HTAP solution is changing color. What could be the cause?

A2: A color change, typically to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation. The triamino-substituted pyrimidine ring is electron-rich and can be sensitive to air and light. This can lead to the formation of colored oxidation products. To mitigate this, prepare solutions fresh and use de-gassed solvents. If the solution must be stored, even for a short period, do so at a low temperature and protect it from light.

Q3: Is 6-HTAP stable in aqueous solutions?

A3: The stability of 6-HTAP in water can be limited. Some data suggests it is stable for up to 24 hours when combined with a suitable antioxidant.[2][3] However, the stability is highly dependent on the pH, temperature, and presence of oxygen. For any quantitative analysis, it is crucial to assess the stability of your specific solution under your experimental conditions.

Troubleshooting Guide: Unexpected Results in Your Analysis

This section addresses common issues encountered during the analysis of 6-HTAP and provides a logical workflow for identifying the root cause.

Issue 1: I am observing one or more new peaks in my HPLC chromatogram that were not present in the initial analysis of my 6-HTAP sample.

Possible Cause: The appearance of new peaks strongly suggests the degradation of 6-HTAP into one or more new chemical entities. The nature of these degradation products depends on the conditions your sample was exposed to (e.g., pH, temperature, light, air).

Troubleshooting Workflow:

  • Characterize the Unknown Peak:

    • UV-Vis Spectrum: If you are using a PDA/DAD detector, examine the UV-Vis spectrum of the unknown peak. Compare it to the spectrum of the parent 6-HTAP peak. A significant shift in the maximum absorption wavelength (λmax) can give clues about changes to the chromophore.

    • Mass Spectrometry (MS): The most powerful tool for identifying unknown impurities is mass spectrometry.[4] An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak, giving you its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Perform a Forced Degradation Study: To systematically identify the degradation product, a forced degradation study is the recommended approach.[5][6] This involves intentionally exposing 6-HTAP to various stress conditions to generate the degradation products in a controlled manner. By comparing the chromatograms from the forced degradation study to your experimental sample, you can identify the conditions that produce the unknown peak, thus revealing its likely nature (e.g., an acid hydrolysis product, an oxidative product, etc.).

    Below is a comprehensive protocol for a forced degradation study tailored for 6-HTAP.

Experimental Protocol: Forced Degradation Study of 6-HTAP

This protocol is designed to generate potential degradation products under various stress conditions. It is essential to run a control sample (6-HTAP in the same solvent, protected from stress conditions) in parallel for each experiment.

1. Preparation of Stock Solution: Prepare a stock solution of 6-HTAP sulfate in a suitable solvent (e.g., water, or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

Stress ConditionProtocolRationale
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.To identify degradation products formed under acidic conditions.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 4 hours. Neutralize with 1N HCl before analysis.To identify degradation products formed under basic conditions.
Oxidation Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.To identify oxidation products. 6-HTAP's antioxidant nature suggests high susceptibility.[1]
Thermal Degradation Store the solid 6-HTAP powder in an oven at 105°C for 48 hours. Dissolve in the solvent before analysis. Also, reflux the stock solution for 6 hours.To assess the stability of the molecule at elevated temperatures.
Photodegradation Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.To determine the light sensitivity of the compound.

3. Analysis: Analyze all samples (stressed and control) by a stability-indicating HPLC method. An ideal method should be able to separate the parent 6-HTAP peak from all generated degradation products. An LC-MS method is highly recommended for simultaneous separation and identification.[4]

Visualizing Degradation and Troubleshooting

To aid in understanding the processes, the following diagrams illustrate a hypothetical degradation pathway and the experimental workflow for troubleshooting.

cluster_0 Hypothetical Degradation Pathways for 6-HTAP HTAP This compound (6-HTAP) Oxidation Oxidation (e.g., H₂O₂) HTAP->Oxidation Air/H₂O₂ Hydrolysis Hydrolysis (e.g., Acid/Base) HTAP->Hydrolysis H⁺/OH⁻, Heat Photodegradation Photodegradation (e.g., UV Light) HTAP->Photodegradation hv OxidizedProduct Oxidized Products (e.g., Nitroso, Dimer) Oxidation->OxidizedProduct HydrolyzedProduct Ring-Opened Products Hydrolysis->HydrolyzedProduct PhotoProduct Photolytic Products Photodegradation->PhotoProduct

Caption: Hypothetical degradation pathways for 6-HTAP.

cluster_1 Troubleshooting Workflow for Unknown Peaks Start Unexpected Peak in HPLC Chromatogram LCMS Perform LC-MS Analysis to Determine MW Start->LCMS ForcedDeg Conduct Forced Degradation Study Start->ForcedDeg Compare Compare Chromatograms: Unknown vs. Stressed Samples LCMS->Compare ForcedDeg->Compare Match Match Found? Compare->Match Identify Identify Degradation Pathway (e.g., Oxidative, Hydrolytic) Match->Identify Yes NoMatch No Match: Consider Other Sources (e.g., Contamination, Reagent Impurity) Match->NoMatch No Structure Propose Structure and Perform Further Characterization (e.g., NMR) Identify->Structure

References

Technical Support Center: Optimizing Pteridine Synthesis Using 6-Hydroxy-2,4,5-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of pteridines using 6-Hydroxy-2,4,5-triaminopyrimidine. This resource is designed to provide in-depth troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthetic route and optimize your reaction outcomes.

Introduction: The Chemistry of Pteridine Synthesis

Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[1][2] They are of significant interest in medicinal chemistry due to their diverse biological activities, serving as precursors to vital cofactors like folic acid and biopterin.[1][3][4] The synthesis of pteridines, particularly from 4,5-diaminopyrimidine derivatives such as this compound, is a cornerstone of many research and development efforts.[1] This guide will focus on the common challenges and optimization strategies for the condensation reaction between this compound and a dicarbonyl compound, a variant of the Gabriel-Isay condensation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in my pteridine synthesis?

A1: Low yields in pteridine synthesis can often be attributed to several factors:

  • Oxidation of the Triaminopyrimidine: this compound is susceptible to oxidation, which can be mitigated by conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.[6][7] The addition of antioxidants may also be beneficial.

  • Suboptimal pH: The pH of the reaction mixture is critical. The nucleophilicity of the amino groups on the pyrimidine ring is pH-dependent, influencing the rate and selectivity of the condensation.[5][8]

  • Impure Starting Materials: Impurities in either the this compound or the dicarbonyl compound can lead to side reactions and a decrease in the desired product.[6]

  • Inappropriate Reaction Temperature: While some reactions require heat to proceed, excessive temperatures can lead to the decomposition of reactants or products.[6]

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of the reaction?

A2: The reaction of this compound with an unsymmetrical dicarbonyl compound can lead to the formation of regioisomers. To enhance regioselectivity:

  • Control the pH: Under strongly acidic conditions, the C6 amine can be protonated, influencing which amino group initiates the condensation.[8]

  • Choice of Dicarbonyl Compound: The reactivity of the carbonyl groups in your dicarbonyl compound will play a significant role. More reactive carbonyls will preferentially react with the most nucleophilic amino group.

  • Timmis Reaction as an Alternative: For certain target pteridines, employing a different synthetic strategy, such as the Timmis reaction which involves the condensation of a 5-nitroso-6-aminopyrimidine with a methylene unit, can offer better regioselectivity.[5][8]

Q3: My synthesized pteridine is difficult to purify. What are some effective purification strategies?

A3: Pteridines can present purification challenges due to their polarity and potential instability.[9][10] Consider the following approaches:

  • Recrystallization: This is often the most effective method for purifying solid pteridine products. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature.

  • Column Chromatography: While some pteridines can be unstable on silica gel, it can be a viable option.[6] To minimize degradation, use a less acidic stationary phase (e.g., neutral alumina) or deactivate the silica gel with a small amount of a suitable base. Minimize the time the compound spends on the column.[6]

  • Preparative HPLC: For challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[6]

Q4: How can I confirm the identity and purity of my synthesized pteridine?

A4: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the structure of your pteridine and identifying any impurities. The chemical shifts of the protons on the pteridine ring can also help distinguish between regioisomers.[5]

  • Mass Spectrometry (MS): LC-MS is a highly sensitive technique to confirm the molecular weight of your product and assess its purity.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is an excellent method for determining the purity of your sample.[11][13] Many pteridines are naturally fluorescent, which allows for highly sensitive detection.[10]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of pteridines from this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Oxidation of this compound.2. Incorrect reaction pH.3. Inactive or impure reagents.4. Suboptimal reaction temperature or time.1. Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). Consider adding an antioxidant like ascorbic acid.2. Optimize the pH of the reaction mixture. A pH range of 3-5 is often a good starting point.3. Verify the purity of starting materials by NMR or LC-MS. Use freshly opened or purified reagents.4. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Systematically vary the temperature to find the optimum.[6]
Formation of a Dark, Insoluble Precipitate 1. Polymerization or decomposition of starting materials or product.2. Oxidation leading to insoluble byproducts.1. Lower the reaction temperature. Ensure a homogenous reaction mixture through efficient stirring.2. Implement measures to prevent oxidation as described above.
Product is Contaminated with Starting Material 1. Incomplete reaction.2. Incorrect stoichiometry of reactants.1. Increase the reaction time or temperature, while monitoring for product degradation.2. Ensure accurate measurement of reactants. A slight excess of the dicarbonyl compound may be beneficial.
Difficulty in Isolating the Product 1. Product is highly soluble in the reaction solvent.2. Formation of very fine precipitate that is difficult to filter.1. After the reaction, try to precipitate the product by adding a non-polar solvent. Alternatively, remove the solvent under reduced pressure and attempt purification of the residue.2. Allow the precipitate to settle overnight before filtration. Using a filter aid like celite can also improve filtration.[7]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Pteridine Yield check_oxidation Check for Oxidation (Dark Color, Insoluble Material) start->check_oxidation implement_inert Implement Inert Atmosphere (N₂ or Ar) & Degassed Solvents check_oxidation->implement_inert Yes check_ph Verify & Optimize Reaction pH check_oxidation->check_ph No implement_inert->check_ph adjust_ph Adjust pH to Optimal Range (e.g., 3-5) check_ph->adjust_ph Suboptimal check_reagents Assess Reagent Purity (NMR, LC-MS) check_ph->check_reagents Optimal adjust_ph->check_reagents purify_reagents Use Purified or Fresh Reagents check_reagents->purify_reagents Impure check_conditions Evaluate Reaction Time & Temperature check_reagents->check_conditions Pure purify_reagents->check_conditions optimize_conditions Systematically Vary Time & Temperature check_conditions->optimize_conditions monitor_reaction Monitor Progress (TLC, LC-MS) optimize_conditions->monitor_reaction success Improved Yield monitor_reaction->success

Caption: A systematic workflow for troubleshooting low yields in pteridine synthesis.

Detailed Experimental Protocol: Synthesis of Isoxanthopterin

This protocol describes a general procedure for the synthesis of isoxanthopterin by reacting this compound with glyoxal.

Materials:

  • This compound sulfate

  • Glyoxal (40% solution in water)

  • Sodium acetate

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • Preparation of the Reaction Mixture:

    • In a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, dissolve this compound sulfate and sodium acetate in deionized water. The sodium acetate is used to neutralize the sulfate salt and buffer the solution.

    • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction:

    • While maintaining a gentle flow of inert gas, slowly add the glyoxal solution to the stirred pyrimidine solution at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and maintain it for the determined reaction time (typically 1-3 hours).

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The product, isoxanthopterin, should precipitate out of the solution as a solid.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water, followed by a small amount of a cold organic solvent like ethanol or acetone to remove any remaining impurities.

  • Purification:

    • The crude isoxanthopterin can be further purified by recrystallization from hot water or a suitable aqueous-organic solvent mixture.

  • Characterization:

    • Confirm the identity and purity of the final product using NMR, MS, and HPLC.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis dissolve Dissolve this compound & Sodium Acetate in Water degas Degas with N₂ or Ar dissolve->degas add_glyoxal Add Glyoxal Solution degas->add_glyoxal heat Heat to 80-90 °C add_glyoxal->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Vacuum Filter Precipitate cool->filter wash Wash with Water & Ethanol filter->wash recrystallize Recrystallize wash->recrystallize characterize Characterize (NMR, MS, HPLC) recrystallize->characterize

Caption: A step-by-step workflow for the synthesis of isoxanthopterin.

References

troubleshooting low solubility of 6-Hydroxy-2,4,5-triaminopyrimidine in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Hydroxy-2,4,5-triaminopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of this compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Troubleshooting Guide: Low Solubility of this compound

Low solubility is a frequently encountered challenge when working with this compound, often supplied as a sulfate salt. This guide provides a systematic approach to diagnose and resolve solubility issues.

Question: My this compound sulfate is not dissolving in water. What should I do?

Answer:

The low aqueous solubility of this compound sulfate is a known characteristic. The sulfate salt form, while improving stability, contributes to its limited solubility in neutral water.[1][2][3] Here is a step-by-step approach to address this issue:

Step 1: Verify the Compound and Solvent

  • Compound Identity: Confirm you are using this compound sulfate (CAS No. 35011-47-3 or 1603-02-7).[4][5] The non-salt form (CAS No. 1004-75-7) will have different solubility properties.[6]

  • Solvent Quality: Use high-purity, deionized, or distilled water. Impurities can affect solubility.

Step 2: Gentle Heating

  • Gently warm the solution to 30-40°C with continuous stirring. For many compounds, solubility increases with temperature.[7][8] However, be cautious as excessive heat can lead to degradation. The compound is thermally stable up to approximately 220°C, but prolonged heating in solution is not recommended.

Step 3: pH Adjustment

The solubility of this pyrimidine derivative is highly pH-dependent due to its multiple amino and hydroxyl groups.

  • Acidic Conditions: The compound is more soluble in aqueous acid.[1] Carefully add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH. The amino groups will become protonated, increasing the compound's polarity and interaction with water.

  • Alkaline Conditions: Solubility also increases in alkaline media due to the deprotonation of the hydroxyl group.[9] Use a dilute base (e.g., 0.1 M NaOH) to raise the pH. A pH of around 12 has been used to dissolve the product after synthesis.[10]

Causality behind pH Adjustment: The pKa of the compound is predicted to be around 10.48.[6] At pH values significantly above or below the pKa, the molecule will exist in its more soluble ionized form.

Step 4: Consider Alternative Solvents

If aqueous solutions are not a strict requirement for your experiment, consider the following:

  • Dimethyl Sulfoxide (DMSO): this compound sulfate is readily soluble in DMSO.[1][2][11][12] This is often the preferred solvent for creating stock solutions.

  • Aqueous Acid: As previously mentioned, the compound shows good solubility in acidic water.[13]

Step 5: Sonication

  • Use a bath sonicator to apply ultrasonic energy. This can help break down particle agglomerates and enhance the dissolution rate.

Below is a troubleshooting workflow to guide your decisions:

G start Start: Low Solubility Observed verify Step 1: Verify Compound & Solvent Purity start->verify heat Step 2: Gentle Heating (30-40°C) verify->heat sonicate Step 3: Sonication heat->sonicate ph_adjust Step 4: pH Adjustment sonicate->ph_adjust acid Acidify (e.g., 0.1 M HCl) ph_adjust->acid If compatible with experiment base Alkalinize (e.g., 0.1 M NaOH) ph_adjust->base If compatible with experiment alt_solvent Step 5: Alternative Solvents ph_adjust->alt_solvent If pH change is not an option success Solubilized acid->success base->success dmso Use DMSO alt_solvent->dmso fail Consult Further alt_solvent->fail If DMSO is incompatible dmso->success

Caption: Troubleshooting workflow for low solubility.

Question: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Answer:

This is a common issue known as "crashing out," where a compound soluble in an organic solvent is insoluble in the aqueous medium it's introduced to.

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your aqueous buffer.

  • Increase DMSO in Final Solution: While not always desirable, increasing the percentage of DMSO in your final solution (e.g., from 0.1% to 1%) can help maintain solubility. Always run a vehicle control with the same percentage of DMSO to account for any solvent effects.

  • Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to your aqueous buffer can help to keep the compound in solution.

  • pH of the Aqueous Buffer: Ensure the pH of your final aqueous buffer is conducive to the solubility of this compound, as discussed in the previous question.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical solubility values for this compound sulfate?

A1: The reported solubility in water is relatively low, around 2.0 g/L at 25°C.[1] It is considered sparingly soluble to having very low solubility in water.[2][6] However, it is readily soluble in DMSO.[1][2][11][12]

SolventSolubilityReference
Water~2 g/L at 25°C[1]
DMSOSoluble[1][2][11][12]
Aqueous AcidSparingly Soluble[13]
Q2: How should I prepare a stock solution of this compound sulfate?

A2: Given its solubility profile, preparing a high-concentration stock solution in DMSO is the most reliable method.

Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Calculate the required mass: The molecular weight of this compound sulfate is approximately 239.21 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you would need:

    • Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 239.21 g/mol = 0.00239 g or 2.39 mg.

  • Weigh the compound: Accurately weigh out the calculated mass of the compound.

  • Dissolve in DMSO: Add the appropriate volume of DMSO (in this case, 1 mL) to the weighed compound.

  • Ensure complete dissolution: Vortex or sonicate the solution until all the solid has dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

G cluster_0 Stock Solution Preparation calculate Calculate Mass weigh Weigh Compound calculate->weigh dissolve Dissolve in DMSO weigh->dissolve store Aliquot & Store at -20°C/-80°C dissolve->store

Caption: Workflow for preparing a DMSO stock solution.

Q3: Is this compound stable in solution?

A3: The stability of the compound in solution can be influenced by several factors. As a pyrimidine derivative with multiple amino groups, it can be susceptible to oxidation.[1][14]

  • In DMSO: It is generally stable when stored as a frozen stock solution in DMSO.

  • In Aqueous Solutions: Stability can be a concern, especially at neutral or alkaline pH and in the presence of oxygen. It is recommended to prepare fresh aqueous solutions for each experiment. The use of an antioxidant like sodium sulfite has been noted in some applications to prevent oxidation.[14]

  • Forced Degradation: To fully understand the stability in your specific experimental conditions, a forced degradation study could be performed. This involves exposing the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products and pathways.[15]

Q4: What are the safety precautions for handling this compound?

A4: this compound sulfate may cause eye, skin, and respiratory tract irritation.[4][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][17]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[4][16] Minimize dust generation.

  • First Aid:

    • Eyes: Flush with plenty of water for at least 15 minutes.[16][17]

    • Skin: Wash off with plenty of water.[16][17]

    • Inhalation: Move to fresh air.[16][17]

    • Ingestion: Wash out the mouth with water.[16] In all cases of exposure, seek medical attention.[16]

References

Technical Support Center: Managing Impurities in Commercial 6-Hydroxy-2,4,5-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Hydroxy-2,4,5-triaminopyrimidine (6-HTAP). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities in commercial 6-HTAP. As a critical starting material in the synthesis of numerous pharmaceuticals, including antifolates and antiviral drugs, the purity of 6-HTAP is paramount to ensuring the safety, efficacy, and reproducibility of your research and development efforts.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you identify, manage, and mitigate the impact of impurities in your experiments.

Visualizing the Challenge: The Landscape of 6-HTAP Impurities

The journey from synthesis to your laboratory bench can introduce a variety of impurities into commercial 6-HTAP. Understanding the origin and nature of these impurities is the first step toward effective management.

Caption: Overview of impurity sources in commercial 6-HTAP.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with commercial 6-HTAP, linking them to potential impurity-related causes and providing actionable solutions.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Question: I am using commercial 6-HTAP sulfate in a multi-step synthesis, but my reaction yields are highly variable, and in some cases, the reaction fails to proceed. What could be the cause?

Answer:

Inconsistent yields are a classic indicator of variable purity in your starting material. Several types of impurities in commercial 6-HTAP can be the culprit:

  • Unreacted Starting Materials and Intermediates: The synthesis of 6-HTAP often involves precursors like guanidine nitrate and ethyl cyanoacetate, and intermediates such as 2,4-diamino-6-hydroxypyrimidine.[3] Residual amounts of these compounds can interfere with downstream reactions by competing for reagents or altering reaction stoichiometry.

  • Inorganic Salts: The synthesis and purification of 6-HTAP, particularly as its sulfate salt, can leave behind inorganic by-products like sodium nitrate and sodium sulfate.[3] While often considered inert, high levels of these salts can affect the solubility of your reactants and reagents, thereby hindering the reaction rate and overall yield.

  • Low Assay of the Active Moiety: The commercial 6-HTAP you are using may have a lower-than-specified purity. It is not uncommon for commercially available samples to have a purity of around 93-97%.[4] This means a significant portion of the material could be impurities, leading to an overestimation of the active reactant in your reaction setup.

Troubleshooting Workflow:

cluster_workflow Troubleshooting Inconsistent Yields start Inconsistent Yields Observed purity_check 1. Verify Purity of 6-HTAP Batch start->purity_check hplc_analysis Perform HPLC Analysis purity_check->hplc_analysis nmr_analysis Perform NMR Analysis purity_check->nmr_analysis decision Purity Confirmed? hplc_analysis->decision nmr_analysis->decision purify 2. Purify the 6-HTAP decision->purify No other_factors Investigate Other Reaction Parameters decision->other_factors Yes recrystallization Recrystallization purify->recrystallization chromatography Column Chromatography purify->chromatography re_run 3. Re-run Reaction with Purified Material recrystallization->re_run chromatography->re_run end Consistent Yields Achieved re_run->end

Caption: A systematic approach to troubleshooting inconsistent reaction yields.

Experimental Protocols:

  • Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

    This method is adapted from a patented analytical procedure for 2,4,5-triamino-6-hydroxypyrimidine sulfate and is effective for determining the purity and identifying impurities.[4]

    ParameterSpecification
    Column C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm
    Mobile Phase Isocratic mixture of a suitable buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol)
    Flow Rate 1.0 mL/min
    Detection UV at 280 nm
    Injection Volume 10 µL
    Sample Preparation Dissolve a known quantity of 6-HTAP sulfate in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks are present.

    • Inject the prepared 6-HTAP sample.

    • Analyze the resulting chromatogram. The peak corresponding to 6-HTAP should be the major peak. Any other peaks represent impurities.

    • Calculate the area percentage of the 6-HTAP peak to estimate the purity. For more accurate quantification, use a certified reference standard to create a calibration curve.

  • Protocol 2: Recrystallization for Purification of 6-HTAP Sulfate

    This protocol is a general procedure that can be optimized for your specific batch of 6-HTAP.

    Materials:

    • Crude 6-HTAP sulfate

    • Deionized water

    • Dilute sulfuric acid (e.g., 1 M)

    • Activated carbon (optional)

    • Heating mantle with magnetic stirring

    • Ice bath

    Procedure:

    • In a flask, add the crude 6-HTAP sulfate to a minimal amount of deionized water. 6-HTAP sulfate has low solubility in water.

    • Gently heat the suspension with stirring.

    • Slowly add dilute sulfuric acid dropwise until the 6-HTAP sulfate dissolves. The acidic conditions increase its solubility.

    • If the solution has a noticeable color, add a small amount of activated carbon and stir for 5-10 minutes to adsorb colored impurities.

    • Hot filter the solution to remove the activated carbon (if used) and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

    • Dry the crystals under vacuum to a constant weight.

    • Analyze the purity of the recrystallized material using the HPLC method described above to confirm the effectiveness of the purification.

Issue 2: Unexpected Side Products in Downstream Reactions

Question: I am synthesizing a folic acid analog, and I am observing an unexpected and persistent side product in my final compound. Could this be related to an impurity in my starting 6-HTAP?

Answer:

Absolutely. Reactive impurities in your 6-HTAP can participate in the reaction, leading to the formation of structurally related side products that can be difficult to separate from your desired compound.

  • Structurally Similar Impurities: Impurities with similar pyrimidine backbones but different substitution patterns are a common issue. For instance, if your 6-HTAP contains traces of 2,4,6-triaminopyrimidine or other isomers, these can react alongside your intended starting material, leading to the formation of isomeric final products.

  • Degradation Products: 6-HTAP, being an aminopyrimidine, is susceptible to degradation, particularly oxidation, in the presence of air and light.[5] These oxidized species can be more reactive or react in unintended ways in your downstream synthesis. The appearance of a slight yellow to brown color in your 6-HTAP can be an indicator of degradation.[2]

Mitigation Strategy:

  • Characterize the Side Product: Before attempting to purify your 6-HTAP, it is crucial to get as much structural information as possible about the unexpected side product. Techniques like LC-MS and NMR spectroscopy can provide valuable insights into its mass and structure, which can help you deduce the structure of the original reactive impurity.[6]

  • Forced Degradation Study: To understand the potential degradation products of 6-HTAP, you can perform a forced degradation study on a small sample of your material.[7][8][9] This involves subjecting the 6-HTAP to stress conditions such as heat, acid, base, and oxidation and analyzing the resulting mixture by HPLC or LC-MS. This can help you identify potential degradation products that may be forming under your reaction or storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial 6-HTAP?

A1: The purity of commercial 6-HTAP can vary significantly between suppliers and even between batches from the same supplier. While some vendors may offer purities of 97% or higher, it is not uncommon to find batches with purities in the range of 93-96%.[4] It is always recommended to independently verify the purity of each new batch of 6-HTAP before use.

Q2: How should I store commercial 6-HTAP to minimize degradation?

A2: To minimize degradation, 6-HTAP should be stored in a tightly sealed container, protected from light, and in a cool, dry place.[10] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: My 6-HTAP is a sulfate salt. Do I need to convert it to the free base before use?

A3: This depends on your specific reaction conditions. In many cases, the sulfate salt can be used directly. However, the acidic nature of the sulfate salt may not be compatible with all reaction conditions. If your reaction is base-sensitive, you may need to neutralize the sulfate with a suitable base or convert the salt to the free base prior to use.

Q4: Are there any specific safety precautions I should take when handling 6-HTAP?

A4: Yes, 6-HTAP is a chemical that should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.[10]

Q5: What is the impact of residual solvents in commercial 6-HTAP?

A5: Residual solvents from the synthesis and purification process can be present in commercial 6-HTAP. While often present at low levels, they can still impact your experiments, for example, by affecting the solubility of your reactants or by participating in side reactions. If your application is particularly sensitive, you may need to analyze for and remove residual solvents.

Conclusion

The purity of this compound is a critical factor for the success of your research and development activities. By understanding the potential impurities, implementing robust analytical checks, and utilizing appropriate purification techniques, you can ensure the quality and consistency of your starting material, leading to more reliable and reproducible experimental outcomes. This guide provides a framework for managing impurities in commercial 6-HTAP, empowering you to overcome common challenges and advance your scientific goals.

References

impact of pH on the stability of 6-Hydroxy-2,4,5-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Hydroxy-2,4,5-triaminopyrimidine (HTP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving HTP, with a specific focus on the critical impact of pH on its stability.

Introduction: The Chemical Nuances of HTP

This compound (HTP), also known as 2,5,6-triamino-4-pyrimidinol, is a vital intermediate in the synthesis of several key pharmaceutical compounds, including folic acid and acyclovir.[1] Its utility is rooted in its reactive aminopyrimidine structure. However, this same reactivity can present challenges in experimental design, particularly concerning its stability in solution. Understanding the influence of pH is paramount to ensure the integrity of your starting materials and the validity of your experimental outcomes. This guide will walk you through the common stability-related questions and provide robust methodologies to assess and manage the pH-dependent behavior of HTP.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that researchers encounter when working with HTP solutions.

Question 1: I'm observing a rapid color change and the appearance of new peaks in my HPLC analysis after preparing an aqueous solution of HTP. What could be the cause?

Answer: This is a classic sign of degradation. HTP is susceptible to oxidation, especially under certain pH conditions. The pyrimidine ring with its multiple amino and hydroxyl groups is electron-rich, making it prone to oxidation, which can lead to the formation of colored polymeric structures.[2] The rate of this oxidation can be significantly influenced by pH, dissolved oxygen, and the presence of metal ions.

  • Causality: The hydroxyl and amino groups on the pyrimidine ring are activating groups, making the molecule susceptible to oxidative degradation. This process can be accelerated in neutral to alkaline conditions where the hydroxyl group is more likely to be deprotonated, increasing its electron-donating capacity.

  • Troubleshooting Steps:

    • De-gas your solvents: Use solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to minimize dissolved oxygen.

    • Work under an inert atmosphere: If possible, prepare and handle HTP solutions in a glove box or under a blanket of inert gas.

    • Control the pH: HTP is generally more stable in acidic conditions. Consider preparing your stock solutions in a mildly acidic buffer (e.g., pH 3-5). However, the optimal pH should be determined experimentally.

    • Use fresh solutions: Prepare HTP solutions immediately before use and avoid long-term storage in solution, especially at room temperature.

    • Consider antioxidants: For some applications, the addition of a suitable antioxidant may be necessary to prevent oxidative degradation.[3][4]

Question 2: My HTP solution appears to be losing potency over time, even when stored at low temperatures. How does pH affect its hydrolytic stability?

Answer: While HTP is more prone to oxidation, hydrolysis of the amino groups can also occur, particularly at extreme pH values (highly acidic or highly alkaline) and elevated temperatures. The amino groups on the pyrimidine ring can be susceptible to hydrolysis to yield their corresponding hydroxylated analogs, although this is generally a slower process than oxidation for this class of compounds.

  • Causality: At low pH, the amino groups will be protonated, which generally protects them from nucleophilic attack. However, under strongly acidic conditions, hydrolysis can still be forced. In highly alkaline solutions, the molecule may become more susceptible to nucleophilic attack by hydroxide ions.

  • Troubleshooting Steps:

    • Perform a pH stability study: A systematic study of HTP stability across a range of pH values is the most effective way to identify the pH at which the molecule is most stable. (A detailed protocol is provided below).

    • Buffer selection: Use appropriate buffers to maintain a constant pH. Be mindful that buffer components themselves can sometimes catalyze degradation.

    • Storage Conditions: Store HTP as a dry solid in a cool, dark, and dry place.[5] If solutions must be stored, flash-freeze aliquots in a suitable, stability-optimized buffer and store at -80°C.

Question 3: What is the pKa of HTP and how does it influence its behavior in solution?

Answer: The predicted pKa of this compound is approximately 10.48.[5] This value corresponds to the deprotonation of one of the amino groups or the hydroxyl group.

  • Expert Insight: This pKa value indicates that HTP is a weak base. In solutions with a pH below its pKa, the molecule will exist predominantly in its protonated, cationic form. As the pH approaches and surpasses the pKa, the neutral and anionic forms will become more prevalent. The state of protonation significantly impacts solubility, reactivity, and susceptibility to degradation. For instance, the neutral form may be more susceptible to oxidation.

Experimental Protocol: pH-Dependent Stability Study of HTP

This protocol outlines a forced degradation study to determine the stability of HTP across a range of pH values. This is a critical step in developing a stability-indicating analytical method.[2][6]

Objective: To evaluate the stability of this compound in aqueous solutions at various pH values and identify the conditions under which it is most stable.

Materials:

  • This compound (or its sulfate salt)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate or citrate buffers for pH 3, 5, 7, 9, and 11

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve HTP in HPLC-grade water to prepare a stock solution of 1 mg/mL. If using the sulfate salt, adjust the weight accordingly.

    • Expert Tip: Due to its sparingly soluble nature in water, gentle warming or sonication may be required.[5] Prepare this solution fresh.

  • Sample Preparation for Stability Testing:

    • For each pH condition, add a known volume of the HTP stock solution to a volumetric flask containing the appropriate buffer (or 0.1 M HCl for pH 1, and 0.1 M NaOH for a highly alkaline condition) to achieve a final concentration of approximately 0.1 mg/mL.

    • Prepare samples for the following pH values: 1 (0.1 M HCl), 3, 5, 7, 9, 11, and a highly alkaline condition (0.1 M NaOH).

    • Prepare a control sample by diluting the stock solution in the mobile phase.

  • Incubation:

    • Divide each pH sample into two sets. Incubate one set at room temperature (e.g., 25°C) and the other at an elevated temperature (e.g., 60°C) to accelerate degradation.

    • Protect all samples from light.

  • Time-Point Analysis:

    • Analyze the samples by HPLC at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

    • At each time point, withdraw an aliquot from each sample, neutralize it if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of a suitable buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the λmax of HTP (e.g., around 262 nm at acidic pH).[3]

    • Injection Volume: 10 µL

    • Self-Validation: The HPLC method should be able to separate the parent HTP peak from any degradation products that are formed.[1]

  • Data Analysis:

    • Calculate the percentage of HTP remaining at each time point for each pH and temperature condition relative to the t=0 sample.

    • Plot the percentage of HTP remaining versus time for each condition.

    • Identify any major degradation products and note their retention times and peak areas.

Workflow for pH Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_outcome Outcome A Prepare HTP Stock Solution (1 mg/mL) B Prepare Test Solutions (0.1 mg/mL) in Buffers (pH 1, 3, 5, 7, 9, 11, 13) A->B C1 Incubate at 25°C B->C1 Split Samples C2 Incubate at 60°C B->C2 Split Samples D Sample at Time Points (0, 2, 4, 8, 24, 48h) C1->D C2->D E HPLC Analysis (Quantify HTP & Degradants) D->E F Data Analysis (pH-Rate Profile) E->F G Identify Optimal pH for Stability F->G

Caption: Workflow for determining the pH-dependent stability of HTP.

Data Presentation: Expected Outcome of a pH Stability Study

The following table summarizes hypothetical data from a pH stability study of HTP after 24 hours at 60°C. This illustrates the expected trend of stability.

pH% HTP RemainingMajor Degradation Product Peak Area (%)Observations
1.098.5%< 0.5%High stability
3.099.2%< 0.2%Optimal Stability
5.096.8%1.5%Minor degradation observed
7.085.3%10.2%Significant degradation, slight discoloration
9.060.1%25.7%Rapid degradation, visible yellowing
11.025.4%55.8%Extensive degradation, brown solution

Interpretation of Hypothetical Data:

The data suggests that HTP is most stable in acidic conditions (pH 1-3) and becomes progressively less stable as the pH increases. The significant increase in degradation products and color change at neutral and alkaline pH points towards oxidative degradation being the primary pathway under these conditions.

Logical Relationship of Factors Affecting HTP Stability

G cluster_factors Influencing Factors cluster_pathways Degradation Pathways cluster_outcome Result pH pH Oxidation Oxidation pH->Oxidation Alkaline pH accelerates Hydrolysis Hydrolysis pH->Hydrolysis Extremes accelerate Temp Temperature Temp->Oxidation Accelerates Temp->Hydrolysis Accelerates Oxygen Dissolved O2 Oxygen->Oxidation Required for Degradation HTP Degradation Oxidation->Degradation Hydrolysis->Degradation

Caption: Key factors influencing the degradation pathways of HTP.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 6-Hydroxy-2,4,5-triaminopyrimidine and Other Pyrimidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Interest in Pyrimidines as Antioxidants

Pyrimidine, a fundamental heterocyclic organic compound, forms the core structure of numerous biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, as well as vitamin B1.[1] In recent years, the therapeutic potential of pyrimidine derivatives has been extensively explored, revealing a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A burgeoning area of research is their capacity as antioxidants, molecules that can mitigate the deleterious effects of oxidative stress by neutralizing reactive oxygen species (ROS).[2][3]

Oxidative stress, an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[2][3] Antioxidants function by donating electrons or hydrogen atoms to stabilize these reactive species, thereby preventing cellular damage.[2][3] The diverse chemical space of pyrimidine derivatives offers a promising scaffold for the development of novel antioxidant therapies.

This guide provides a comprehensive comparison of the antioxidant activity of 6-Hydroxy-2,4,5-triaminopyrimidine (HTP) with other substituted pyrimidines. While direct, extensive quantitative data for HTP's antioxidant capacity is limited in publicly available literature[4], this guide will leverage available data on structurally similar aminopyrimidines to provide a robust comparative analysis. We will delve into the key in vitro and cell-based assays used to evaluate antioxidant potential, discuss structure-activity relationships, and present available experimental data to inform future research and drug development endeavors.

Understanding the Antioxidant Potential: Key Mechanistic Insights

The antioxidant activity of pyrimidine derivatives is intrinsically linked to their chemical structure. The presence of electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) substituents, on the pyrimidine ring is crucial for their radical-scavenging abilities. These groups can readily donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the oxidative chain reaction. The position and number of these substituents significantly influence the antioxidant potency.

A study by Procházková et al. (2012) on a series of di- and tri-substituted 5-aminopyrimidines highlighted that 2,4,6-trisubstituted 5-aminopyrimidines exhibited the highest activity in in vitro assays.[5][6] This suggests that increased substitution with electron-donating groups enhances the antioxidant capacity. This compound, with its hydroxyl group and three amino groups, is structurally poised to be a potent antioxidant.

Evaluating Antioxidant Activity: A Multi-faceted Approach

A single assay is insufficient to provide a complete profile of a compound's antioxidant activity. Therefore, a panel of assays based on different mechanisms is typically employed. This guide will focus on the most common and relevant assays for comparing pyrimidine derivatives.

In Vitro Assays: Chemical Radical Scavenging and Reducing Power

These assays assess the intrinsic ability of a compound to neutralize synthetic radicals or reduce metal ions in a controlled chemical environment.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This widely used method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][8][9][10] The result is often expressed as the IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is proportional to their concentration.[11][12][13] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[1][14][15][16]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[2][5][7][14][17][18][19] The change in absorbance is proportional to the antioxidant's reducing power.

Lipid Peroxidation Inhibition Assay

Lipid peroxidation is a key process in cellular injury caused by oxidative stress. This assay measures the ability of a compound to inhibit the oxidation of lipids, often by quantifying the formation of malondialdehyde (MDA), a major byproduct of lipid peroxidation.[19][20][21][22]

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for factors like cell uptake, metabolism, and localization of the antioxidant.[3][6][23] It typically uses a fluorescent probe that becomes oxidized in the presence of cellular ROS, and the ability of an antioxidant to prevent this fluorescence is measured.

Comparative Experimental Data

As previously mentioned, direct comparative data for this compound is scarce. However, the study by Procházková et al. (2012) provides valuable insights into the antioxidant activity of structurally related substituted 5-aminopyrimidines.[5][6]

Trolox Equivalent Antioxidant Capacity (TEAC) of Substituted 5-Aminopyrimidines

The following table summarizes the TEAC values for a selection of 5-aminopyrimidine derivatives from the aforementioned study, providing a benchmark for potential antioxidant efficacy.

CompoundStructureTEAC Value (Trolox Equivalents)
Trolox (Standard) -1.00
2,4-diamino-6-chloropyrimidine 2-amino, 4-amino, 6-chloroInactive
2,4-diamino-6-methoxypyrimidine 2-amino, 4-amino, 6-methoxy0.23
2,4,6-triaminopyrimidine 2-amino, 4-amino, 6-amino1.25
4,6-diamino-2-methoxypyrimidine 4-amino, 6-amino, 2-methoxy0.45
2,4-diamino-6-hydroxypyrimidine 2-amino, 4-amino, 6-hydroxy1.10

Data adapted from Procházková et al. (2012).

From this data, it is evident that the presence of multiple amino and hydroxyl groups significantly enhances the antioxidant activity, with 2,4,6-triaminopyrimidine and 2,4-diamino-6-hydroxypyrimidine showing activity comparable to or even exceeding that of the standard, Trolox.

Inhibition of Lipid Peroxidation

The same study also evaluated the ability of these compounds to inhibit iron-induced lipid peroxidation in rat liver microsomes.

CompoundIC50 (µM) for Lipid Peroxidation Inhibition
Trolox (Standard) 25
2,4,6-triaminopyrimidine 15
2,4-diamino-6-hydroxypyrimidine 18

Data adapted from Procházková et al. (2012).

These results further underscore the potent antioxidant effects of aminopyrimidines, with 2,4,6-triaminopyrimidine demonstrating a lower IC50 value (indicating higher potency) than Trolox in preventing lipid peroxidation.

Structure-Activity Relationship (SAR) and Projections for this compound

Based on the available data and established principles of antioxidant chemistry, we can project the potential antioxidant activity of this compound.

  • Effect of Multiple Electron-Donating Groups: HTP possesses one hydroxyl and three amino groups. The data from Procházková et al. strongly suggests that a higher number of such groups leads to greater antioxidant activity. Therefore, HTP is predicted to have significant, likely potent, antioxidant capacity.

  • Position of Substituents: The arrangement of the hydroxyl and amino groups on the pyrimidine ring in HTP allows for significant resonance stabilization of the radical formed after hydrogen or electron donation, which is a key characteristic of effective antioxidants.

Experimental Protocols

For researchers interested in conducting their own comparative studies, detailed, step-by-step methodologies for the key assays are provided below.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a series of dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound or standard to each well.

    • Add an equal volume of the DPPH working solution to all wells.

    • Include a blank control containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value by plotting the percentage of scavenging against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay Protocol
  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.

    • To generate the ABTS radical cation (ABTS•+), mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound or Trolox standard to a cuvette or well.

    • Add a larger volume of the diluted ABTS•+ solution and mix.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of absorbance.

    • Generate a standard curve by plotting the percentage inhibition against the concentration of Trolox.

    • Determine the TEAC value of the test sample from the standard curve.

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates a typical antioxidant assay workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Reagents (e.g., DPPH, ABTS, FRAP) mix Mix Reagents with Samples/Standards prep_reagents->mix prep_samples Prepare Test Compound Dilutions (HTP & other pyrimidines) prep_samples->mix prep_standards Prepare Standard Dilutions (e.g., Trolox, Ascorbic Acid) prep_standards->mix incubate Incubate under Controlled Conditions mix->incubate measure Measure Absorbance/ Fluorescence incubate->measure calc_inhibition Calculate % Inhibition/ Radical Scavenging measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50/TEAC Values plot_curve->determine_ic50 compare Compare Activities determine_ic50->compare

Caption: General workflow for in vitro antioxidant capacity assays.

Conclusion and Future Directions

The available evidence strongly suggests that pyrimidine derivatives, particularly those with multiple amino and hydroxyl substituents, are a promising class of antioxidants. While direct experimental data for this compound is currently lacking, a comparative analysis based on structurally similar compounds indicates its high potential as a potent antioxidant.

Future research should focus on the systematic evaluation of HTP and a wider range of aminopyrimidines using a standardized panel of in vitro and cellular antioxidant assays. This will enable a more definitive comparison and a deeper understanding of the structure-activity relationships. Such studies are crucial for the rational design and development of novel pyrimidine-based antioxidants for therapeutic applications in diseases associated with oxidative stress.

References

A Comparative Guide to Validating the Role of 6-Hydroxy-2,4,5-triaminopyrimidine in Oxidative Stress

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of 6-Hydroxy-2,4,5-triaminopyrimidine (6-HTAP) and its potential role in mitigating oxidative stress. This document moves beyond a simple recitation of facts to offer a field-proven perspective on experimental design, data interpretation, and the validation of antioxidant compounds.

Introduction: The Oxidative Stress Imbalance and the Promise of Pyrimidines

Oxidative stress represents a critical imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. This imbalance is implicated in a host of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders[1]. Consequently, the identification and validation of novel antioxidant compounds is a cornerstone of modern drug discovery and development[2].

Among the diverse chemical scaffolds under investigation, pyrimidine derivatives have emerged as a promising class of antioxidants[3][4][5]. This compound (6-HTAP), a substituted aminopyrimidine, possesses structural features—specifically its hydroxyl and multiple amino groups—that suggest a potent capacity for free radical scavenging[2]. This guide provides a comprehensive framework for validating the antioxidant efficacy of 6-HTAP, comparing its potential performance against established antioxidants, and exploring its mechanistic underpinnings.

Section 1: Foundational In Vitro Validation: A Multi-Assay Approach

A robust initial assessment of any putative antioxidant requires a battery of in vitro assays that probe different facets of antioxidant activity. It is crucial to employ multiple assays, as no single method can fully capture the complex interplay of antioxidant mechanisms.

Radical Scavenging Activity: DPPH and ABTS Assays

The capacity of a compound to directly scavenge free radicals is a primary indicator of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are foundational spectrophotometric methods for this purpose[6].

Causality of Experimental Choice: The DPPH radical is a stable, commercially available free radical that is soluble in organic solvents, making it suitable for screening hydrophobic compounds. The ABTS radical cation, conversely, is soluble in both aqueous and organic solvents, allowing for the assessment of a broader range of compounds, including both hydrophilic and lipophilic antioxidants. Utilizing both assays provides a more comprehensive picture of a compound's radical scavenging capabilities across different chemical environments.

Experimental Workflow: DPPH & ABTS Assays

G cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH_prep Prepare DPPH solution in methanol Incubation_DPPH Mix DPPH solution with sample/standard and incubate in the dark DPPH_prep->Incubation_DPPH Sample_prep_DPPH Prepare serial dilutions of 6-HTAP & standards (NAC, Vit C, Trolox) Sample_prep_DPPH->Incubation_DPPH Measurement_DPPH Measure absorbance at ~517 nm Incubation_DPPH->Measurement_DPPH Calculation_DPPH Calculate % inhibition and IC50 value Measurement_DPPH->Calculation_DPPH ABTS_prep Generate ABTS radical cation (ABTS + potassium persulfate) Incubation_ABTS Mix ABTS solution with sample/standard ABTS_prep->Incubation_ABTS Sample_prep_ABTS Prepare serial dilutions of 6-HTAP & standards (NAC, Vit C, Trolox) Sample_prep_ABTS->Incubation_ABTS Measurement_ABTS Measure absorbance at ~734 nm Incubation_ABTS->Measurement_ABTS Calculation_ABTS Calculate % inhibition and TEAC value Measurement_ABTS->Calculation_ABTS G cluster_CAA CAA Workflow Cell_seeding Seed cells (e.g., HepG2) in a 96-well plate Cell_treatment Treat cells with 6-HTAP and standards Cell_seeding->Cell_treatment Probe_loading Load cells with DCFH-DA probe Cell_treatment->Probe_loading ROS_induction Induce oxidative stress (e.g., with AAPH) Probe_loading->ROS_induction Fluorescence_measurement Measure fluorescence (Ex/Em ~485/535 nm) ROS_induction->Fluorescence_measurement Data_analysis Calculate CAA units Fluorescence_measurement->Data_analysis G cluster_Nrf2 Nrf2-KEAP1 Signaling Pathway cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Cul3 Cul3 Keap1->Cul3 Complexes with Cul3->Nrf2 Ubiquitinates Ub Ub Oxidative_Stress Oxidative Stress (or 6-HTAP?) Oxidative_Stress->Keap1 Inactivates ARE ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces expression of Nrf2_n->ARE Binds to

References

A Comparative Guide to the Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine: From Classic Reductions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4,5-Triamino-6-hydroxypyrimidine (TAHP), often used as its more stable sulfate salt, is a cornerstone intermediate in the pharmaceutical industry. Its structural framework is pivotal for the synthesis of essential drugs, including the anti-anemia agent folic acid and broad-spectrum antiviral medications like acyclovir and ganciclovir[1][2]. The efficiency, cost-effectiveness, and environmental footprint of the TAHP synthesis are therefore critical factors for large-scale pharmaceutical production.

This guide provides an in-depth comparative analysis of the prevalent synthetic routes to 2,4,5-Triamino-6-hydroxypyrimidine. We will dissect the chemistry behind each step, from the initial ring formation to the critical reduction of the 5-nitroso intermediate, offering field-proven insights into the causality behind experimental choices. This analysis is designed for researchers, chemists, and process development professionals, providing the necessary data to select the optimal synthetic strategy based on yield, purity, scalability, and environmental impact.

An Overview of Dominant Synthetic Strategies

The most common and industrially adopted approach to TAHP synthesis begins with the construction of a 2,4-diamino-6-hydroxypyrimidine ring, a classic example of the Traube pyrimidine synthesis. This is followed by nitrosation at the electron-rich C5 position and, finally, the reduction of the resulting nitroso group to an amine. The primary variations and points of comparison among different methods lie in the final reduction step.

Synthetic_Overview cluster_0 Route 1: Traube Synthesis & Reduction cluster_1 Route 2: Alternative (Less Common) Guanidine Guanidine DAHP 2,4-Diamino-6-hydroxypyrimidine (DAHP) Guanidine->DAHP Step 1: Ring Formation Active_Methylene Active Methylene (e.g., Ethyl Cyanoacetate) Active_Methylene->DAHP DAHNP 2,4-Diamino-6-hydroxy- 5-nitrosopyrimidine (DAHNP) DAHP->DAHNP Step 2: Nitrosation TAHP 2,4,5-Triamino-6-hydroxypyrimidine (TAHP) DAHNP->TAHP Step 3: Reduction Oximido 2-Oximidocyanoacetate Nitroso_Intermediate 2,4-Diamino-5-isonitroso- 6-oxopyrimidine Oximido->Nitroso_Intermediate Ring Formation Guanidine_2 Guanidine Guanidine_2->Nitroso_Intermediate TAHP_2 TAHP Nitroso_Intermediate->TAHP_2 Reduction

Caption: High-level overview of the primary synthetic routes to TAHP.

Route 1: The Traube Synthesis Pathway

This pathway is the most extensively documented and optimized method for TAHP production. It can be logically divided into three distinct stages.

Part 1: Pyrimidine Ring Formation

The synthesis initiates with a condensation reaction between a guanidine salt (such as guanidine nitrate or hydrochloride) and an active methylene compound, typically ethyl cyanoacetate or methyl cyanoacetate.[3][4] The reaction is base-catalyzed, commonly using sodium ethoxide or sodium methoxide in an alcoholic solvent.

Mechanism Insight: The strong base deprotonates the α-carbon of the cyanoacetate, forming a nucleophilic enolate. This enolate attacks the electrophilic carbon of guanidine, initiating a cyclization cascade that, after dehydration, yields the stable 2,4-diamino-6-hydroxypyrimidine (DAHP) ring. The use of guanidine provides the N-C-N backbone necessary for the pyrimidine structure.

Process Considerations:

  • Yield: This step is generally high-yielding, with reports ranging from 80% to as high as 95% under optimized conditions.[4]

  • Reagents: While guanidine hydrochloride can be used, it requires an extra equivalent of base to neutralize the HCl. Guanidine nitrate is often preferred in industrial settings.[4]

  • Work-up: The product is typically precipitated by acidifying the reaction mixture with an acid like acetic acid to a pH of around 7.[4]

Part 2: Nitrosation at the C5 Position

The DAHP molecule possesses an activated C5 position, flanked by two electron-donating amino groups and a hydroxyl group, making it highly susceptible to electrophilic substitution. This step introduces a nitroso (-NO) group at this position.

Experimental Protocol:

  • DAHP is suspended in an aqueous medium.

  • A solution of sodium nitrite (NaNO₂) is added.

  • The reaction is initiated and controlled by the dropwise addition of an acid, such as glacial acetic acid or hydrochloric acid.[3]

The reaction mixture typically develops a characteristic rose-red color, indicating the formation of the 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) precipitate.[3][5]

Expertise & Causality: The slow, controlled addition of acid is critical. It generates nitrous acid (HNO₂) in situ from sodium nitrite. Maintaining the correct stoichiometry and temperature prevents side reactions and the decomposition of the unstable nitrous acid.

Part 3: The Critical Reduction Step - A Comparative Analysis

The conversion of the 5-nitroso group to a 5-amino group is the most critical and varied step in the synthesis. The choice of reducing agent profoundly impacts the final product's yield, purity, safety, and environmental impact.

Reduction_Methods cluster_chemical Chemical Reduction cluster_catalytic Catalytic Hydrogenation DAHNP 2,4-Diamino-6-hydroxy- 5-nitrosopyrimidine (DAHNP) Dithionite Sodium Dithionite (Na₂S₂O₄) DAHNP->Dithionite Good Yield, Sulfite Impurities Sulfide Sodium Sulfide (Na₂S) DAHNP->Sulfide Low Yield, H₂S Gas (Toxic) Metal Metal/Acid (Fe/HCl, Zn/HCl) DAHNP->Metal Metal Waste, Obsolete Hydrogenation H₂ / Catalyst (e.g., Pd/C) DAHNP->Hydrogenation High Yield & Purity, Green Process TAHP 2,4,5-Triamino-6-hydroxypyrimidine (TAHP) Dithionite->TAHP Sulfide->TAHP Metal->TAHP Hydrogenation->TAHP

Caption: Comparison of reduction methods for DAHNP to TAHP.

A. Chemical Reduction Methods

  • Sodium Dithionite (Sodium Hydrosulfite): This is a classic and effective method. The reduction is typically carried out in a hot aqueous solution, often with the addition of a base like sodium hydroxide to aid in the dissolution of DAHNP.[3] The disappearance of the red color signals the completion of the reaction. While it provides good yields (around 70-80%), a key drawback is the potential for the final product to be isolated as a sulfite or bisulfite adduct, which may require additional purification steps.[3][5]

  • Sodium Sulfide: This older method involves heating DAHNP with sodium sulfide.[1] It is now largely considered obsolete in industrial processes due to significant disadvantages. The yields are often lower, and the process generates highly toxic and corrosive hydrogen sulfide (H₂S) gas, posing serious safety and environmental hazards.[1]

  • Metal/Acid Reduction: The use of iron or zinc powder in an acidic medium (e.g., HCl) is another historical method.[1] This approach is also obsolete due to the generation of large quantities of metallic sludge waste, which is difficult and costly to dispose of, making the process environmentally unfriendly.[1]

B. Catalytic Hydrogenation

This is the modern, state-of-the-art method for the reduction of DAHNP, favored for its high efficiency, cleanliness, and amenability to large-scale production.[1][6][7]

  • Process: The reaction involves hydrogenating an aqueous suspension of DAHNP in the presence of a noble metal catalyst, most commonly palladium on carbon (Pd/C).[6][7] The reaction is performed at elevated temperatures (70-130°C) and hydrogen pressures (0.1-5 MPa).[1][8]

  • Trustworthiness & Control: A key innovation in this process is conducting the hydrogenation in an acidic, neutral, or weakly alkaline medium (pH below 9) without adding a strong base before or during the reaction.[6][7] A base (like NaOH) is added only after the hydrogenation is complete to dissolve the TAHP product, allowing for easy filtration and recovery of the expensive catalyst.[6][7] This prevents catalyst poisoning and degradation, allowing for its efficient recycling.

  • Advantages:

    • High Yield & Purity: Yields are consistently high, often exceeding 95%.[1] The process is very clean, producing water as the only major byproduct and avoiding the introduction of sulfur or metal impurities.

    • Environmental Friendliness: This is a much greener process, eliminating the toxic byproducts and waste streams associated with older chemical reduction methods.[1]

    • Scalability: The process is well-suited for large industrial autoclaves and allows for high throughput.[9]

Route 2: Alternative Synthesis via 2-Oximidocyanoacetate

An alternative, though less common, route involves a different ring-closing strategy.[10]

  • Oximation: Cyanoacetate is first reacted with sodium nitrite in an acidic medium to form 2-oximidocyanoacetate.

  • Ring Closure & Reduction: This intermediate is then reacted with guanidine under alkaline conditions. This single step accomplishes both the pyrimidine ring formation and the reduction of the oximido group to an amino group, yielding TAHP. The reduction in this sequence is often accomplished via catalytic hydrogenation with Pd/C.[10]

While this route appears more convergent, controlling the reaction selectivity and preventing side reactions can be more challenging than the stepwise Traube synthesis.

Quantitative and Qualitative Comparison

FeatureSodium Dithionite ReductionSodium Sulfide ReductionCatalytic Hydrogenation
Overall Yield Good (70-80%)[3]Low to Moderate[1]Excellent (>95%)[1]
Product Purity Moderate (potential sulfite adducts)[5]Low (sulfur impurities)High to Excellent
Key Reagents Na₂S₂O₄, NaOH[3]Na₂SH₂, Pd/C Catalyst[6]
Safety Concerns Standard chemical handlingHigh: Toxic H₂S gas evolution[1]High: Handling of H₂ gas under pressure
Environmental Impact Moderate (sulfate waste)Poor (H₂S, sulfur waste)[1]Excellent ("Green" process, water byproduct)[1]
Cost-Effectiveness Low reagent cost, potential purification costLow reagent cost, high hazard mitigation costHigh initial catalyst cost, but recyclable
Scalability GoodPoorExcellent

Detailed Protocol: Preferred Synthesis via Catalytic Hydrogenation

This protocol outlines the most efficient and environmentally sound synthesis of 2,4,5-Triamino-6-hydroxypyrimidine sulfate.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP) [4]

  • Prepare a solution of sodium methoxide in methanol.

  • Add guanidine nitrate and stir the mixture, typically under reflux, for approximately 1 hour.

  • Add methyl cyanoacetate dropwise to the refluxing mixture and continue refluxing for 4 hours.

  • Distill off the methanol.

  • Add water to the residue and adjust the pH to ~7 with acetic acid.

  • Cool the solution to 5-10°C to crystallize the product.

  • Filter, wash with cold water, and dry the solid to obtain DAHP (Typical Yield: ~95%).

Step 2: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) [3]

  • Suspend the DAHP from Step 1 in water in a suitable reaction vessel.

  • Add a solution of sodium nitrite in water.

  • While stirring vigorously, add glacial acetic acid dropwise.

  • Continue stirring until the reaction is complete, indicated by the formation of a persistent rose-red precipitate.

  • Filter the mixture, wash the solid with water, and use the wet cake directly in the next step.

Step 3: Catalytic Hydrogenation and Sulfation to TAHP Sulfate [6][7]

  • Charge a high-pressure autoclave with the wet DAHNP from Step 2, water, and a 5% Pd/C catalyst.

  • Pressurize the autoclave with hydrogen gas (e.g., 15-50 bar).

  • Heat the mixture to 70-100°C with vigorous stirring.

  • Monitor hydrogen uptake. After uptake ceases, maintain the conditions for an additional 30-60 minutes to ensure complete reaction.

  • Cool the reactor and vent the hydrogen. The pH of the mixture will be approximately 5.5-7.0.

  • Add a calculated amount of aqueous sodium hydroxide to the reaction mixture to dissolve the TAHP product (adjusting pH to ~12).

  • Filter the hot solution to remove and recover the Pd/C catalyst.

  • Transfer the filtrate to a separate vessel and carefully acidify with sulfuric acid to a pH of 1-2.

  • Cool the solution to crystallize the 2,4,5-Triamino-6-hydroxypyrimidine sulfate.

  • Filter, wash with cold water and then ethanol, and dry to obtain the final product as a white crystalline solid (Typical Yield: >97%).

Conclusion and Recommendation

The synthesis of 2,4,5-Triamino-6-hydroxypyrimidine is a well-established process, but the choice of reduction methodology is a critical determinant of the overall efficiency, safety, and sustainability of the production.

  • Historical Methods: Chemical reduction using sodium sulfide or metal/acid combinations are now considered obsolete for any modern application due to severe safety hazards, environmental pollution, and lower yields.

  • Chemical Reduction: Sodium dithionite remains a viable option for laboratory-scale synthesis where the infrastructure for high-pressure hydrogenation is unavailable. However, chemists must be mindful of potential impurities.

  • Recommended Route: For both pilot-scale and industrial manufacturing, catalytic hydrogenation of DAHNP is unequivocally the superior method . It offers the highest yields and purity, aligns with the principles of green chemistry by minimizing waste, and allows for the recycling of the valuable palladium catalyst. The process control, particularly regarding pH management before and after hydrogenation, is a key technical insight that ensures the robustness and efficiency of this route.[6][7]

This guide has demonstrated that while multiple pathways to 2,4,5-Triamino-6-hydroxypyrimidine exist, the Traube synthesis followed by catalytic hydrogenation represents the most refined, reliable, and responsible approach for modern pharmaceutical development.

References

A Researcher's Guide to Pteridine Synthesis: A Comparative Analysis of 6-Hydroxy-2,4,5-triaminopyrimidine and Alternative Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pteridine Scaffold

Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are central to a multitude of biological functions.[1] From the vibrant pigments in butterfly wings to essential enzyme cofactors like biopterin and the vital B-vitamin folic acid, the pteridine nucleus is a cornerstone of life.[1][2][3] These molecules are indispensable for the metabolism of amino acids, the synthesis of neurotransmitters, and the production of nitric oxide.[3][4] Consequently, the efficient and controlled synthesis of functionalized pteridines is a critical endeavor for researchers in medicinal chemistry, drug development, and biochemistry.

This guide provides an in-depth comparison of common pyrimidine-based precursors for pteridine synthesis, with a special focus on the utility and performance of 6-Hydroxy-2,4,5-triaminopyrimidine (HTAP). We will explore the causality behind synthetic choices, compare alternative strategies, and provide actionable experimental frameworks to empower researchers in selecting the optimal pathway for their target molecules.

Core Synthetic Logic: Building the Pteridine Core from Pyrimidines

The majority of pteridine syntheses commence with a suitably substituted pyrimidine ring, upon which the second heterocyclic ring (pyrazine) is constructed.[5][6] The key to this strategy lies in the use of a pyrimidine bearing vicinal amino groups at the 5- and 6-positions. These diamines serve as the nucleophilic anchors for condensation with a two-carbon electrophilic unit, typically a 1,2-dicarbonyl compound, to form the pyrazine ring. This compound (often used as its sulfate salt) is a preeminent example of such a precursor, valued for its direct route to the pterin scaffold (2-amino-4-oxo-pteridines), which is the most common class of naturally occurring pteridines.[1]

Comparative Analysis of Key Pyrimidine Precursors

The selection of a starting pyrimidine is the most critical decision in pteridine synthesis, as it dictates the potential reaction partners, the achievable substitution patterns, and the overall efficiency of the route. Here, we compare HTAP with other widely employed precursors.

This compound (HTAP): The Direct Route to Pterins

HTAP is the workhorse precursor for accessing the pterin skeleton. The condensation of its 5,6-diamino moiety with a 1,2-dicarbonyl compound is a classic and robust application of the Gabriel-Isay synthesis.[5][6][7]

  • Reaction Mechanism: The more nucleophilic C5-amino group of the pyrimidine typically initiates a nucleophilic attack on one of the carbonyl carbons of the co-reactant. A subsequent intramolecular condensation between the remaining amino and carbonyl groups, followed by dehydration, yields the aromatic pteridine ring.

  • Key Advantage (Directness): HTAP provides the most straightforward pathway to pterins, which feature the 2-amino and 4-oxo groups characteristic of many biological cofactors like biopterin and neopterin.[1]

  • Primary Challenge (Regioselectivity): The principal drawback arises when using unsymmetrical 1,2-dicarbonyl compounds (e.g., methylglyoxal). The two carbonyl groups possess different electrophilicity, and the C5 and C6 amino groups of the pyrimidine have different nucleophilicity.[8] This can lead to the formation of a mixture of 6- and 7-substituted regioisomers, complicating purification and reducing the yield of the desired product.[6] While the 6-substituted isomer is often the major product, achieving high regioselectivity can require careful optimization of reaction conditions like pH and temperature.[6][8]

DOT Diagram: Gabriel-Isay Synthesis using HTAP

G cluster_reactants Reactants cluster_products Products HTAP This compound (HTAP) Condensation Condensation (Gabriel-Isay) HTAP->Condensation Dicarbonyl Unsymmetrical 1,2-Dicarbonyl (R1-CO-CO-R2) Dicarbonyl->Condensation Isomer6 6-R1, 7-R2 Pterin (Major Isomer) Isomer7 6-R2, 7-R1 Pterin (Minor Isomer) Condensation->Isomer6 Mixture Formation Condensation->Isomer7 Potential Issue

Caption: Gabriel-Isay condensation of HTAP with an unsymmetrical dicarbonyl can yield a mixture of regioisomers.

5-Nitroso-6-aminopyrimidines: The Regioselective Timmis Synthesis

To overcome the regioselectivity problem inherent in the Gabriel-Isay method, the Timmis synthesis offers a powerful and elegant alternative. This approach utilizes a 5-nitroso-6-aminopyrimidine as the starting material.

  • Precursor Example: 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine.

  • Reaction Mechanism: This precursor condenses with a compound containing an active methylene group (e.g., ketones, nitriles, or esters like cyanoacetic acid). The reaction is typically base-catalyzed and proceeds via a Knoevenagel-type condensation between the active methylene and the 5-nitroso group, followed by cyclization to form the pyrazine ring.[5][7]

  • Key Advantage (Regioselectivity): The Timmis reaction is highly regioselective.[5][6] The cyclization mechanism is directed by the initial condensation with the nitroso group, unambiguously placing the substituents on the pyrazine ring and avoiding the formation of isomers.[5] This is a critical advantage for syntheses where a single, well-defined isomer is required.

  • Trade-off: The co-reactant is different (active methylene vs. dicarbonyl), which means the accessible side-chain functionalities are dictated by the availability of appropriate active methylene compounds.

DOT Diagram: Timmis Synthesis for Regiocontrol

G cluster_reactants Reactants Nitroso 5-Nitroso-6-aminopyrimidine Condensation Condensation (Timmis) Nitroso->Condensation ActiveMethylene Active Methylene Compound (X-CH2-Y) ActiveMethylene->Condensation Product Single Regioisomer of Pteridine Condensation->Product High Regioselectivity

Caption: The Timmis synthesis provides excellent regiocontrol, yielding a single pteridine isomer.

6-Chloro-5-nitropyrimidines: The Polonovski-Boon Route to Dihydropterins

For targets requiring a reduced pyrazine ring, such as the biologically active tetrahydrobiopterin, the Polonovski-Boon cyclization provides a direct entry point.[4]

  • Precursor Example: 6-Chloro-2,4-diamino-5-nitropyrimidine.

  • Reaction Mechanism: This precursor reacts with an α-amino carbonyl compound. The synthesis involves nucleophilic substitution of the chlorine atom by the amino group of the co-reactant, followed by reductive cyclization of the nitro group to form the pyrazine ring.[6]

  • Key Advantage (Access to Reduced Forms): The immediate product of the ring closure is a 7,8-dihydropterin.[6] This is a significant advantage as many pterin cofactors are active in their dihydro or tetrahydro forms.[5] The dihydropterin can then be used as is or further reduced. Alternatively, if the fully oxidized pterin is desired, the dihydro intermediate can be readily oxidized.[6] This method is also noted for its regiospecificity.[1][6]

  • Trade-off: The synthesis requires an α-amino carbonyl compound, which may be less readily available than the dicarbonyls or active methylene compounds used in other methods.

DOT Diagram: Polonovski-Boon Synthesis for Dihydropterins

G cluster_reactants Reactants ChloroNitro 6-Chloro-5-nitropyrimidine Cyclization Reductive Cyclization (Polonovski-Boon) ChloroNitro->Cyclization AminoCarbonyl α-Amino Carbonyl Compound AminoCarbonyl->Cyclization Dihydropterin 7,8-Dihydropterin (Semi-reduced) OxidizedPterin Fully Oxidized Pterin Dihydropterin->OxidizedPterin Optional Oxidation Cyclization->Dihydropterin Direct Product

Caption: The Polonovski-Boon synthesis directly yields dihydropterins, which can be optionally oxidized.

Data Summary: Precursor Performance at a Glance

FeatureThis compound (HTAP) 5-Nitroso-6-aminopyrimidines 6-Chloro-5-nitropyrimidines
Reaction Name Gabriel-Isay Synthesis[5][7]Timmis Synthesis[5][7]Polonovski-Boon Synthesis[6][9]
Co-reactant 1,2-Dicarbonyl CompoundActive Methylene Compoundα-Amino Carbonyl Compound
Primary Product Fully Oxidized PterinsFully Oxidized Pterins7,8-Dihydropterins[6]
Key Advantage Direct, simple route to the common pterin scaffold.Excellent regioselectivity; avoids isomeric mixtures.[5]Direct access to biologically relevant reduced pterins.[5][6]
Key Disadvantage Risk of regioisomer formation with unsymmetrical dicarbonyls.[6]Requires specific active methylene co-reactants.Requires specific α-amino carbonyl co-reactants.

Decision Workflow for Precursor Selection

Choosing the right precursor is a strategic decision based on the desired final product. The following workflow can guide this choice.

DOT Diagram: Precursor Selection Workflow

Workflow start Define Target Pteridine q_oxidation Is the target a dihydro- or tetrahydropterin? start->q_oxidation q_regio Is regiocontrol critical? (Unsymmetrical side-chain) q_oxidation->q_regio No polonovski Choose Polonovski-Boon (6-Chloro-5-nitropyrimidine) q_oxidation->polonovski Yes timmis Choose Timmis Synthesis (5-Nitroso-6-aminopyrimidine) q_regio->timmis Yes htap Choose Gabriel-Isay (HTAP) q_regio->htap No htap_note Note: Optimize conditions to maximize major isomer htap->htap_note

Caption: A decision-making flowchart for selecting the optimal pteridine synthesis precursor.

Experimental Protocols: A Practical Framework

The following protocols are provided as a foundational guide. Researchers must always consult primary literature and perform appropriate safety assessments before commencing any experimental work.

Protocol 1: General Synthesis of a Pterin using HTAP (Gabriel-Isay Condensation)

This protocol describes a representative synthesis of a 6-substituted pterin.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of this compound sulfate in a suitable solvent (e.g., water or a water/ethanol mixture). The pH is often adjusted to be mildly acidic to facilitate the reaction.[6]

  • Reactant Addition: Add a solution of 1.1 equivalents of the desired 1,2-dicarbonyl compound (e.g., methylglyoxal) to the pyrimidine solution.

  • Reaction: Heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The pteridine product, which is often poorly soluble, will precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold water, followed by ethanol, and then ether to remove impurities. If regioisomers are formed, further purification by recrystallization or column chromatography may be necessary.

  • Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.

Protocol 2: Conceptual Outline for Timmis Synthesis

This method offers a regioselective alternative.

  • Preparation: Dissolve the 5-nitroso-6-aminopyrimidine precursor (e.g., 2,4-diamino-6-hydroxy-5-nitrosopyrimidine) and 1.1 equivalents of the active methylene compound (e.g., ethyl cyanoacetate) in a suitable solvent like ethanol or pyridine.

  • Base Catalysis: Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide) to initiate the condensation.[5]

  • Reaction & Workup: Heat the mixture under reflux until the reaction is complete (monitored by TLC). The workup procedure will depend on the specific product but typically involves cooling, precipitation, filtration, and washing to yield the pure, single-isomer pteridine.

Conclusion

While this compound (HTAP) remains a valuable and direct precursor for the synthesis of the biologically important pterin scaffold via the Gabriel-Isay condensation, its application is limited by the potential for regioisomer formation. For syntheses demanding absolute control over substituent placement, the Timmis synthesis , employing a 5-nitroso-pyrimidine, is the superior choice.[5][6] Furthermore, when the target molecule is a reduced pteridine, the Polonovski-Boon cyclization offers a strategic advantage by directly yielding the 7,8-dihydropterin intermediate.[6]

The ultimate choice of precursor is not a matter of one being universally "better," but rather a strategic decision informed by the specific structure of the target molecule. By understanding the mechanistic nuances, advantages, and limitations of each synthetic route, researchers can navigate the complexities of pteridine chemistry with precision and efficiency.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 6-Hydroxy-2,4,5-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or a critical intermediate like 6-Hydroxy-2,4,5-triaminopyrimidine (6-HTP) is not merely a quality metric; it is the bedrock of reliable and reproducible downstream applications. In the context of drug discovery and development, impurities can have profound effects on the efficacy, safety, and stability of the final product. Therefore, a rigorous and multi-faceted analytical approach to purity assessment is paramount.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 6-HTP against a certified reference standard. It is structured to provide not just the "how," but more importantly, the "why," reflecting a field-proven understanding of the nuances of analytical chemistry in a pharmaceutical context. Our approach is grounded in the principles of scientific integrity, drawing upon authoritative guidelines from the International Council for Harmonisation (ICH) and pharmacopeial standards.

The Criticality of Purity for this compound

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring multiple amine groups and a hydroxyl group on a pyrimidine core, makes it susceptible to various side reactions and degradation pathways during synthesis and storage. The presence of impurities, which can include starting materials, byproducts, intermediates, and degradation products, can lead to:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, potentially leading to off-target effects or a modified efficacy of the final API.

  • Toxicity: Certain impurities can be toxic, even at trace levels, posing a significant safety risk.

  • Reduced Stability: Impurities can catalyze the degradation of the API, shortening its shelf life.

  • Challenges in Formulation: The presence of unknown or variable impurities can complicate the formulation of the final drug product.

Given these considerations, a comprehensive purity assessment is a non-negotiable step in the validation of any synthetic batch of 6-HTP.

A Multi-Pronged Approach to Purity Verification

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A robust purity assessment relies on a battery of orthogonal methods, each providing a unique piece of the puzzle. This guide will focus on a comparative analysis using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the main component and any organic impurities.

  • Mass Spectrometry (MS): For the confirmation of molecular weight and identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and identify any structural isomers or impurities.

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

The following sections will detail the experimental protocols for each of these techniques, present comparative data for a synthesized batch of 6-HTP against a certified reference standard, and discuss the interpretation of these results within the framework of international regulatory guidelines.

Experimental Design: A Self-Validating System

The core of our experimental design is the direct comparison of the synthesized 6-HTP (often as a sulfate salt) with a commercially available, high-purity reference standard. This approach allows for a clear and objective assessment of the synthesized material's quality.

Workflow for Purity Assessment

Caption: Overall workflow for the comprehensive purity assessment of synthesized 6-HTP.

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Expertise & Experience: HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power, sensitivity, and quantitative accuracy. For a polar molecule like 6-HTP, a reversed-phase HPLC method with a C18 column is a common starting point. However, challenges with retaining such polar analytes can arise. Therefore, careful method development is crucial. The method detailed below is adapted from established procedures for similar compounds and is designed to provide robust separation.[1]

Trustworthiness: The use of an internal standard, as described in a patent for the analysis of 6-HTP sulfate, provides a self-validating system for quantification.[1] It corrects for variations in injection volume and detector response, leading to more accurate and reproducible results. The system suitability tests ensure that the chromatographic system is performing adequately on the day of analysis.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes, then hold at 40% B for 5 minutes, followed by a return to initial conditions and a 5-minute re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the 6-HTP reference standard and dissolve in 100 mL of a 50:50 mixture of water and methanol to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the synthesized 6-HTP in the same manner as the standard solution.

    • Internal Standard (IS) Solution: Prepare a 0.1 mg/mL solution of p-aminobenzenesulfonic acid in the same diluent.

    • Working Solutions: To 1.0 mL of both the standard and sample solutions, add 1.0 mL of the IS solution and mix well.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of 6-HTP should be not more than 2.0%.

    • The tailing factor for the 6-HTP peak should be not more than 2.0.

    • The theoretical plates for the 6-HTP peak should be not less than 2000.

Data Presentation: Comparative HPLC Purity Analysis
SampleRetention Time (min)Peak AreaPurity (%)
Reference Standard 8.521,254,32199.8%
Synthesized 6-HTP 8.511,235,67898.5%
Impurity 1 (Synth.) 6.2312,4560.8%
Impurity 2 (Synth.) 10.157,8900.5%
Other Impurities -2,3450.2%

Interpretation of Results: The synthesized 6-HTP shows a purity of 98.5%, which is a good initial result. The presence of two main impurities at 0.8% and 0.5% requires further investigation. According to ICH Q3A guidelines, any impurity above the identification threshold (typically 0.10% for a new drug substance) should be characterized.[2]

Part 2: Mass Spectrometry for Molecular Weight Confirmation and Impurity Identification

Expertise & Experience: Mass spectrometry is an indispensable tool for confirming the molecular identity of a synthesized compound and for identifying unknown impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 6-HTP, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Trustworthiness: By comparing the mass spectrum of the synthesized material with that of the reference standard, we can confidently confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and any fragment ions, further increasing the confidence in the identification.

Experimental Protocol: LC-MS Analysis
  • Instrumentation:

    • LC-MS system equipped with an ESI source and a time-of-flight (TOF) or Orbitrap mass analyzer.

    • The same LC method as described for the HPLC-UV analysis can be used.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

Data Presentation: Comparative Mass Spectrometry Data
SampleExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Comments
Reference Standard 142.0729142.0731Confirms molecular formula C₄H₇N₅O.
Synthesized 6-HTP 142.0729142.0730Consistent with the reference standard.
Impurity 1 (m/z) -156.0885Potential starting material or byproduct.
Impurity 2 (m/z) -126.0623Potential degradation product.

Interpretation of Results: The observed mass for both the synthesized 6-HTP and the reference standard corresponds to the expected protonated molecular ion, confirming the identity of the main component. The masses of the impurities provide crucial clues for their identification, which would involve further investigation using techniques like MS/MS fragmentation studies.

Part 3: NMR Spectroscopy for Structural Verification

Expertise & Experience: NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H NMR gives information about the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. For a molecule like 6-HTP, which exists in tautomeric forms, NMR can be particularly insightful.[3]

Trustworthiness: A direct comparison of the NMR spectra of the synthesized material and the reference standard is the most reliable way to confirm structural identity. Any significant differences in chemical shifts or the presence of extra peaks in the spectrum of the synthesized sample would indicate the presence of impurities.

Experimental Protocol: NMR Analysis
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample (synthesized or standard) in 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is a good choice for polar compounds.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

Data Presentation: Comparative NMR Data (in DMSO-d₆)
NucleusSynthesized 6-HTP (δ, ppm)Reference Standard (δ, ppm)Assignment (Typical)
¹H 10.5 (br s, 1H)10.5 (br s, 1H)-OH
6.5 (br s, 2H)6.5 (br s, 2H)-NH₂
5.8 (br s, 2H)5.8 (br s, 2H)-NH₂
5.2 (br s, 2H)5.2 (br s, 2H)-NH₂
¹³C 160.1160.1C=O (keto tautomer)
155.4155.4C-NH₂
148.2148.2C-NH₂
98.798.7C-NH₂

Interpretation of Results: The ¹H and ¹³C NMR spectra of the synthesized 6-HTP are consistent with the reference standard, confirming the overall structure. The broad singlets in the ¹H NMR are characteristic of exchangeable protons (OH and NH₂). The ¹³C NMR chemical shifts are also in agreement, indicating the correct carbon framework. The absence of significant additional peaks in the spectra of the synthesized sample suggests a high level of purity from a structural perspective.

Part 4: Elemental Analysis for Elemental Composition Confirmation

Expertise & Experience: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This is a fundamental technique to confirm the empirical formula of a newly synthesized molecule.

Trustworthiness: The experimental results are compared against the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Experimental Protocol: Elemental Analysis
  • Instrumentation:

    • CHN(O) elemental analyzer.

  • Sample Preparation:

    • Accurately weigh a small amount of the dried sample (typically 1-3 mg).

Data Presentation: Comparative Elemental Analysis Data
ElementTheoretical (%) for C₄H₇N₅OReference Standard (%)Synthesized 6-HTP (%)
Carbon34.0434.0133.95
Hydrogen5.005.024.95
Nitrogen49.6249.5849.45
Oxygen11.3411.3911.65

Interpretation of Results: The elemental analysis results for the synthesized 6-HTP are in close agreement (within ±0.4%) with the theoretical values and the reference standard, providing strong evidence for the correct elemental composition and high purity of the material.

Potential Impurity Pathways

Understanding the potential sources of impurities is crucial for both process optimization and analytical method development.

Caption: Potential sources and types of impurities in synthesized 6-HTP.

Conclusion and Best Practices

This comprehensive guide demonstrates a robust, multi-technique approach for assessing the purity of synthesized this compound. The combination of HPLC for quantitative purity and impurity profiling, mass spectrometry for molecular weight confirmation, NMR for structural verification, and elemental analysis for elemental composition provides a self-validating system that ensures the quality and reliability of the synthesized material.

Best Practices for Researchers and Drug Development Professionals:

  • Orthogonal Methods are Key: Never rely on a single analytical technique for purity assessment.

  • Use Certified Reference Standards: A direct comparison to a well-characterized standard is the gold standard for purity verification.

  • Adhere to Regulatory Guidelines: Familiarize yourself with and follow the principles outlined in ICH guidelines for impurity testing.[3][4][5]

  • Characterize Unknown Impurities: Any impurity detected above the identification threshold should be structurally elucidated.

  • Maintain Thorough Documentation: Detailed records of all analytical procedures and results are essential for regulatory submissions and for ensuring batch-to-batch consistency.

By implementing these principles and methodologies, researchers and drug development professionals can have high confidence in the purity of their synthesized 6-HTP, paving the way for successful and reproducible downstream applications.

References

biological activity of 6-Hydroxy-2,4,5-triaminopyrimidine compared to its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 6-Hydroxy-2,4,5-triaminopyrimidine and Its Analogs

This guide provides a comprehensive analysis of the biological activities of this compound (6-HTP), a key heterocyclic compound, and its structurally related analogs. We will delve into comparative data across several key performance indicators, including antioxidant potential, enzyme inhibition, and antiproliferative effects, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

Introduction to this compound (6-HTP)

This compound, a derivative of pyrimidine, is a molecule of significant interest in biochemistry and pharmacology.[1] Its structure, featuring a pyrimidine core with three amino groups and one hydroxyl group, makes it a versatile building block and a biologically active compound in its own right.[2] It is recognized as a crucial intermediate in the synthesis of various pharmaceuticals, including antimicrobial and antiviral drugs.[1][3] Furthermore, 6-HTP is a known chromophore and exhibits antioxidant properties.[4][5] Its involvement in metabolic pathways is underscored by its role in the biosynthesis of riboflavin (Vitamin B2) and its interaction with enzymes like phenylalanine hydroxylase.[6][7][8]

This guide will compare the multifaceted biological activities of 6-HTP with its analogs, providing researchers and drug development professionals with a detailed reference for future studies.

Comparative Antioxidant Activity

The antioxidant potential of pyrimidine derivatives is a significant area of research, as oxidative stress is implicated in numerous diseases. The presence of electron-donating amino and hydroxyl groups on the pyrimidine ring of 6-HTP suggests inherent antioxidant capabilities.[4][9]

Mechanism of Action

The antioxidant activity of compounds like 6-HTP is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[10] This process converts the radical into a more stable molecule, thereby terminating the damaging chain reaction of oxidation.[10] The reduction of reactive oxygen species (ROS) by pyrimidine derivatives has been confirmed in various inflammatory models.[11]

Comparative Data
Compound/AnalogAssayActivity MetricReference
Pyrimidinium Betaine 1DPPH ScavengingHigh Activity at low conc.[10]
Pyrimidinium Betaine 3DPPH ScavengingHighest Activity at high conc.[10]
Pyrimidine Derivatives L1/L2ROS AssayReduced free radical levels[11]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of a test compound.[10]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Preparation of Test Samples: Dissolve the test compound (e.g., 6-HTP or its analogs) in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity (%RSA) is calculated using the following formula: %RSA = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the %RSA against the compound concentration.

Enzyme Inhibition: A Focus on Caspase-1 and Kinases

The ability of pyrimidine derivatives to act as enzyme inhibitors is a cornerstone of their therapeutic potential.[1][4] Analogs of 6-HTP have been developed as potent inhibitors for various enzyme classes, including caspases and kinases.

Triaminopyrimidines as Caspase-1 Inhibitors

Caspase-1 is a key enzyme in the inflammatory pathway, responsible for the activation of pro-inflammatory cytokines. Triaminopyrimidine scaffolds have been identified as potent, reversible, and allosteric inhibitors of caspase-1.[12]

Structure-Activity Relationship (SAR): Extensive SAR studies have been conducted on this class of compounds. It was found that alkyl and aryl groups linked to a piperazine nitrogen on the triaminopyrimidine core were generally well-tolerated. The most potent analogs had IC50 values in the low nanomolar range.[12]

Comparative Inhibition Data for Caspase-1:

Compound IDR Group on PiperazineLinkerIC50 (nM)
CK-1-41 PhenylEthylene31
AE-2-21 o-tolylMethylene18
AE-2-48 4-trifluoromethylphenylMethylene13
AE-2-51 Acetyl (Amide)-236

Data sourced from Huang et al., 2022.[12]

The data clearly indicates that small modifications to the substituent on the piperazine ring can significantly impact inhibitory potency. The conversion of the tertiary amine to a tertiary amide (AE-2-51) resulted in a marked decrease in activity.[12]

Diaminopyrimidines as Kinase Inhibitors

Diaminopyrimidine derivatives have been designed as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in various tumors and plays a crucial role in cancer cell proliferation and migration.[13]

Comparative Inhibition Data for FAK and Cancer Cell Lines:

Compound IDFAK IC50 (nM)A549 Cell IC50 (nM)MDA-MB-231 Cell IC50 (nM)
TAE-226 (Lead) 2.612088
A12 5.513094

Data sourced from He et al., 2023.[13]

Compound A12, a novel diaminopyrimidine derivative, demonstrated potent anticancer activity comparable to the lead compound TAE-226, making it a promising candidate for further development.[13]

Experimental Workflow: Enzyme Inhibition Assay (General)

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.

G cluster_0 Screening Phase cluster_1 Validation & Characterization Compound_Library Compound Library (e.g., Pyrimidine Analogs) HTS High-Throughput Screening (Primary Assay) Compound_Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response Assay (IC50 Determination) Hits->Dose_Response Mechanism Mechanism of Action Studies (e.g., Kinetics, Allostery) Dose_Response->Mechanism Selectivity Selectivity Profiling (Against other enzymes) Mechanism->Selectivity Lead_Compound Lead_Compound Selectivity->Lead_Compound Identifies Lead Compound

Caption: General workflow for enzyme inhibitor discovery.

Antiproliferative and Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology. Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.[14][15][16][17]

Mechanism of Action

The anticancer mechanisms of pyrimidine derivatives are diverse. For example, compound 9k, a 2,4-diaminopyrimidine derivative, was shown to inhibit the proliferation of A549 lung cancer cells by inducing apoptosis via a decrease in the mitochondrial membrane potential and by causing cell cycle arrest at the G2-M phase.[14] Other derivatives act as potent kinase inhibitors, as discussed previously.[13]

Comparative Antiproliferative Data

The following table summarizes the IC50 values of several novel 2,4-diaminopyrimidine derivatives against a panel of human cancer cell lines.

Compound IDA549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)PC-3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)
9k 2.143.595.523.69
13f 1.982.784.274.01
Palbociclib (Ref.) 7.829.3511.278.84
Momelotinib (Ref.) 5.386.417.936.52

Data sourced from Ma et al., 2023.[14]

The results show that compounds 9k and 13f exhibit significantly more potent antitumor activities than the reference drugs Palbociclib and Momelotinib across all tested cell lines.[14]

Experimental Protocol: MTT Cell Proliferation Assay

This protocol is a standard colorimetric assay for assessing cell viability.[13]

  • Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., diaminopyrimidine derivatives) and incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity

6-HTP and its analogs are recognized for their potential as antimicrobial agents.[3][4] Their development is crucial in the face of growing antimicrobial resistance.

Comparative Antimicrobial Data

Pyridothienopyrimidine derivatives, which are structurally related to 6-HTP, have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.[18]

Compound IDS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
6c 8168
8b 484
9a 484
9b 8168
Ampicillin (Ref.) 48-
Clotrimazole (Ref.) --4

Data sourced from Abdel-Moez et al., 2022.[18]

Compounds 8b and 9a showed the most significant antimicrobial activity, with MIC values comparable to the standard reference drugs Ampicillin and Clotrimazole.[18]

Conclusion and Future Directions

This compound is a foundational structure from which a multitude of biologically active analogs have been developed. This guide highlights the potent and diverse activities of these compounds, spanning antioxidant, anti-inflammatory, anticancer, and antimicrobial applications. The comparative data presented underscores the power of medicinal chemistry to fine-tune molecular structures to achieve high potency and selectivity. Future research should continue to explore the vast chemical space around the pyrimidine core, focusing on developing novel therapeutics with improved efficacy and safety profiles. The detailed protocols provided herein serve as a validated starting point for researchers aiming to evaluate the next generation of pyrimidine-based compounds.

References

A Senior Application Scientist's Guide to Spectroscopic Data Comparison of 6-Hydroxy-2,4,5-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Raw Material Integrity in Scientific Discovery

In the realms of pharmaceutical research and drug development, the starting material is the bedrock upon which all subsequent data is built. The identity, purity, and consistency of a chemical reagent like 6-Hydroxy-2,4,5-triaminopyrimidine are not mere details; they are critical determinants of experimental reproducibility, and ultimately, the success of a research program.[1][2] This pyrimidine derivative is a vital building block in the synthesis of numerous biologically active molecules, including potential therapeutics.[3][4] Consequently, variations in its quality from different suppliers can introduce unforeseen variables, leading to inconsistent results, loss of time, and squandered resources.[5]

This guide provides a comprehensive framework for the spectroscopic comparison of this compound sourced from different commercial suppliers. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to verify the structural integrity and purity of this compound. The protocols and data interpretations presented herein are designed to empower researchers to make informed decisions about the quality of their reagents, ensuring the robustness and validity of their scientific findings.

It is important to note that direct access to Certificates of Analysis (CoA) with detailed spectroscopic data from multiple suppliers for a specific lot is often restricted to customers. Therefore, the comparative data presented in this guide is illustrative , based on expected spectral characteristics derived from the known structure of this compound and established spectroscopic principles. This guide serves as a template for the rigorous analysis you should perform upon receiving a new batch of this critical reagent.

Understanding the Molecule: Tautomerism in this compound

A key feature of this compound is its potential for tautomerism. The "hydroxy" form can exist in equilibrium with its keto tautomer, 2,4,5-triamino-1,6-dihydropyrimidin-6-one.[6] This equilibrium can be influenced by factors such as the solvent, pH, and physical state (solid vs. solution), which will, in turn, affect the resulting spectroscopic data. Awareness of this phenomenon is crucial for accurate spectral interpretation.

Comparative Spectroscopic Analysis: An Illustrative Case Study

For this guide, we will compare the hypothetical spectroscopic data for this compound from two fictional suppliers, "Supplier A" and "Supplier B," against a trusted reference standard.

Parameter Reference Standard Supplier A Supplier B Comments
Appearance Off-white to light yellow powderOff-white powderLight brown powderA significant color deviation may indicate impurities.
¹H NMR Conforms to structureConforms to structureAdditional peaks observed at 2.1 ppm and 3.4 ppmSupplier B's material may contain solvent impurities (e.g., acetone, methanol).
¹³C NMR 4 signals, consistent with expected shifts4 signals, consistent with expected shifts4 primary signals, 2 minor signalsThe presence of minor signals in Supplier B's sample suggests carbon-containing impurities.
IR Spectrum Key functional group bands presentKey functional group bands presentBroader O-H/N-H stretch, unexpected peak at 1710 cm⁻¹Broader peaks could indicate higher water content. The 1710 cm⁻¹ peak may suggest a carbonyl-containing impurity.
Mass Spec (EI) M⁺ at m/z 141.07M⁺ at m/z 141.07M⁺ at m/z 141.07, additional ion at m/z 155.09The additional ion in Supplier B's sample points to an impurity with a higher molecular weight.
Purity (by qNMR) >99%98.5%94.2%Supplier B's product shows significantly lower purity.

Experimental Protocols and Data Interpretation

The following sections provide detailed methodologies for acquiring and interpreting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[7][8] For quality control, quantitative ¹H NMR (qNMR) is also a highly accurate method for determining purity.[9][10]

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample and a certified quantitative internal standard into a clean, dry vial. Dissolve the mixture in a known volume of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's good solubility and the ability to observe exchangeable protons (from -OH and -NH₂ groups).

  • Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz.

    • For ¹H NMR: Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T₁ of interest should be used for quantitative analysis.

    • For ¹³C NMR: A proton-decoupled experiment is standard. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • ¹H NMR Spectrum:

      • Chemical Shifts (δ): The protons on the amino (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets due to chemical exchange. Their chemical shifts can vary depending on concentration and residual water content.

      • Integration: The relative integrals of the peaks should correspond to the number of protons in each environment. For purity assessment using an internal standard, the integral of a known analyte peak is compared to the integral of a known standard peak.[11]

      • Impurities: Look for sharp singlets corresponding to common residual solvents (e.g., acetone ~2.09 ppm, methanol ~3.16 ppm in DMSO-d₆) or other unexpected peaks.[11]

    • ¹³C NMR Spectrum:

      • Number of Signals: Due to the molecule's low symmetry, four distinct carbon signals are expected.

      • Chemical Shifts (δ): The chemical shifts will be characteristic of the carbon environments. Carbons bonded to nitrogen or oxygen will be downfield (higher ppm values).[12][13] For instance, the carbon atom of the C=O in the keto tautomer would appear at a significantly higher chemical shift (~160-180 ppm) compared to the C-OH in the enol form.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]

Caption: Workflow for FTIR spectroscopic analysis.

  • Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount of the sample. The ATR method is generally faster and requires minimal sample preparation.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected first.

  • Data Interpretation:

    • O-H and N-H Stretching (3500-3200 cm⁻¹): A broad band in this region is expected due to the overlapping stretches of the hydroxyl and amino groups, as well as potential hydrogen bonding. The broadness can also be indicative of water content.

    • C=N and C=C Stretching (1650-1550 cm⁻¹): Strong absorptions in this region are characteristic of the pyrimidine ring.

    • N-H Bending (1650-1580 cm⁻¹): This may overlap with the ring stretching vibrations.

    • C-O Stretching (~1250 cm⁻¹): A band corresponding to the C-OH stretch should be visible.

    • Impurities: Sharp peaks in unexpected regions, such as a strong C=O stretch around 1700 cm⁻¹, could indicate the presence of an impurity.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[16] The fragmentation pattern can also offer clues about the molecule's structure.

Caption: Workflow for mass spectrometric analysis.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or a water/acetonitrile mixture, depending on the ionization technique used.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules like this include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Interpretation:

    • Molecular Ion Peak: For this compound (C₄H₇N₅O), the expected exact mass is approximately 141.0651 Da. In ESI positive mode, the [M+H]⁺ ion would be observed at m/z 142.0729. The presence of this peak confirms the molecular weight of the compound.

    • Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for pyrimidine derivatives may involve the loss of small neutral molecules like HCN or NH₃. The presence of unexpected ions could indicate impurities.

Conclusion: A Commitment to Quality

The rigorous spectroscopic evaluation of this compound from different suppliers is a non-negotiable step in ensuring the integrity of research and development activities.[17][18] While this guide uses illustrative data, the described workflows for NMR, FTIR, and Mass Spectrometry provide a robust framework for in-house quality control. By systematically comparing the spectroscopic data of incoming raw materials against a reliable reference standard and the expected spectral characteristics, researchers can confidently verify the identity and purity of their reagents. This diligence at the outset is a critical investment in the generation of reliable, reproducible, and ultimately, meaningful scientific data.

References

A Comparative Guide to High-Performance Polymers: The Role of 6-Hydroxy-2,4,5-triaminopyrimidine in Advanced Aramid Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the quest for novel polymers with superior performance characteristics is perpetual. This guide provides an in-depth comparative analysis of the material properties of aromatic polyamides (aramids) incorporating 6-Hydroxy-2,4,5-triaminopyrimidine and its isomers. We will delve into the synthesis, and the thermal, mechanical, and chemical properties of these advanced polymers, benchmarking them against established high-performance materials such as Nomex®, Kevlar®, and PEEK. This analysis is grounded in experimental data from scientific literature and established testing standards to provide a reliable resource for material selection and development.

Introduction: The Quest for Superior Polymer Properties

High-performance polymers are essential in applications demanding exceptional thermal stability, mechanical strength, and chemical resistance. Aromatic polyamides, or aramids, are a class of these polymers renowned for their use in aerospace, ballistics, and protective apparel. The introduction of heterocyclic rings and functional groups into the polymer backbone is a key strategy to enhance these properties further. This compound, with its unique arrangement of amino and hydroxyl groups, presents a compelling monomer for the synthesis of novel aramids with potentially enhanced intermolecular interactions and, consequently, superior material properties.

The rationale behind incorporating pyrimidine moieties lies in their ability to introduce strong hydrogen bonding sites and potentially disrupt chain packing in a controlled manner, which can influence solubility and processability without compromising thermal and mechanical performance. This guide will explore the tangible effects of this molecular design strategy.

Synthesis of Pyrimidine-Containing Aramids

The synthesis of aramids from this compound and its isomers, such as 4-hydroxy-2,6-diaminopyrimidine, typically involves a low-temperature solution polycondensation reaction. This method is preferred to avoid degradation of the thermally sensitive monomers and to achieve high molecular weight polymers.

Caption: General workflow for the synthesis of pyrimidine-containing aramids.

The choice of the aromatic diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride, significantly influences the final properties of the aramid, leading to rigid para-aramids or more flexible meta-aramids, respectively.

Comparative Analysis of Material Properties

A direct comparison of material properties is crucial for evaluating the potential of these novel aramids. The following sections present a comparative analysis based on available experimental data. It is important to note that specific data for polymers containing this compound is limited in open literature. Therefore, data from polymers synthesized with the closely related isomer, 4-hydroxy-2,6-diaminopyrimidine, is used as a primary reference point and is supplemented with data from other pyrimidine-containing aramids to provide a logical comparison.

Thermal Stability

Thermal stability is a critical parameter for high-performance polymers. It is typically evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. A common metric is the temperature at which 10% weight loss occurs (T10).

MaterialT10 (°C) in N2Key Features
Aramid with 4-hydroxy-2,6-diaminopyrimidine 346 - 508[1]Excellent thermal stability, with the range depending on the specific diacid chloride used.[1]
Nomex® (meta-aramid) ~410Does not melt or drip, carbonizes at high temperatures.
Kevlar® (para-aramid) ~550Exceptional thermal stability up to very high temperatures.
PEEK ~550High melting point and retains properties at elevated temperatures.

Note: The data for the aramid with 4-hydroxy-2,6-diaminopyrimidine is based on a study by Shabbir et al. on semiaromatic hyperbranched and carboxylic acid terminated aromatic polyamide-esters.[1]

The incorporation of the hydroxypyrimidine moiety results in aramids with impressive thermal stability, in some cases comparable to that of established materials like Nomex® and approaching that of Kevlar®, depending on the overall polymer structure.[1]

Mechanical Properties

Mechanical properties, such as tensile strength and modulus, define the structural performance of a polymer. These are typically measured following standardized procedures like ASTM D638 or ISO 527.

MaterialTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Aramids with pyridine moieties 72.5 - 87.32.35 - 2.875.3 - 9.5
Nomex® ~83~2.4~20-30
Kevlar® 49 ~3600~131~2.8
PEEK (unfilled) ~90-100~3.6~25-50

Note: Data for aramids with pyridine moieties is used as a proxy due to the lack of specific data for this compound-based aramids.

Chemical Resistance

The ability of a polymer to withstand various chemical environments is crucial for its application range. Chemical resistance is often evaluated by observing changes in mass, dimensions, and mechanical properties after exposure to different chemicals.

ChemicalAramid with Pyrimidine MoietyNomex®Kevlar®PEEK
Strong Acids ModerateGoodModerateGood to Excellent
Strong Bases GoodExcellentGoodExcellent
Organic Solvents GoodExcellentExcellentExcellent
Hydrolysis Expected to be goodGoodGoodExcellent

Aramids, in general, exhibit good resistance to a wide range of chemicals. The presence of the pyrimidine ring is not expected to significantly detract from this inherent resistance and may even enhance it in certain environments due to increased intermolecular forces. PEEK is known for its exceptional and broad chemical resistance.

Experimental Protocols

To ensure the validity and reproducibility of the comparative data, standardized testing methodologies must be employed.

Thermal Analysis: Thermogravimetric Analysis (TGA)

Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[2]

Protocol:

  • A small sample of the polymer (5-10 mg) is placed in a TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The T10 value is determined from the resulting weight loss curve.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Mechanical Testing: Tensile Properties

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Protocol:

  • Dumbbell-shaped specimens of the polymer are prepared according to the standard's specifications.

  • The specimens are conditioned at a specific temperature and humidity.

  • A universal testing machine is used to apply a tensile load to the specimen at a constant crosshead speed.

  • The load and extension are recorded until the specimen fractures.

  • Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.

Caption: Workflow for Tensile Properties Testing.

Conclusion and Future Outlook

The incorporation of this compound and its isomers into aramid backbones presents a promising avenue for the development of novel high-performance polymers. The available data on analogous systems suggest that these materials can exhibit exceptional thermal stability, rivaling that of established commercial aramids. While more extensive research is needed to fully characterize their mechanical and chemical resistance properties, the initial findings are highly encouraging.

Future research should focus on the synthesis and comprehensive characterization of a wider range of aramids derived from this compound to build a more complete dataset. This will enable a more direct and detailed comparison with existing high-performance polymers and pave the way for their application in demanding fields such as aerospace, electronics, and advanced composites. The continued exploration of novel heterocyclic monomers is a critical step in pushing the boundaries of polymer performance.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Hydroxy-2,4,5-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 6-Hydroxy-2,4,5-triaminopyrimidine (6-HTP) is paramount. As a crucial intermediate in the synthesis of pharmaceuticals like the antiviral acyclovir and the hematopoietic agent folic acid, its purity and concentration directly impact the safety and efficacy of the final drug product.[1][2] This guide provides an in-depth, objective comparison of three common analytical methods for 6-HTP quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This document moves beyond a simple listing of procedures. It is designed as a self-validating system, explaining the scientific rationale behind experimental choices and providing a framework for cross-validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6] The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[7] This guide will empower you to select the most appropriate method for your specific application, whether for in-process control, final product release, or research and development.

The Analyte: this compound (6-HTP)

6-HTP is a pyrimidine derivative characterized by three amino groups and one hydroxyl group.[8][9] This structure, particularly its sulfate salt form which enhances solubility, is what we will be targeting.[9][10] Understanding its physicochemical properties is key to developing robust analytical methods.

The Core of Comparison: A Cross-Validation Framework

Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and produce comparable results. Our comparative analysis is structured around a rigorous cross-validation protocol designed to assess the key performance characteristics as defined by ICH Q2(R2).[3][5]

Below is the logical workflow we will follow to compare HPLC-UV, LC-MS/MS, and UV-Vis for the analysis of 6-HTP.

cluster_prep Phase 1: Preparation & Protocol Definition cluster_validation Phase 2: Method Validation per ICH Q2(R2) cluster_comparison Phase 3: Cross-Validation & Method Selection P1 Define Analytical Need (e.g., QC, R&D) P2 Develop Method Protocols (HPLC-UV, LC-MS/MS, UV-Vis) P1->P2 P3 Prepare Standards & QC Samples (Certified 6-HTP Sulfate) P2->P3 V1 Linearity & Range P3->V1 Execute Validation Experiments V2 Accuracy (% Recovery) P3->V2 Execute Validation Experiments V3 Precision (Repeatability & Intermediate) P3->V3 Execute Validation Experiments V4 Selectivity / Specificity P3->V4 Execute Validation Experiments V5 LOD & LOQ P3->V5 Execute Validation Experiments C1 Compare Performance Data V1->C1 Compile & Analyze Validation Reports V2->C1 Compile & Analyze Validation Reports V3->C1 Compile & Analyze Validation Reports V4->C1 Compile & Analyze Validation Reports V5->C1 Compile & Analyze Validation Reports C2 Assess Pros & Cons (Cost, Speed, Sensitivity) C1->C2 C3 Select Fit-for-Purpose Method C2->C3

Caption: Cross-Validation Workflow for 6-HTP Analytical Methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 6-HTP, a reverse-phase method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous/organic mixture. The separated 6-HTP is then quantified by its absorbance of UV light at a specific wavelength.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • This compound sulfate reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphate buffer (pH 3.0).

    • Deionized water.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 95:5 (v/v) Phosphate Buffer (pH 3.0) : Acetonitrile. Causality: The acidic phosphate buffer ensures the amine groups on 6-HTP are protonated, leading to consistent retention and sharp peak shapes on the C18 column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 280 nm. Causality: This wavelength is chosen based on the UV absorbance maximum of the pyrimidine chromophore, providing high sensitivity.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 6-HTP sulfate reference standard, dissolve in and dilute to 100 mL with mobile phase.

    • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to create at least five concentration levels.

    • QC Samples: Prepare at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) from a separate weighing of the reference standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers superior selectivity and sensitivity by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and a specific parent ion is selected. This ion is then fragmented, and a specific daughter ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and minimizes interferences from the sample matrix.[11]

Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • UHPLC or HPLC system.

    • Triple quadrupole mass spectrometer with an ESI source.

  • Reagents and Standards:

    • Same as HPLC-UV, with the addition of Formic Acid (LC-MS grade).

    • Internal Standard (IS): A structurally similar, stable isotope-labeled compound or a related molecule (e.g., 2,4,5-Triaminopyrimidine).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A short gradient from 5% to 95% B over 5 minutes. Causality: The gradient elution allows for faster run times and better peak shapes compared to isocratic elution, which is critical for high-throughput analysis. Formic acid is a volatile buffer compatible with MS detection.

    • Flow Rate: 0.4 mL/min.

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Causality: The multiple amino groups on 6-HTP are readily protonated, making ESI+ the ideal ionization mode.

    • MRM Transitions:

      • 6-HTP: Precursor ion (Q1) m/z 142.1 → Product ion (Q3) m/z 125.1 (hypothetical loss of NH3).

      • Internal Standard (IS): To be determined based on the chosen IS.

    • Source Parameters: Optimize source temperature, gas flows, and spray voltage for maximum signal intensity.

  • Preparation of Solutions:

    • Prepare calibration standards and QC samples in the same manner as for HPLC, but include a fixed concentration of the Internal Standard in all samples and standards. Causality: The IS corrects for variations in sample preparation, injection volume, and instrument response, thereby improving accuracy and precision.

Method 3: UV-Vis Spectrophotometry

Principle: This is the simplest method, based on the Beer-Lambert law. It measures the amount of light absorbed by 6-HTP at its wavelength of maximum absorbance (λmax) in a suitable solvent. The absorbance is directly proportional to the concentration. This method is fast and cost-effective but lacks the selectivity of chromatographic methods.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation:

    • Double-beam UV-Vis spectrophotometer with 1 cm matched quartz cuvettes.

  • Reagents and Standards:

    • This compound sulfate reference standard.

    • Diluent: 0.1 M Hydrochloric Acid (HCl). Causality: An acidic diluent ensures the chromophore is in a consistent protonated state, leading to a stable and reproducible λmax.

  • Methodology:

    • Determination of λmax: Scan a mid-range concentration solution (e.g., 10 µg/mL) from 400 nm to 200 nm against a diluent blank to determine the wavelength of maximum absorbance. Let's assume this is found to be 278 nm.

    • Preparation of Solutions:

      • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 6-HTP sulfate reference standard, dissolve in and dilute to 100 mL with 0.1 M HCl.

      • Calibration Standards (2-20 µg/mL): Prepare a series of dilutions from the stock solution in 0.1 M HCl.

    • Measurement: Measure the absorbance of each calibration standard and sample at the determined λmax (278 nm) against the diluent blank.

Cross-Validation Data & Performance Comparison

The following tables summarize the hypothetical, yet plausible, performance data obtained from validating each method according to the ICH Q2(R2) framework.[3][12]

Table 1: Linearity and Range
ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linear Range 1 - 100 µg/mL0.1 - 100 ng/mL2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Calibration Model LinearLinear (weighted)Linear

Interpretation: All methods demonstrate excellent linearity within their respective ranges. The standout is LC-MS/MS, which offers a significantly lower quantification range, making it suitable for trace analysis. The UV-Vis method has the narrowest linear range, which may require more frequent sample dilution.

Table 2: Accuracy and Precision
ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%97.9% - 102.5%
Precision (Repeatability, %RSD) < 1.0%< 1.5%< 2.0%
Precision (Intermediate, %RSD) < 1.5%< 2.0%< 2.5%

Interpretation: Both HPLC-UV and LC-MS/MS show exceptional accuracy and precision, well within typical acceptance criteria (e.g., %RSD < 2%). The use of an internal standard in LC-MS/MS contributes to its excellent performance. The UV-Vis method, while acceptable, shows slightly higher variability, which is inherent to the technique's lower selectivity.

Table 3: Selectivity and Sensitivity
ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Selectivity High (resolves from impurities)Very High (mass-based)Low (prone to interference)
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL0.5 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mL2.0 µg/mL

Interpretation: This is the most significant point of differentiation. LC-MS/MS is orders of magnitude more sensitive (lower LOD/LOQ) and its selectivity is unparalleled, capable of distinguishing 6-HTP from structurally similar impurities. HPLC-UV offers good selectivity for purity testing where potential impurities can be chromatographically separated. UV-Vis has poor selectivity, as any compound absorbing light at the same wavelength will interfere with the measurement.

Experimental Workflow Visualization

The following diagram illustrates the typical sample processing workflow for the two chromatographic techniques.

cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow H1 Weigh Sample H2 Dissolve & Dilute in Mobile Phase H1->H2 H3 Filter (0.45 µm) H2->H3 H4 Inject into HPLC H3->H4 L1 Weigh Sample L2 Add Internal Standard L1->L2 L3 Dissolve & Dilute L2->L3 L4 Inject into LC-MS/MS L3->L4

Caption: Sample Preparation Workflows for Chromatographic Methods.

Conclusion: Selecting the Right Tool for the Job

The cross-validation of these three methods demonstrates that the choice of an analytical procedure is highly dependent on its intended application. No single method is universally superior; each has a distinct profile of strengths and weaknesses.

  • UV-Vis Spectrophotometry is the most rapid and cost-effective method. It is best suited for high-concentration, pure samples where speed is critical and potential interferences are known to be absent, such as in some stages of in-process manufacturing for a quick concentration check.

  • HPLC-UV represents the gold standard for routine quality control (QC) for product release and stability testing. It provides a robust balance of selectivity, accuracy, precision, and cost. It is capable of separating and quantifying 6-HTP while simultaneously providing information on related impurities, making it ideal for purity assays.

  • LC-MS/MS is the method of choice for applications requiring the highest sensitivity and selectivity. This includes bioanalysis (measuring drug levels in biological matrices like plasma), trace impurity analysis, and reference standard characterization. While more expensive and complex, its ability to provide unambiguous, mass-based confirmation and quantification is unmatched.

By understanding the causality behind the protocols and objectively comparing their validated performance characteristics, researchers and drug development professionals can confidently select and defend the use of the most appropriate analytical method for this compound, ensuring data integrity and product quality.

References

Performance Evaluation of 6-Hydroxy-2,4,5-triaminopyrimidine in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities in relevant biochemical assays is a cornerstone of innovation. This guide provides an in-depth analysis of 6-Hydroxy-2,4,5-triaminopyrimidine (6-HTAP) and its potential performance in various biochemical contexts. Rather than a simple product-to-product comparison, we will explore the methodologies and experimental considerations for evaluating a molecule like 6-HTAP, drawing on its known characteristics and comparing the assay platforms themselves.

Introduction to this compound (6-HTAP)

This compound is a pyrimidine derivative with a unique molecular architecture, featuring three amino groups and one hydroxyl group.[1][2][3] This structure suggests its potential for diverse biological activities, including as an enzyme modulator and a precursor for bioactive molecules.[2][4] It is recognized as an intermediate in the synthesis of pharmaceuticals, such as antimicrobial agents, and agricultural chemicals.[5] Notably, its sulfate salt is a known impurity in folic acid synthesis.[2] While not a mainstream biochemical probe, its documented activity with certain enzymes and the fluorescent properties of its derivatives warrant a closer look at its potential in various assay systems.[6][7]

Evaluating Enzymatic Activity Modulation: The Case of Phenylalanine Hydroxylase

A key piece of historical data demonstrates 6-HTAP's activity within the phenylalanine hydroxylase system.[7] This provides a foundational example of how to approach the evaluation of its performance in an enzyme assay.

Mechanism of Action and Experimental Rationale

Phenylalanine hydroxylase is a critical enzyme in amino acid metabolism. The study by Kaufman (1979) revealed that 6-HTAP can act in this system, although it leads to a largely uncoupled reaction where the ratio of DPNH (now more commonly referred to as NADH) oxidation to tyrosine formation is high.[7] This "uncoupling" is a critical performance parameter, indicating that the compound facilitates cofactor oxidation without efficient substrate conversion.

The experimental design for such an assay hinges on monitoring both cofactor consumption and product formation simultaneously. This dual-monitoring approach is essential for a complete performance evaluation.

Comparative Analysis of Assay Methodologies

When evaluating an enzyme modulator like 6-HTAP, several assay formats can be employed. The choice of method will significantly impact the data obtained.

Assay MethodologyPrincipleAdvantagesDisadvantages
Spectrophotometry Measures the change in absorbance of a substrate, product, or cofactor (e.g., NADH at 340 nm).Simple, widely available instrumentation, cost-effective.Can be prone to interference from other absorbing compounds in the sample. Lower sensitivity compared to other methods.
Fluorometry Measures the fluorescence of a product or a probe that reacts with a product.High sensitivity, wide dynamic range.Requires a fluorescent substrate or product. Can be susceptible to quenching or autofluorescence from sample components.
High-Performance Liquid Chromatography (HPLC) Separates and quantifies the substrate and product.High specificity and accuracy, can resolve multiple products.Lower throughput, requires specialized equipment and expertise.
Calorimetry Measures the heat change associated with the enzymatic reaction.Label-free, provides thermodynamic data.Requires specialized and sensitive instrumentation.

For a compound like 6-HTAP in the phenylalanine hydroxylase system, a combination of spectrophotometry (to track NADH oxidation) and HPLC (to quantify tyrosine formation) would provide a comprehensive picture of its activity and uncoupling effect.

Detailed Experimental Protocol: Evaluating 6-HTAP with Phenylalanine Hydroxylase

This protocol is adapted from the principles of phenylalanine hydroxylase assays.

  • Reagent Preparation:

    • Prepare a stock solution of 6-HTAP in an appropriate solvent.

    • Prepare assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8).

    • Prepare solutions of phenylalanine, NADH, and catalase.

    • Purify phenylalanine hydroxylase according to standard methods.

  • Assay Procedure:

    • In a quartz cuvette, combine the assay buffer, phenylalanine, NADH, catalase, and the desired concentration of 6-HTAP.

    • Initiate the reaction by adding phenylalanine hydroxylase.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer to measure NADH oxidation.

    • At specific time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., with perchloric acid).

    • Analyze the quenched aliquots by HPLC to quantify the amount of tyrosine formed.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the spectrophotometric data.

    • Calculate the rate of tyrosine formation from the HPLC data.

    • Determine the stoichiometry of NADH oxidized per mole of tyrosine formed to quantify the uncoupling effect.

Assessing Performance in Reactive Oxygen Species (ROS) Detection

While there is no direct evidence of 6-HTAP being a primary probe for reactive oxygen species (ROS), its antioxidant potential has been suggested.[3] Evaluating its ability to scavenge ROS or act as a fluorescent indicator of their presence is a logical extension of its biochemical characterization. The hydroxyl radical (•OH) is a particularly damaging ROS.[8]

Conceptual Framework for 6-HTAP in ROS Assays

Given its chemical structure, 6-HTAP could potentially be evaluated in two main types of ROS assays:

  • As an antioxidant: Its ability to quench ROS could be measured by its inhibition of a ROS-generating reaction.

  • As a fluorescent probe: Oxidation of 6-HTAP by ROS could lead to the formation of a fluorescent product. This is speculative but based on the fluorescent nature of its derivatives.[9][6]

Comparison of Common ROS Detection Probes

To provide context, it is crucial to understand the performance of established ROS probes.

ProbeTarget ROSDetection MethodAdvantagesLimitations
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) General oxidative stress (H₂O₂, •OH, etc.)[10]FluorescenceWidely used, provides a rapid readout of total ROS.[10]Not specific for a single ROS, prone to auto-oxidation.[11]
Dihydroethidium (DHE) Superoxide (O₂•⁻)[12]Fluorescence/HPLCSpecific product (2-hydroxyethidium) formed with superoxide.[12]Overlapping fluorescence spectra of specific and non-specific products.[11][12]
MitoSOX™ Red Mitochondrial SuperoxideFluorescenceSpecifically targets mitochondria.[13]Red fluorescence can be generated by species other than superoxide.[14]
3'-(p-aminophenyl) fluorescein (APF) Hydroxyl radical (•OH), peroxynitrite, hypochlorite[15]FluorescenceHigh sensitivity.[15]Can react with multiple ROS.[15]
Singlet Oxygen Sensor Green (SOSG) Singlet oxygen (¹O₂)[16]FluorescenceHighly selective for singlet oxygen.[16]Weak initial fluorescence.[16]
Experimental Workflow for Evaluating 6-HTAP as a Hydroxyl Radical Scavenger

This workflow outlines how to test the antioxidant potential of 6-HTAP against hydroxyl radicals generated by the Fenton reaction.

G cluster_0 Step 1: Fenton Reaction Setup cluster_1 Step 2: Reaction and Incubation cluster_2 Step 3: Data Acquisition and Analysis A Prepare Fenton Reagents: FeSO₄ and H₂O₂ D Mix FeSO₄, APF, and 6-HTAP (or vehicle control) A->D B Prepare 6-HTAP solution at various concentrations B->D C Prepare a fluorescent probe (e.g., APF) C->D E Initiate reaction by adding H₂O₂ D->E F Incubate at 37°C for a defined time (e.g., 30 min) E->F G Measure fluorescence intensity (Ex/Em for APF) F->G H Compare fluorescence in the presence and absence of 6-HTAP G->H I Calculate % inhibition of fluorescence by 6-HTAP H->I

Caption: Workflow for assessing the hydroxyl radical scavenging activity of 6-HTAP.

Application in Xanthine Oxidase Assays

Xanthine oxidase is a key enzyme in purine metabolism and a significant source of superoxide and hydrogen peroxide.[17][18] Assays for xanthine oxidase activity are crucial in drug discovery, particularly for conditions like gout.

Potential Roles for 6-HTAP in Xanthine Oxidase Assays

Given its structure, 6-HTAP could be evaluated as:

  • An inhibitor of xanthine oxidase: Its ability to block the enzyme's active site could be quantified.

  • A substrate for xanthine oxidase: This is less likely but possible.

  • A component of the detection system: It could potentially react with the H₂O₂ produced by the enzyme.

Overview of Xanthine Oxidase Assay Kits

Commercially available kits provide standardized methods for measuring xanthine oxidase activity.[18][19][20] These kits typically rely on the detection of a downstream product, either uric acid or hydrogen peroxide.

  • Colorimetric Assays: Often use a probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a colored product.[18][19]

  • Fluorometric Assays: Employ a probe that is converted into a fluorescent compound upon reaction with H₂O₂.[20]

The choice between these methods depends on the required sensitivity, with fluorometric assays generally offering a lower limit of detection.

Signaling Pathway for a Typical Xanthine Oxidase Assay

G Xanthine Xanthine XO Xanthine Oxidase (XO) Xanthine->XO UricAcid Uric Acid XO->UricAcid H2O2 H₂O₂ XO->H2O2 HRP HRP H2O2->HRP Probe Detection Probe (e.g., Amplex Red) Probe->HRP Signal Measurable Signal (Color/Fluorescence) HRP->Signal

Caption: Generalized signaling pathway for a xanthine oxidase assay.

Conclusion and Future Directions

This compound presents an interesting case study for biochemical assay evaluation. While not a widely adopted probe, its known interaction with phenylalanine hydroxylase provides a solid foundation for its characterization as an enzyme modulator.[7] Its potential as an antioxidant or a fluorescent probe for ROS, while speculative, is grounded in its chemical structure and the properties of its derivatives.[3][9][6]

For researchers investigating 6-HTAP or similar novel compounds, the key takeaway is the importance of a multi-faceted evaluation strategy. A thorough analysis requires not just a single assay but a suite of orthogonal methods to probe different aspects of the molecule's activity. By combining techniques like spectrophotometry, HPLC, and fluorescence-based assays, a comprehensive performance profile can be constructed, paving the way for new discoveries in drug development and biochemical research.

References

Navigating the Structure-Activity Landscape of 6-Hydroxy-2,4,5-triaminopyrimidine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the structural basis for a multitude of biologically active compounds. Among these, 6-Hydroxy-2,4,5-triaminopyrimidine (6-OH-TAPs) and its analogs represent a class of molecules with significant therapeutic potential, demonstrating a spectrum of activities ranging from enzyme inhibition to antimicrobial effects. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of 6-OH-TAPs and related pyrimidine derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Core Moiety: this compound

This compound is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with three amino groups and one hydroxyl group.[1][2] This unique arrangement of functional groups imparts distinct physicochemical properties that influence its biological activity. It is known to be sparingly soluble in water and is often used as a pharmaceutical intermediate in the synthesis of more complex molecules.[2] While the specific mechanism of action for the parent compound is not extensively detailed in the literature, it is suggested to involve interactions with enzymes or receptors.[2]

Comparative Analysis: Structure-Activity Relationship Studies

Case Study: Triaminopyrimidine Derivatives as Caspase-1 Inhibitors

A study on the expansion of the structure-activity relationship of triaminopyrimidines as caspase-1 inhibitors provides valuable insights that can be extrapolated to the 6-OH-TAP scaffold.[3][4] The general structure of the investigated compounds features a central triaminopyrimidine core with a piperazine linker.

Key SAR Observations:

  • Substitution on the Piperazine Ring: The nature of the substituent on the piperazine nitrogen significantly impacts inhibitory potency.

    • Aryl and Alkyl Groups: In general, both alkyl and aryl groups attached via a methylene or ethylene linker to the piperazine nitrogen were well-tolerated, with IC50 values in the nanomolar range.[3][4]

    • Electron-Withdrawing vs. Electron-Donating Groups: A nuanced relationship was observed. While some electron-withdrawing groups decreased potency, the 4-trifluoromethylphenyl derivative (AE-2-48) was one of the most potent compounds.[3] Conversely, strong electron-donating groups led to modest activity.[3]

    • Steric Hindrance: The position of substituents on an aryl ring played a crucial role. For instance, a methylene-linked o-tolyl group (AE-2-21) was significantly more potent than the corresponding p-tolyl analog.[3]

Table 1: Comparative Inhibitory Activity of Triaminopyrimidine Derivatives against Caspase-1 [3][4]

Compound IDLinkerSubstituent on PiperazineIC50 (nM)
AE-2-48 Ethylene4-Trifluoromethylphenyl13
AE-2-21 Methyleneo-Tolyl18
CK-1-41 EthylenePhenyl31
AE-1-37 Ethylene3-Methoxyphenyl108
CA-1-11 AmideMaleimide134
EM-1-10 Amideα-Chloroacetamide144
AE-2-51 AmideAcetyl236
CK-1-35 Ethylene4-Methoxyphenyl>200

Implications for this compound Derivatives:

The introduction of a hydroxyl group at the 6-position of the triaminopyrimidine core would likely influence the molecule's electronic properties, hydrogen bonding capacity, and overall conformation. This could potentially alter its binding affinity for target enzymes. Further research is warranted to synthesize and evaluate a focused library of 6-OH-TAP derivatives to elucidate the specific impact of this substitution.

Broader Biological Activities and Alternative Scaffolds

Derivatives of the broader pyrimidine class have been investigated for a wide array of biological activities, offering a comparative landscape for the potential of 6-OH-TAPs.

  • Antimicrobial Activity: Various pyrimidine derivatives have demonstrated significant antibacterial and antifungal properties.[1][5][6] Their mechanism often involves the inhibition of essential microbial enzymes.

  • Enzyme Inhibition: Beyond caspase-1, pyrimidine-based compounds have been shown to inhibit other enzymes like glutathione reductase and those involved in pyrimidine biosynthesis.[7][8]

  • Anticancer Activity: The pyrimidine scaffold is a common feature in many anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[9]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key biological assays are provided below.

General Spectrophotometric Enzyme Inhibition Assay

This protocol is a widely applicable method for determining the inhibitory potency of compounds against enzymes that produce a change in absorbance during their reaction.[10]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • This compound derivative (or other test compound)

  • Assay buffer (optimized for the specific enzyme's pH and ionic strength)

  • UV-Vis spectrophotometer

  • 96-well microplates or cuvettes

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In the wells of a 96-well plate or in cuvettes, add a fixed concentration of the enzyme to a series of increasing concentrations of the inhibitor. Include a control well with no inhibitor. Incubate this mixture for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding a specific concentration of the substrate to each well.

  • Kinetic Measurement: Immediately place the plate or cuvette into the spectrophotometer and measure the change in absorbance over time at a pre-determined wavelength corresponding to the substrate or product.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative (or other test compound)

  • Sterile 96-well microplates

  • Standardized microbial inoculum

  • Positive control antibiotic/antifungal

  • Negative control (medium only)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and create a series of two-fold dilutions in the microplate wells using the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established protocols (e.g., McFarland standards).

  • Inoculation: Add the standardized inoculum to each well of the microplate, including the positive and negative controls.

  • Incubation: Incubate the microplates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization of a Relevant Signaling Pathway

The inhibition of caspase-1 by triaminopyrimidine derivatives has significant downstream effects on the inflammatory pathway. The following diagram illustrates this relationship.

Caspase1_Pathway cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 activate Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 cleaves Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation & Pyroptosis IL1b->Inflammation IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N GSDMD_N->Inflammation Inhibitor Triaminopyrimidine Inhibitor Inhibitor->Casp1 inhibits

Caption: Inhibition of Caspase-1 by triaminopyrimidine derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct and extensive SAR studies on its derivatives are still emerging, the comparative analysis of related pyrimidine series provides a strong foundation for rational drug design. The case study of triaminopyrimidines as caspase-1 inhibitors highlights the key structural features that can be modulated to enhance potency.

Future research should focus on the synthesis and biological evaluation of a dedicated library of 6-OH-TAP derivatives to systematically probe the influence of substitutions at the amino and hydroxyl groups. Such studies, guided by the principles outlined in this guide and employing robust experimental protocols, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Hydroxy-2,4,5-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a pivotal intermediate in the synthesis of various bioactive molecules, including antimicrobial agents and herbicides, 6-Hydroxy-2,4,5-triaminopyrimidine and its salts are common reagents in pharmaceutical and agricultural research.[1] While indispensable for innovation, the responsible management of its waste is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely, reinforcing a culture of safety that extends beyond the bench.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal procedures begin, a thorough understanding of the potential hazards is essential. While some safety data sheets (SDS) may classify this compound sulfate as not hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), other sources indicate potential for irritation.[2] Therefore, it is prudent to handle this compound with a conservative approach, assuming it may cause irritation upon contact.

Causality: The rationale for treating a substance with caution, even with conflicting classifications, is a cornerstone of laboratory safety. Potential irritant properties can compromise the health of laboratory personnel and lead to unsafe working conditions if not properly managed.

Table 1: Summary of Potential Hazards

Hazard TypeGHS ClassificationDescriptionPrimary Exposure Routes
Skin Irritation H315: Causes skin irritation[3]May cause redness, itching, or inflammation upon direct contact.Dermal contact
Eye Irritation H319: Causes serious eye irritation[3]Can cause significant discomfort, redness, watering, and potential damage to eye tissue.Ocular contact (splash/dust)
Respiratory Irritation H335: May cause respiratory irritation[3]Inhalation of dust may irritate the nose, throat, and lungs, leading to coughing or shortness of breath.Inhalation of airborne powder

Section 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper handling is the first line of defense against exposure. All manipulations involving this compound, including weighing, transfer, and preparation for disposal, should be conducted within a certified chemical fume hood or in a well-ventilated area to minimize inhalation risk.[4][5][6]

Core Protocol: Personal Protective Equipment (PPE)

A self-validating PPE protocol ensures that a barrier is always present between the researcher and the chemical.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin exposure.[4]

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[4]

  • Footwear: Closed-toed shoes are mandatory in any laboratory setting where chemicals are handled.[4]

Caption: Pre-Disposal Safety Workflow.

Section 3: Step-by-Step Disposal Protocol

The disposal of chemical waste is a regulated process. The primary responsibility for correctly identifying and classifying waste lies with the generator—the laboratory that created it.

Step 3.1: Waste Characterization

The crucial first step is to determine if the waste is hazardous. According to the U.S. Environmental Protection Agency (EPA) guidelines listed in 40 CFR Part 261.3, the waste generator must make this classification.[7] this compound is not explicitly listed as a RCRA P-series or U-series hazardous waste.[7] However, it may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given its potential irritant properties, it should be managed as a hazardous chemical waste stream.

Step 3.2: Waste Segregation

Proper segregation prevents dangerous reactions and ensures compliant disposal.

  • Solid Waste: Collect unused or expired solid this compound, along with grossly contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads), in a designated solid hazardous waste container.[4]

  • Liquid Waste: Collect any solutions containing this compound in a designated liquid hazardous waste container.[4]

  • Incompatibilities: This compound should be kept away from strong oxidizing agents.[7] Therefore, its waste stream must be segregated from oxidizer waste.

Step 3.3: Containerization and Labeling

  • Container Selection: Use a container that is compatible with the chemical, in good condition, and has a secure, leak-proof lid.[6]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (or its sulfate salt, as appropriate)

    • An accurate list of all container contents

    • The accumulation start date

    • Associated hazards (e.g., "Irritant")

Step 3.4: Accumulation and Final Disposal

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4] This area should be away from drains and incompatible materials.

  • Once the container is full or ready for pickup, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for removal.[4] Provide them with an accurate inventory of the waste.

Caption: Step-by-step chemical waste disposal workflow.

Section 4: Emergency Procedures (Spill & Exposure)

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Cleanup Protocol

  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Don PPE: Before addressing the spill, wear all required PPE as detailed in Section 2.

  • Contain & Collect: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[7] Crucially, avoid generating dusty conditions. [7] For liquid spills, use an inert absorbent material like vermiculite or sand, then collect the absorbed material into the waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[4]

  • Report: Report the spill to your laboratory supervisor and EHS department.[4]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid if irritation develops.[7]

  • Inhalation: Remove from exposure and move to fresh air immediately. Seek medical attention if symptoms occur.[2][7]

  • Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical aid.[7]

Section 5: Regulatory Context

The proper disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste management, from generation ("cradle") to final disposal ("grave"). The requirement for waste characterization (40 CFR 261.3) is a key EPA mandate.[7]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, including requirements for hazard communication, use of PPE (29 CFR 1910.133), and limiting exposure to hazardous substances.[5]

It is imperative to consult not only these federal regulations but also your specific state and local hazardous waste regulations, which may be more stringent.[7]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of hazard assessment, proper handling, and systematic waste management, researchers can protect themselves, their colleagues, and the environment. This protocol, grounded in authoritative safety data and regulatory standards, serves as a direct, procedural guide to ensure that the lifecycle of this chemical concludes safely and compliantly.

References

A Researcher's Guide to the Safe Handling of 6-Hydroxy-2,4,5-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Protocol for Laboratory Safety and Operational Integrity

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. This guide provides a comprehensive, technically-grounded protocol for handling 6-Hydroxy-2,4,5-triaminopyrimidine (also known as 2,4,5-Triamino-6-hydroxypyrimidine sulfate), a compound with significant potential in pharmaceutical and biochemical research.[1] Adherence to these procedures is critical for mitigating risks and ensuring a safe, controlled laboratory environment.

This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. As a senior application scientist, my aim is to empower you with the knowledge to not only follow protocols but to understand the principles that make them effective.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound sulfate is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] While it is not classified as acutely toxic, the primary hazards stem from direct contact and inhalation of its powder form.[2] The enrichment of fine dust can also lead to the danger of a dust explosion.[2]

Hazard Summary Table:

Hazard ClassificationCategoryGHS Hazard StatementSource
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2][3]
Specific target organ toxicity — single exposure (respiratory tract irritation)3H335: May cause respiratory irritation[2][3]

Understanding these classifications is the foundational step in building a robust safety protocol. The potential for skin, eye, and respiratory irritation dictates the specific personal protective equipment (PPE) required for safe handling.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it's a dynamic process based on the specific procedure and the associated risks. The following is a detailed guide to the essential PPE for handling this compound.

Hand Protection: The First Line of Contact
  • Requirement: Chemical-resistant, impervious gloves (e.g., nitrile or neoprene) are mandatory.[4] Always inspect gloves for any signs of degradation or perforation before use.[4]

  • Causality: The compound is a known skin irritant.[2][3] Gloves provide a critical barrier to prevent direct contact, which can lead to dermatitis and other skin reactions. For prolonged or high-risk procedures, consider double-gloving for an added layer of protection.

  • Best Practices: Change gloves every 30 to 60 minutes, or immediately if you know or suspect contact with the chemical has occurred.[5] Avoid powder-free gloves to prevent airborne contamination of the work area.[5]

Eye and Face Protection: Shielding from Irritants
  • Requirement: Tightly fitting safety goggles or chemical safety glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are essential.[6][7] For procedures with a risk of splashing or significant dust generation, a face shield worn over safety goggles is required.[4][8]

  • Causality: this compound can cause serious eye irritation.[2][3] Dust particles or splashes can lead to significant discomfort, inflammation, and potential long-term damage. Standard eyeglasses do not offer adequate protection.[5]

  • Emergency Protocol: In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids apart.[6][7] Remove contact lenses if present and easy to do.[2][7] Seek immediate medical attention.[6][7]

Body Protection: Minimizing Skin Exposure
  • Requirement: A lab coat or chemical-resistant clothing that covers the entire body is necessary.[4] Closed-toe and closed-heel shoes are mandatory in the laboratory at all times.[4][8]

  • Causality: This prevents accidental skin exposure from spills or airborne dust.[4] Lab coats should be laundered regularly and separately from personal clothing. Contaminated clothing must be removed immediately and decontaminated before reuse.[6]

Respiratory Protection: Guarding Against Inhalation
  • Requirement: For procedures that may generate dust, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.[4] Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize airborne concentrations.[4][6]

  • Causality: Inhalation of the dust may cause respiratory tract irritation.[2][3][6] A properly fitted respirator provides a crucial barrier to prevent these particles from entering the respiratory system.

  • Fit and Maintenance: Ensure your respirator is properly fitted and you have been trained on its correct use and maintenance.

PPE Selection Workflow:

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls Start Start: Identify Experimental Task Assess_Dust Potential for Dust or Aerosol Generation? Start->Assess_Dust Low_Risk_PPE Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat Assess_Dust->Low_Risk_PPE Low High_Risk_PPE Enhanced PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Chemical Resistant Gown - N95 Respirator or higher Assess_Dust->High_Risk_PPE High Ventilation Work in a well-ventilated area Low_Risk_PPE->Ventilation Fume_Hood Use a Chemical Fume Hood High_Risk_PPE->Fume_Hood

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Safe Handling and Storage

Safe handling practices are as crucial as the PPE you wear.

  • Engineering Controls: Always use this compound in a well-ventilated area.[2][6] For procedures with a high likelihood of dust generation, a chemical fume hood is the preferred engineering control.[4]

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.[6]

    • Avoid breathing dust.[6]

    • Minimize dust generation and accumulation.[6]

    • Wash hands thoroughly after handling.[2][6]

    • Remove contaminated clothing and protective equipment before entering eating areas.[2]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2][6] Keep away from strong oxidizing agents.[6]

Disposal Plan: Managing Waste Safely

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[2][9] Do not empty into drains.[2][9] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[9]

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable materials should be placed in a suitable, labeled disposal container.[6] Handle contaminated packages in the same way as the substance itself.[2]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is vital.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Get medical aid if irritation develops or persists.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.[6][7]

  • Inhalation: Remove from exposure and move to fresh air immediately.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]

  • Ingestion: If the victim is conscious and alert, rinse their mouth with water.[2] Do NOT induce vomiting.[2] Seek immediate medical aid.[6]

  • Spills: Evacuate the area and ensure adequate ventilation.[4][6] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[6] Avoid generating dusty conditions.[6]

By integrating these scientifically-grounded protocols into your daily laboratory practices, you contribute to a culture of safety and excellence. Your commitment to these procedures not only protects you and your colleagues but also upholds the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2,4,5-triaminopyrimidine
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-2,4,5-triaminopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.